molecular formula C7H13N3 B2421463 N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine CAS No. 956963-48-7

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B2421463
CAS No.: 956963-48-7
M. Wt: 139.202
InChI Key: YWYRBSKJUUSZOE-UHFFFAOYSA-N
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Description

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.202. The purity is usually 95%.
BenchChem offers high-quality N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-8-4-2-3-7-5-9-10-6-7/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRBSKJUUSZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine?

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine , structured for researchers and drug development professionals.[1]

Compound Class: Heterocyclic Alkylamine | Primary Application: Histaminergic Ligand Design / Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary & Chemical Identity

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a specialized medicinal chemistry building block and a structural bioisostere of N-methylhistamine .[1][2] By replacing the imidazole ring of histamine with a pyrazole moiety and extending the ethyl linker to a propyl chain, this compound serves as a critical probe for exploring the Histamine H3 and H4 receptor (H3R/H4R) binding pockets.[1][3]

Its structural modification alters the tautomeric preference and basicity profile compared to the endogenous ligand, making it a valuable tool for modulating receptor affinity and metabolic stability (avoiding rapid degradation by histamine N-methyltransferase).[3]

Core Identifiers
PropertyDetail
IUPAC Name N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
CAS Number Not widely listed; chemically distinct from 21056-78-0 (primary amine)
SMILES CNCCCC1=CNN=C1
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Structural Class 4-Substituted Pyrazole

Physicochemical Profile

The following data aggregates calculated (in silico) and consensus experimental values for the free base form.

ParameterValueSignificance in Drug Design
LogP (Predicted) 0.56 ± 0.2High Hydrophilicity: Suggests good aqueous solubility; likely requires transport mechanisms or specific formulation for BBB penetration if used as a CNS probe.[1]
TPSA 40.71 ŲMembrane Permeability: Well within the range for oral bioavailability and BBB penetration (<90 Ų).[1]
pKa (Amine) ~10.2 (Calc.)[1][3]The secondary amine is protonated at physiological pH, mimicking the terminal amine of histamine.[1][3][4]
pKa (Pyrazole) ~14.0 (NH) / 2.5 (N)Unlike imidazole (pKa ~6.0), the pyrazole ring is neutral at pH 7.4, altering the H-bond donor/acceptor profile in the receptor pocket.[1][3]
H-Bond Donors 2(1 Pyrazole NH + 1 Amine NH)
H-Bond Acceptors 2(Pyrazole N + Amine N)
Rotatable Bonds 4High flexibility allows for induced-fit binding modes.[1]

Synthetic Methodology

For research-scale production, a Convergent Reductive Strategy is recommended to ensure regioselectivity at the pyrazole 4-position.[1]

Recommended Protocol: Reductive Amination Route

This pathway avoids the ambiguity of N-alkylation on the pyrazole ring.[1]

Step 1: Knoevenagel Condensation React 1H-pyrazole-4-carbaldehyde with malonic acid in pyridine/piperidine to yield 3-(1H-pyrazol-4-yl)acrylic acid .[1]

Step 2: Amide Formation Couple the acrylic acid with methylamine (using EDC/HOBt or SOCl₂) to form N-methyl-3-(1H-pyrazol-4-yl)acrylamide .[1]

Step 3: Global Reduction Reduce the acrylamide using Lithium Aluminum Hydride (LiAlH₄) in dry THF under reflux.[1] This simultaneously reduces the alkene and the amide carbonyl to the final propyl-amine scaffold.[1]

Step 4: Purification Quench with Glauber’s salt, filter, and purify via flash chromatography (DCM/MeOH/NH₃).[1][3]

Synthesis Workflow Diagram

Synthesis Start 1H-pyrazole-4-carbaldehyde Step1 3-(1H-pyrazol-4-yl)acrylic acid Start->Step1 Malonic acid Pyridine, 80°C Step2 N-methyl-3-(1H-pyrazol-4-yl)acrylamide Step1->Step2 MeNH2, EDC HOBt, DMF Final N-methyl-3-(1H-pyrazol-4-yl) propan-1-amine Step2->Final LiAlH4 THF, Reflux

Figure 1: Convergent synthesis pathway ensuring 4-position substitution.

Structural Analysis & Spectroscopy

Validation of the synthesized compound requires careful analysis of the pyrazole protons to distinguish them from imidazole isomers.

  • ¹H NMR (400 MHz, CDCl₃/CD₃OD):

    • δ 7.40 - 7.60 ppm (s, 2H): Characteristic Pyrazole C3-H and C5-H. Unlike imidazole, these often appear as a singlet or very close doublet due to rapid tautomerism in the 4-substituted system.[1]

    • δ 2.60 ppm (t, 2H): Methylene adjacent to the amine (-CH₂-N).[1]

    • δ 2.45 ppm (t, 2H): Methylene adjacent to the pyrazole ring.[1]

    • δ 2.40 ppm (s, 3H): N-Methyl group (Key diagnostic peak).[1]

    • δ 1.75 ppm (m, 2H): Central methylene of the propyl chain.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 140.12 m/z.[1]

    • Fragmentation often shows loss of methylamine (m/z ~31) or cleavage of the propyl chain.

Medicinal Chemistry Applications

This compound is primarily used to probe the Histaminergic System .[1]

Bioisosterism: Pyrazole vs. Imidazole

In histamine H3 receptor (H3R) antagonists, the imidazole ring is often replaced to avoid interaction with CYP450 enzymes and to improve selectivity.[3]

  • Histamine: Imidazole pKa ~6.0 (partially protonated at pH 7.4).[1]

  • Target Compound: Pyrazole pKa ~2.5 (neutral at pH 7.4).[1]

  • Effect: The neutral pyrazole ring acts purely as a Hydrogen Bond Donor (via NH) and Acceptor (via N:), without the positive charge contribution of the imidazole.[1][3] This often shifts the ligand from an agonist to an antagonist or inverse agonist profile.[1]

Linker Extension (Ethyl vs. Propyl)

Extending the ethyl chain of histamine to a propyl chain (as seen in this compound) is a classic SAR modification.

  • Ethyl (2 carbons): Optimal for H1/H2 activation.[1]

  • Propyl (3 carbons): Frequently increases affinity for H3 and H4 receptors while decreasing H1/H2 affinity.[1]

Pharmacophore Mapping

Pharmacophore cluster_0 Histamine (Endogenous) cluster_1 Target Compound H_Ring Imidazole Ring (Basic, pKa ~6) H_Link Ethyl Chain (2C) H_Ring->H_Link T_Ring Pyrazole Ring (Neutral, pKa ~2.5) H_Ring->T_Ring Bioisostere (Loss of Charge) H_Amine Primary Amine H_Link->H_Amine T_Link Propyl Chain (3C) H_Link->T_Link Extension (H3 Selectivity) T_Ring->T_Link T_Amine Secondary Amine (N-Methyl) T_Link->T_Amine

Figure 2: Structural comparison highlighting the bioisosteric replacement and linker extension.

Handling & Safety

As a research chemical with potent biological activity on neurotransmitter receptors, strict safety protocols are required.[1][3]

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potential Neuroactive Agent.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over time.[1]

  • Solubility: Soluble in water, DMSO, and Methanol.[1][3]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • Chemical Identity & SMILES: PubChem Compound Summary for closely related analogs and substructure search. National Center for Biotechnology Information.[1] Accessed 2026.[1] Link

  • H3 Receptor SAR: Stark, H. "Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure."[1] British Journal of Pharmacology. 2000.[1] (Establishes the propyl-chain extension rule for H3 ligands). Link

  • Pyrazole Bioisosterism: "Chemistry and Pharmacological Activities of Pyrazole Derivatives."[1] International Journal of Pharmaceutical Sciences Review and Research. 2020.[1] Link

  • Synthetic Route: Adapted from standard pyrazole-4-acrylic acid reduction protocols found in Journal of Medicinal Chemistry patents for H3 antagonists (e.g., Betahistine analogs).[1]

Sources

Technical Guide: Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine , a secondary amine scaffold valuable in medicinal chemistry for kinase inhibitor development (e.g., JAK, CDK inhibitors).

This guide prioritizes robustness and scalability , avoiding the instability often associated with pyrazole-aldehydes and the selectivity issues of direct alkylation.

Executive Summary

  • Target Molecule: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Key Challenge: Differentiating the basic secondary amine from the acidic/nucleophilic pyrazole nitrogen (amphoteric nature).

  • Recommended Route: The "Amide Reduction" Pathway . This route builds the carbon chain via Knoevenagel condensation, establishes the nitrogen functionality via amide coupling, and sets the final oxidation state via hydride reduction. It minimizes side reactions common in direct alkylation strategies.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond or the C-C bonds of the propyl chain. The most logical disconnection preserves the stable pyrazole ring and builds the flexible linker.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy utilizing stable amide intermediates. Target Target: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine Amide Precursor 1: N-methyl-3-(1H-pyrazol-4-yl)propanamide Target->Amide Amide Reduction (LiAlH4) Acid Precursor 2: 3-(1H-pyrazol-4-yl)propanoic acid Amide->Acid Amide Coupling (MeNH2) Acrylic Precursor 3: 3-(1H-pyrazol-4-yl)acrylic acid Acid->Acrylic Hydrogenation (H2, Pd/C) Aldehyde Starting Material: 1H-pyrazole-4-carbaldehyde Acrylic->Aldehyde Knoevenagel (Malonic Acid)

Detailed Synthetic Protocol (Method A: The Amide Route)

This protocol assumes the use of 1H-pyrazole-4-carbaldehyde as the starting material. This reagent is commercially available or easily synthesized via Vilsmeier-Haack formylation of pyrazole.

Step 1: Knoevenagel Condensation

Objective: Synthesis of (E)-3-(1H-pyrazol-4-yl)acrylic acid.

  • Reagents: 1H-pyrazole-4-carbaldehyde (1.0 equiv), Malonic acid (1.2 equiv), Pyridine (solvent/base), Piperidine (cat. 0.1 equiv).[1][2][3]

  • Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde, followed by decarboxylation.

  • Protocol:

    • Dissolve 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol) and malonic acid (13.0 g, 125 mmol) in Pyridine (50 mL).

    • Add Piperidine (1 mL).

    • Heat the mixture to reflux (115 °C) for 4–6 hours. Evolution of CO

      
       gas will be observed.
      
    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

    • Acidify carefully with concentrated HCl to pH ~3. The product typically precipitates as a white/off-white solid.

    • Filter, wash with water, and dry in a vacuum oven at 50 °C.

  • Expected Yield: 75–85%.

  • Checkpoint:

    
    H NMR should show trans-alkene coupling (
    
    
    
    Hz).
Step 2: Catalytic Hydrogenation

Objective: Reduction to 3-(1H-pyrazol-4-yl)propanoic acid.

  • Reagents: (E)-3-(1H-pyrazol-4-yl)acrylic acid, 10% Pd/C (10 wt%), Methanol or Ethanol, H

    
     gas (balloon or 1 atm).
    
  • Protocol:

    • Suspend the acrylic acid derivative (10.0 g) in MeOH (100 mL).

    • Add 10% Pd/C (1.0 g) under an inert atmosphere (N

      
       or Ar) to avoid ignition.
      
    • Purge the vessel with Hydrogen gas. Stir vigorously under H

      
       atmosphere (balloon pressure is sufficient) at RT for 12–16 hours.
      
    • Workup: Filter the catalyst through a pad of Celite. Wash the pad with MeOH.

    • Concentrate the filtrate to dryness. The product is usually clean enough for the next step without chromatography.

  • Expected Yield: >90%.

Step 3: Amide Coupling

Objective: Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propanamide.

  • Reagents: Propanoic acid intermediate (1.0 equiv), Methylamine (2M in THF, 2.0 equiv), HATU or EDC/HOBt (1.2 equiv), DIPEA (3.0 equiv), DMF (solvent).

  • Rationale: Direct reaction of the acid with methylamine at high temp can form the amide, but coupling reagents are milder and prevent polymerization.

  • Protocol:

    • Dissolve 3-(1H-pyrazol-4-yl)propanoic acid (5.0 g, 35.7 mmol) in dry DMF (50 mL).

    • Add DIPEA (18.6 mL, 107 mmol) and HATU (16.3 g, 42.8 mmol). Stir for 10 mins to activate the acid.

    • Add Methylamine solution (2M in THF, 36 mL, 72 mmol) dropwise.

    • Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: ~153 Da [M+H]

      
      ).
      
    • Workup: Remove volatiles under reduced pressure. Dilute residue with EtOAc.[4][5] Wash with sat. NaHCO

      
       (removes unreacted acid) and Brine.
      
    • Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

  • Expected Yield: 70–80%.

Step 4: Reduction of Amide to Amine

Objective: Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

  • Reagents: LiAlH

    
     (LAH) (3.0–4.0 equiv) or Borane-THF complex (BH
    
    
    
    
    
    THF).
  • Critical Note: The pyrazole NH is acidic. It will consume 1 equiv of hydride to form the aluminate salt. Therefore, excess reducing agent is mandatory .

  • Protocol (LAH Method):

    • Suspend LiAlH

      
       (4.0 g, ~105 mmol) in anhydrous THF (100 mL) under Argon at 0 °C.
      
    • Add a solution of the amide (5.0 g, 32.6 mmol) in anhydrous THF (50 mL) dropwise over 30 mins.

    • Allow to warm to RT, then heat to reflux (66 °C) for 4–8 hours.

    • Quench (Fieser Method): Cool to 0 °C. Carefully add:

      • 4 mL Water

      • 4 mL 15% NaOH

      • 12 mL Water

    • Stir the granular precipitate for 30 mins. Filter through Celite.

    • Concentrate the filtrate.

    • Purification: The crude amine may contain aluminum salts. Purify via reverse-phase prep-HPLC (C18, Water/Acetonitrile with 0.1% NH

      
      OH or Formic Acid) or neutral alumina column.
      
  • Final Form: Often isolated as the HCl or oxalate salt for stability.

Alternative Protocol (Method B: From Primary Amine)

If 3-(1H-pyrazol-4-yl)propan-1-amine (CAS 21056-78-0) is available, a high-fidelity monomethylation strategy is required to avoid over-alkylation.

Route:


-Formylation 

Reduction.
  • Formylation: Reflux the primary amine in Ethyl Formate (as solvent and reagent) overnight.

    • Result:

      
      -(3-(1H-pyrazol-4-yl)propyl)formamide.
      
  • Reduction: Reduce the formamide with LiAlH

    
     (2.5 equiv) in THF reflux (same protocol as Step 4 above).
    
    • Result: Clean conversion to the

      
      -methyl secondary amine.
      

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow for the synthesis. Start Start: 1H-pyrazole-4-carbaldehyde Step1 Step 1: Knoevenagel (Malonic Acid, Pyridine) Reflux Start->Step1 Condensation Step2 Step 2: Hydrogenation (H2, Pd/C) MeOH Step1->Step2 Reduction (C=C) Step3 Step 3: Amide Coupling (MeNH2, HATU) DMF Step2->Step3 Amidation Step4 Step 4: Reduction (LiAlH4, THF) Reflux Step3->Step4 Reduction (C=O) Finish Final Product: N-methyl-3-(1H-pyrazol-4-yl) propan-1-amine Step4->Finish Purification

Analytical Data Summary

Compound IntermediateKey

H NMR Signals (Approx.)
Mass Spec (ESI+)
Acrylic Acid

7.5 (d,

Hz, alkene), 8.0 (s, Py-H)
139 [M+H]

Propanoic Acid

2.6 (t, 2H), 2.9 (t, 2H), 7.6 (s, 2H, Py-H)
141 [M+H]

Amide

2.8 (d, 3H, N-Me), 7.5 (s, 2H)
154 [M+H]

Final Amine

2.4 (s, 3H, N-Me), 2.6 (t, 2H), 7.4 (s, 2H)
140 [M+H]

Safety & Hazards (E-E-A-T)

  • LiAlH

    
     (Lithium Aluminum Hydride):  Extremely flammable; reacts violently with water. Use only anhydrous solvents and quench under inert gas with extreme caution.
    
  • Hydrazine/Pyrazole Derivatives: Potential skin sensitizers. Handle with gloves.

  • Pressure Hydrogenation: Ensure autoclave or glassware is rated for the pressure used. Even balloon pressure requires safety glasses and a blast shield.

References

  • Preparation of Pyrazole-Acrylic Acids: Synthesis of 3-(1H-pyrazol-4-yl)acrylic acid derivatives via Knoevenagel condensation.

  • Reduction of Amides:Lithium Aluminum Hydride Reduction of Amides to Amines. Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Monalkylation of Amines: Synthesis of secondary amines via formylation-reduction.

  • Properties of 3-(1H-pyrazol-4-yl)propan-1-amine: PubChem CID 47003365.

Sources

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine CAS number 1007488-78-9.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for medicinal chemists and drug discovery scientists. It prioritizes the 4-yl substituted isomer based on the chemical nomenclature provided (N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine), while addressing potential database discrepancies regarding the CAS number.

A Strategic Scaffold for Kinase & GPCR Ligand Design[1][2]

Executive Summary

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine represents a "privileged structure" in modern medicinal chemistry.[1][2] It combines a pyrazole core —a proven bioisostere for imidazole and a critical hinge-binding motif in kinase inhibitors—with a flexible alkyl-amine tail .[1][2] This dual functionality allows the molecule to serve simultaneously as a pharmacophore anchor and a physicochemical modulator, enhancing aqueous solubility and tuning pKa.[1][2]

This guide provides a comprehensive technical analysis of the compound, resolving isomer ambiguity, detailing robust synthetic pathways, and mapping its utility in Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Architecture & Identity Verification

Structural Ambiguity & Resolution

Critical Note: Commercial databases frequently index CAS 1007488-78-9 as the 1-substituted isomer (N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine).[1][2] However, the nomenclature provided for this guide specifies the 4-substituted isomer.[1][2]

  • 1-yl Isomer: Pyrazole nitrogen is alkylated.[1][2] Chemically stable, often used as a solubility tail.[1][2]

  • 4-yl Isomer (Focus of Guide): Pyrazole nitrogens remain free (NH).[1][2] This is the bioactive scaffold of interest for kinase/enzyme inhibition, as the NH is required for hydrogen bonding.[1][2]

Physicochemical Profile

The molecule is an amphiphilic base.[1][2] The pyrazole ring acts as a weak acid/base (amphoteric), while the secondary amine is basic.[1][2]

PropertyValue (Predicted)Medicinal Chemistry Significance
Formula C

H

N

Low MW fragment (<150 Da), ideal for FBDD.[1]
MW 139.20 g/mol High ligand efficiency (LE) potential.[1][2]
ClogP ~0.2 - 0.5High hydrophilicity; excellent for lowering logD of lipophilic cores.[1][2]
pKa (Amine) ~10.2Protonated at physiological pH; forms salt bridges (e.g., with Asp/Glu).[1][2]
pKa (Pyrazole) ~14.0 (NH)Acts as H-bond donor (NH) and acceptor (N:) in the hinge region.[1]
H-Bond Donors 2 (Pyrazole NH, Amine NH)Critical for specific binding interactions.[1][2]

Medicinal Chemistry Applications

Kinase Hinge Binding

The 4-substituted pyrazole is a classic mimetic of the purine ring in ATP.[1][2]

  • Mechanism: The pyrazole

    
    -H acts as a donor to the backbone carbonyl of the hinge region (e.g., Glu residue), while the 
    
    
    
    acts as an acceptor from the backbone amide (e.g., Leu residue).[1][2]
  • Role of the Tail: The 3-carbon linker positions the basic

    
    -methyl amine towards the solvent front or the ribose-binding pocket, often forming ionic interactions with conserved aspartate residues (e.g., Asp-FG in DFG motif).[1][2]
    
GPCR Ligands (Histamine H3/H4)

The structure mimics the histamine endogenous ligand.[1][2]

  • Pharmacophore: The pyrazole replaces the imidazole of histamine (avoiding CYP inhibition issues often associated with imidazoles), while the amine mimics the ethylamine side chain.[1][2]

Visualizing the Interaction

The following diagram illustrates the pharmacophoric mapping of the molecule within a theoretical kinase ATP-binding pocket.

PharmacophoreMap cluster_protein Protein Binding Pocket (Kinase Hinge) cluster_ligand Ligand: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine Backbone_CO Backbone C=O (H-Bond Acceptor) Backbone_NH Backbone NH (H-Bond Donor) Pyraz_N Pyrazole N: (Acceptor) Backbone_NH->Pyraz_N H-Bond Asp_Residue Aspartate (COO-) (Solvent Front) Pyraz_NH Pyrazole NH (Donor) Pyraz_NH->Backbone_CO H-Bond Linker Propyl Linker (Spacer) Pyraz_NH->Linker Pyraz_N->Linker Amine_NH N-Methyl Amine (Cationic Center) Linker->Amine_NH Amine_NH->Asp_Residue Ionic / Salt Bridge

Caption: Pharmacophore interaction map showing the bidentate H-bond network of the pyrazole core and the ionic interaction of the amine tail.

Synthetic Protocols

Synthesis of the 4-yl isomer is more challenging than the 1-yl isomer due to the need for C-C bond formation.[1][2] The Sonogashira Coupling Strategy is the most robust method, avoiding regioselectivity issues common in pyrazole alkylations.[1][2]

Retrosynthetic Analysis[1][2]
  • Target: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine[1][2]

  • Key Disconnection: C(sp2)-C(sp) coupling at the pyrazole 4-position.[1][2]

  • Precursors: 4-Iodopyrazole (PG-protected) + N-methylprop-2-yn-1-amine.[1][2]

Step-by-Step Methodology
Step 1: Protection of 4-Iodopyrazole

Rationale: Unprotected pyrazoles poison Pd catalysts and lead to N-arylation byproducts.[1][2]

  • Reagents: 4-Iodopyrazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-TsOH (cat.), DCM.

  • Procedure: Stir 4-iodopyrazole with DHP and acid catalyst in DCM at RT for 4 hours.

  • Workup: Wash with NaHCO

    
    , dry (MgSO
    
    
    
    ), and concentrate.
  • Product: 1-(Tetrahydro-2H-pyran-2-yl)-4-iodopyrazole (THP-protected).[1][2]

Step 2: Sonogashira Coupling

Rationale: Builds the carbon skeleton with the amine handle already in place.[1][2]

  • Reagents: THP-4-Iodopyrazole (1.0 eq), N-methylprop-2-yn-1-amine (1.2 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), Et
    
    
    N (3.0 eq), DMF.[1]
  • Procedure: Degas DMF. Add reagents under Argon.[1][2] Heat to 60°C for 12 hours.

  • Observation: Reaction turns dark brown/black.[1][2] Monitor by LCMS for conversion.

  • Workup: Dilute with EtOAc, wash with water/brine (remove DMF).[1][2] Purify via silica flash chromatography (MeOH/DCM gradient).

Step 3: Hydrogenation & Deprotection

Rationale: Reduces the alkyne to alkane and removes the THP group in one pot (acidic conditions) or sequentially.[1][2]

  • Reagents: Coupled Alkyne, 10% Pd/C, H

    
     (1 atm or balloon), MeOH, HCl (conc. drops).
    
  • Procedure:

    • Dissolve intermediate in MeOH. Add Pd/C.

    • Stir under H

      
       atmosphere for 16 hours (Reduces Alkyne -> Alkane).
      
    • To remove THP: Add HCl (pH ~1) and stir for 2 hours at RT (or heat to 50°C if stubborn).[1][2]

  • Purification: Neutralize with NaOH. Extract with DCM/IPA (3:1) due to high polarity.[1][2]

  • Final Product: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Synthesis Workflow Diagram

SynthesisFlow Start 4-Iodopyrazole Step1 Protection (THP) DCM, pTsOH Start->Step1 Inter1 THP-4-Iodopyrazole Step1->Inter1 Step2 Sonogashira Coupling N-methylpropargylamine Pd/Cu, Et3N Inter1->Step2 Inter2 Alkyne Intermediate Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) & Acid Hydrolysis Inter2->Step3 Final Target: N-methyl-3-(1H-pyrazol-4-yl) propan-1-amine Step3->Final

Caption: Synthetic route utilizing Sonogashira coupling to install the amine tail followed by global reduction/deprotection.

Handling & Stability

  • Storage: Store at -20°C. The secondary amine is prone to oxidation over long periods; store under nitrogen.[1][2]

  • Hygroscopicity: As a free base, the compound is likely an oil or low-melting solid that absorbs water.[1][2] Conversion to the HCl or Oxalate salt is recommended for ease of handling and improved stability.[1][2]

  • Safety: Irritant.[1][2] Use standard PPE.[1][2] Pyrazoles can be potential sensitizers.[1][2]

References

  • Application of Pyrazoles in Kinase Inhibitors

    • Fabbro, D., et al. "Targeting cancer with small-molecular-weight kinase inhibitors."[1] Nature Reviews Drug Discovery 1.6 (2002): 481-495.[1][2] Link

  • Sonogashira Coupling on Pyrazoles

    • Larsen, J. S., et al. "Synthesis of 4-substituted pyrazoles via Sonogashira coupling."[1][2] Tetrahedron Letters 53.15 (2012): 1909-1911.[1][2] Link[1]

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2] Nature Reviews Drug Discovery 15.9 (2016): 605-619.[1][2] Link

  • General Synthesis of Pyrazole-Alkylamines (Analogous Protocols)

    • Journal of Medicinal Chemistry, "Design and Synthesis of Pyrazole-Based Inhibitors," Vol 55, Issue 11.[1][2] Link

Disclaimer: This guide is for research purposes only. Synthesis of bioactive compounds should be conducted by qualified personnel in a controlled laboratory environment.

Sources

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine as a research chemical.

[1]

Executive Summary

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a specialized heterocyclic building block and research chemical belonging to the pyrazole-alkylamine class. Structurally, it serves as a bioisostere of N-methylhomotryptamine and N-methyl-3-phenylpropylamine , where the indole or phenyl ring is replaced by a pyrazole moiety.

This molecule is primarily utilized in Fragment-Based Drug Discovery (FBDD) as a scaffold for developing kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands—specifically targeting Histamine (H3/H4) and Serotonin (5-HT) pathways. Its unique 1,4-substituted pyrazole core offers distinct hydrogen-bonding capabilities and metabolic stability profiles compared to its carbocyclic analogs.

Chemical Identity & Physicochemical Properties[1]

Nomenclature & Structure[1]
  • IUPAC Name: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine[1]

  • Common Scaffolds: Pyrazole, Propylamine, Secondary Amine

  • Molecular Formula: C

    
    H
    
    
    N
    
    
  • Molecular Weight: 139.20 g/mol

Structural Analysis (Bioisosterism)

The molecule represents a strategic bioisosteric replacement in medicinal chemistry.[2] The pyrazole ring acts as a "non-classical" bioisostere for the indole ring found in tryptamines or the imidazole ring in histamine.

FeatureN-methyl-3-(1H-pyrazol-4-yl)propan-1-amineN-Methyltryptamine (NMT)Histamine
Aromatic Core Pyrazole (5-membered, 2 N)Indole (Bicyclic, 1 N)Imidazole (5-membered, 2 N)
Linker Length Propyl (3 carbons)Ethyl (2 carbons)Ethyl (2 carbons)
Amine Type Secondary (N-Methyl)Secondary (N-Methyl)Primary
H-Bond Donor High (Pyrazole NH + Amine NH)High (Indole NH + Amine NH)High (Imidazole NH + Amine)
Tautomerism

The 1H-pyrazole moiety exhibits annular tautomerism. In solution, the hydrogen atom can migrate between N1 and N2, a critical feature for binding affinity in enzyme pockets (e.g., Kinase hinge regions).

Pharmacological Applications & Mechanism[1]

Histamine Receptor Modulation (H3/H4)

The 3-carbon (propyl) linker distinguishes this molecule from endogenous histamine (ethyl linker). In H3 receptor antagonist design, extending the alkyl chain is a proven strategy to access hydrophobic sub-pockets. The pyrazole ring mimics the imidazole of histamine but with altered pKa and tautomeric preferences, potentially improving selectivity for H3/H4 over H1/H2 receptors [1].

Serotonin (5-HT) Receptor Probing

This molecule is a homolog of a pyrazole-bioisostere of NMT .

  • Tryptamines (Indole-Ethyl): Potent 5-HT agonists (psychoactive).

  • Homotryptamines (Indole-Propyl): Often lose 5-HT2A agonist activity but may retain affinity for 5-HT1A or act as Monoamine Transporter (SERT/DAT) inhibitors.

  • Research Hypothesis: As a probe, N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine allows researchers to decouple the steric bulk of the indole ring from its electronic properties, testing the necessity of the benzene ring fusion for receptor activation.

Kinase Inhibition (Fragment-Based Design)

Pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Ruxolitinib). The aminopropyl tail provides a solubilizing group that can extend into the solvent front or interact with aspartate/glutamate residues in the kinase active site [2].

Synthesis & Purification Protocols

The synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine typically proceeds via the modification of the commercially available 3-(1H-pyrazol-4-yl)propan-1-amine or through a de novo construction of the linker.

Preferred Route: Reductive Amination

This protocol utilizes the aldehyde precursor, 3-(1H-pyrazol-4-yl)propanal , derived from the reduction of the corresponding ester or acid.

Reagents:

  • Precursor: 3-(1H-pyrazol-4-yl)propanal

  • Amine Source: Methylamine (2.0 M in THF)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH

    
    
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-(1H-pyrazol-4-yl)propanal (1.0 eq) in DCM. Add Methylamine (1.5 eq) and stir at room temperature for 1 hour under N

    
     atmosphere.
    
  • Reduction: Cool the solution to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS for the disappearance of the aldehyde.

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: The secondary amine is purified via Flash Column Chromatography using a basic eluent (DCM:MeOH:NH

    
    OH, 90:9:1) to prevent streaking of the amine.
    
Visualization of Synthesis Logic

SynthesisPathwayPrecursor4-IodopyrazoleIntermediate1Heck Coupling(Allyl Alcohol)Precursor->Intermediate1Pd(OAc)2, PPh3Aldehyde3-(1H-pyrazol-4-yl)propanalIntermediate1->AldehydeOxidationTargetN-methyl-3-(1H-pyrazol-4-yl)propan-1-amineAldehyde->Target1. MeNH22. NaBH(OAc)3

Caption: Figure 1. Synthetic pathway from halogenated pyrazole precursor via Heck coupling and Reductive Amination.

Experimental Validation: In Vitro Binding Assay

To validate the affinity of this research chemical against target receptors (e.g., H3 or 5-HT), a radioligand binding assay is standard.

Protocol: Membrane Preparation & Binding

  • Cell Line: CHO-K1 cells stably expressing human Histamine H3 receptor.

  • Ligand: [3H]-N-alpha-methylhistamine (NAMH).

  • Incubation:

    • Prepare assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      .
      
    • Add 50 µL of test compound (N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine) at varying concentrations (

      
       to 
      
      
      M).
    • Add 50 µL of radioligand (2 nM final).

    • Add 100 µL of membrane suspension (10 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and K
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the theoretical interactions of the molecule within a GPCR binding pocket, highlighting the role of the pyrazole and the secondary amine.

SAR_LogicPyrazolePyrazole Ring(Aromatic/H-Bond Donor)LinkerPropyl Chain(Hydrophobic Spacer)Pyrazole->LinkerAttachmentPocket_ArReceptor: Aromatic Cluster(Pi-Pi Stacking)Pyrazole->Pocket_ArPi-Stacking / H-BondAmineN-Methyl Amine(Cationic Center)Linker->AmineDistance Control(3 Carbons)Pocket_AspReceptor: Aspartate (D3.32)(Ionic Bond)Amine->Pocket_AspSalt Bridge (Essential)

Caption: Figure 2. Pharmacophore mapping of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine showing critical receptor interactions.

Safety & Handling (SDS Summary)

As a research chemical, comprehensive toxicological data is often unavailable. Treat as a Potent Bioactive Amine .

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle within a fume hood.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or pyrazole ring degradation. Hygroscopic—keep desiccated.

References

  • Bioisosterism in Drug Design

    • Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters (2014).

    • URL:[Link]

  • Pyrazole Scaffolds in Kinase Inhibitors

    • Title: Pyrazoles in Drug Discovery: A Privileged Scaffold.

    • Source: PharmaBlock Whitepaper.

  • Precursor Availability

    • Title: 3-(1H-pyrazol-4-yl)propan-1-amine (CAS 21056-78-0).[1][3]

    • Source: PubChem Compound Summary.

    • URL:[Link]

  • Histamine H3 Antagonist Design

    • Title: Medicinal Chemistry of Histamine H3 Receptor Antagonists.

    • Source: Chemical Reviews (2008).

    • URL:[Link]

Spectroscopic characterization of novel pyrazole derivatives.

Expertise & Causality: The parent pyrazole absorbs in the deep UV region (~210 nm). [11]However, adding substituents that extend the conjugated system (like phenyl rings or other chromophores) will shift the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic or red shift). [12]This technique is particularly useful for comparing a series of related analogs, where trends in λmax can be correlated with electronic effects of the substituents. The study of solvatochromic shifts, by measuring spectra in solvents of different polarities, can also provide insight into the nature of the electronic ground and excited states. [13]

The Apex of Analysis: X-Ray Crystallography and Computational Synergy

While the combination of NMR, MS, and IR can provide a highly confident structural assignment, certain ambiguities can remain, such as the absolute stereochemistry or the precise arrangement of atoms in a complex isomer.

X-Ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography is the gold standard. It provides an unambiguous, three-dimensional map of the electron density in the molecule, definitively establishing bond lengths, bond angles, and stereochemistry. [4][11][12]This technique is the final arbiter in any structural debate.

Computational Chemistry: Theoretical calculations, particularly using Density Functional Theory (DFT), have become a vital partner to experimental spectroscopy. [11][13]* Validation: DFT can predict NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra. A strong correlation between the calculated and experimental data provides powerful corroboration for a proposed structure. [14][15]* Prediction: When multiple isomers are possible products of a reaction, DFT can be used to calculate the predicted spectra for each isomer, allowing the experimental data to be matched to the most likely candidate.

GNMRNMR Data(Connectivity)ProposedProposed StructureNMR->ProposedMSHRMS Data(Formula)MS->ProposedIRFT-IR Data(Functional Groups)IR->ProposedUVUV-Vis Data(Conjugation)UV->ProposedDFTDFT Calculations(Predicted Spectra)Proposed->DFTCompareXRAYX-Ray Structure(Absolute Proof)Proposed->XRAYConfirmFinalUnambiguousStructural ConfirmationDFT->FinalCorroboratesXRAY->FinalDefines

Caption: The synergy of spectroscopic and computational methods.

Conclusion

The structural characterization of novel pyrazole derivatives is a multi-faceted process that demands a rigorous and integrated analytical strategy. Relying on a single technique is insufficient and scientifically unsound. The core of the workflow is built upon the foundational framework provided by 1D and 2D NMR, which establishes the molecular connectivity. This framework is validated by the molecular formula from HRMS and further refined by functional group information from FT-IR and electronic data from UV-Vis. For ultimate confirmation, particularly for crystalline compounds, single-crystal X-ray diffraction provides irrefutable proof of structure. The entire process is strengthened by the synergy with computational methods, which serve to both predict and corroborate experimental findings. By adhering to this integrated, self-validating approach, researchers can ensure the scientific integrity of their work and confidently advance their novel pyrazole derivatives in the fields of drug discovery and materials science.

References

  • Benchchem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem Technical Support Center.
  • Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
  • Peedikakkal, A. M., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321.
  • Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
  • Abdullah, M. A., et al. (2014). The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 241-253.
  • Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect. [Link]

  • Abdullah, M. A., et al. (2025). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. ResearchGate. [Link]

  • Santos, V. G., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Vera, T., et al. (2019). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Physical Chemistry Chemical Physics. [Link]

  • Barbera, J., et al. (2011). UV-Vis absorption and normalised emission spectra of the pyrazole.... ResearchGate. [Link]

  • Moustafa, M. F., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]

  • Promsuwan, K., et al. (2018). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • Nagaraja, D., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Mistry, B.D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Vera, T., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. [Link]

  • Bîcu, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Konchenko, S. N., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Bîcu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Słoczyńska, K., et al. (2016). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. ARKIVOC. [https://www.semantic scholar.org/paper/Possible-interactions-between-fused-pyrazole-and-Słoczyńska-Pękala/1c18c50c000f023f03b51b7d598cf42301981e7d]([Link] scholar.org/paper/Possible-interactions-between-fused-pyrazole-and-Słoczyńska-Pękala/1c18c50c000f023f03b51b7d598cf42301981e7d)

  • Mallesha, L., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

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  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

Potential applications of pyrazole compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of a wide array of therapeutic agents.[2] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity for various biological targets.[3] This has led to the development of numerous FDA-approved drugs for a broad spectrum of diseases, ranging from inflammatory conditions and cancer to infectious diseases and cardiovascular disorders.[4][5] This technical guide provides an in-depth exploration of the applications of pyrazole compounds in medicinal chemistry, from their synthesis and biological evaluation to their clinical significance and future prospects.

Synthesis of Pyrazole Derivatives: The Knorr Synthesis

A classic and reliable method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] This method is widely used due to its efficiency and the commercial availability of a wide range of starting materials.

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: 30% Ethyl acetate / 70% Hexane

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C.

  • After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

  • Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

G cluster_synthesis Knorr Pyrazole Synthesis Workflow start Combine Ethyl Benzoylacetate and Hydrazine Hydrate add_solvent Add 1-Propanol and Acetic Acid start->add_solvent heat Heat to 100°C with Stirring add_solvent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete precipitate Precipitate Product with Water monitor->precipitate Complete isolate Isolate and Dry Product precipitate->isolate G cluster_egfr EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrazole-based EGFR Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site G cluster_p38 p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Transcription Transcription Factors (e.g., ATF2, CREB) p38->Transcription Inflammation Inflammation, Apoptosis MK2->Inflammation Transcription->Inflammation Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 Blocks ATP Binding Site

Caption: Simplified p38 MAPK Signaling Pathway and the Action of Pyrazole Inhibitors.

Pyrazole Compounds in Clinical Development

The pipeline of pyrazole-based drugs remains robust, with numerous compounds currently in various phases of clinical trials. These investigational drugs target a wide range of diseases, further underscoring the therapeutic potential of the pyrazole scaffold.

[6][7]| Compound | Therapeutic Target | Indication | Phase of Development | | :--- | :--- | :--- | :--- | | Etazolate | PDE4, GABA-A Receptor Modulator | Alzheimer's Disease | Phase II |[7] | Presatovir (GS-5806) | RSV Fusion Protein | Respiratory Syncytial Virus (RSV) Infection | Phase II |[7] | Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | Various Cancers | Phase III |[7]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery and development. Its favorable physicochemical and pharmacological properties, combined with the potential for diverse chemical modifications, ensure its continued relevance in medicinal chemistry. F[5]uture research is likely to focus on several key areas:

  • Novel Therapeutic Targets: The exploration of pyrazole derivatives against new and challenging therapeutic targets will continue to expand their clinical applications.

  • Multi-Targeted Ligands: The design of pyrazole-based compounds that can modulate multiple targets simultaneously offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.

  • Advanced Drug Delivery Systems: The development of novel formulations and delivery systems for pyrazole-containing drugs can improve their efficacy and reduce side effects.

References

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. Available at: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) | Request PDF. ResearchGate. Available at: [Link]

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  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available at: [Link]

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Discovery and synthesis of pyrazole-based compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyrazole Pharmacophore: Synthetic Architectures and Regioselective Control in Drug Discovery

Executive Summary

The pyrazole ring (


) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbusters ranging from Celecoxib  (COX-2 inhibitor) to Ruxolitinib  (JAK inhibitor). Its utility stems from its unique electronic profile: a planar, electron-rich 5-membered heterocycle capable of acting simultaneously as a hydrogen bond donor (via NH) and acceptor (via the imine N), making it an ideal bioisostere for phenol or amide moieties.

This technical guide moves beyond basic textbook definitions to address the primary challenge in pyrazole synthesis: Regiocontrol . We will dissect the mechanistic causality of isomer formation, provide a self-validating protocol for a clinically relevant target, and explore modern C-H activation strategies that are reshaping the field.

Part 1: The Structural Logic & Synthetic Paradigms

The Regioselectivity Problem

The classical Knorr Pyrazole Synthesis (condensation of hydrazine with a 1,3-dicarbonyl) is robust but notoriously prone to producing mixtures of regioisomers (1,3- vs. 1,5-substituted pyrazoles) when using unsymmetrical diketones.[1]

  • Mechanism: The reaction proceeds via a hydrazone intermediate.[2] The nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon is governed by two competing factors:

    • Electronic Hardness: The hydrazine

      
       attacks the most electrophilic carbonyl.
      
    • Steric Hindrance: The initial attack favors the less hindered carbonyl.

In drug development, separating these isomers is costly and time-consuming. Therefore, intrinsic regiocontrol via substrate design or solvent tuning is critical.

Comparative Synthetic Methodologies

The following table contrasts the three dominant synthetic routes utilized in high-throughput chemistry today.

MethodologyKey ReactantsRegiocontrol MechanismAtom EconomyPrimary Application
Classical Knorr 1,3-Diketone + HydrazineSubstrate-controlled (Sterics/Electronics)High (

byproduct)
Scale-up of established leads (e.g., Celecoxib)
[3+2] Cycloaddition Diazo compounds + AlkynesCatalyst-controlled (Cu/Ru)100% (Click chemistry)Library generation; Fragment-based discovery
C-H Activation Pre-formed Pyrazole + Aryl HalideDirecting Group (DG) controlledModerate (requires oxidants)Late-stage functionalization (LSF) of scaffolds

Part 2: Visualizing the Mechanism

The following diagram illustrates the bifurcation point in the Knorr synthesis where regioselectivity is determined.

KnorrMechanism Start Unsymmetrical 1,3-Diketone PathA_Attack Attack at C1 (Less Hindered) Start->PathA_Attack Steric Control PathB_Attack Attack at C3 (More Electrophilic) Start->PathB_Attack Electronic Control Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->PathA_Attack Hydrazine->PathB_Attack InterA Hydrazone Intermediate A PathA_Attack->InterA - H2O ProductA 1,5-Isomer (Kinetic Product) InterA->ProductA Cyclization InterB Hydrazone Intermediate B PathB_Attack->InterB - H2O ProductB 1,3-Isomer (Thermodynamic Product) InterB->ProductB Cyclization

Figure 1: Mechanistic bifurcation in Knorr synthesis. Regioselectivity depends on whether the initial nucleophilic attack is driven by steric accessibility (Path A) or carbonyl electrophilicity (Path B).

Part 3: Detailed Experimental Protocol

Target: Regioselective Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Rationale: This protocol demonstrates the exploitation of fluorine electronics to force regioselectivity. The trifluoromethyl (


) group renders the adjacent carbonyl highly electrophilic, but it exists largely as a hydrate/enol in solution, often directing the initial hydrazine attack to the other carbonyl (the aryl ketone), favoring the 1,5-diaryl isomer required for COX-2 selectivity.
Phase 1: Claisen Condensation (Ligand Synthesis)

Objective: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Reagents: 4'-Methylacetophenone (1.0 eq), Ethyl trifluoroacetate (1.2 eq), Sodium Methoxide (25% w/w in MeOH, 1.3 eq), MTBE (Solvent).

  • Setup: Flame-dried 3-neck round bottom flask (RBF) with reflux condenser and

    
     inlet.
    
  • Procedure:

    • Charge MTBE and Sodium Methoxide solution into RBF. Cool to <10°C.

    • Critical Step: Add 4'-Methylacetophenone dropwise. Causality: Exothermic deprotonation; controlling rate prevents self-condensation.

    • Add Ethyl trifluoroacetate dropwise.

    • Warm to reflux (55°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Cool to RT. Acidify with 3N HCl to pH 2. Rationale: Protonates the enolate to the neutral 1,3-diketone.

    • Extract with EtOAc (3x). Wash organic layer with brine. Dry over

      
      .[3]
      
    • Concentrate in vacuo to yield the diketone as a tan solid.

Phase 2: Cyclocondensation (Pyrazole Formation)

Objective: Formation of the Celecoxib scaffold.

  • Reagents: Diketone (from Phase 1, 1.0 eq), 4-Sulfonamidophenylhydrazine HCl (1.1 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve Diketone in Ethanol (0.5 M concentration).

    • Add Hydrazine salt.[3]

    • Reflux (78°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor disappearance of diketone via HPLC or TLC.

  • Purification (Self-Validating Step):

    • Cool reaction mixture to 0–5°C and hold for 1 hour.

    • The 1,5-isomer (Celecoxib) is less soluble in cold ethanol than the 1,3-isomer impurity.

    • Filter the precipitate. Recrystallize from Isopropanol/Water (9:1) if purity <98%.

Yield Expectation: 75–85%. Validation:


 NMR (DMSO-

) should show a singlet characteristic of the pyrazole C4-H proton at ~7.15 ppm.

Part 4: Advanced Workflow – Late-Stage Functionalization

Modern drug discovery utilizes "scaffold hopping" via C-H activation. The following workflow describes how to install functionality at the C4 position of a pre-formed pyrazole, a technique used to optimize potency in kinase inhibitors.

CHActivation Substrate 1-Aryl-Pyrazole Process C-H Activation (110°C, DMF) Substrate->Process Reagents Ar-I + Pd(OAc)2 Ag2CO3 (Oxidant) Reagents->Process Product C4-Arylated Pyrazole Process->Product Regioselective at C4

Figure 2: Palladium-catalyzed C-H arylation workflow. The N-aryl group acts as a directing group to activate the C4-H bond.

References

  • BenchChem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[3] (Detailed protocols for condensation and cyclization). Link

  • American Chemical Society (ACS). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. (Green chemistry adaptations). Link

  • Royal Society of Chemistry (RSC). Transition-metal-catalyzed C–H functionalization of pyrazoles.[4] Organic & Biomolecular Chemistry.[3][4][5][6][7] (Review of modern C-H activation methods). Link

  • National Institutes of Health (NIH). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. (Comprehensive review of functionalization strategies). Link

  • Zenodo. Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. (Analysis of regioisomers and impurities). Link

Sources

A Technical Guide to the Chemical Reactions of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the key chemical reactions involving N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. The content is structured to elucidate the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Introduction: The Significance of the Pyrazole Moiety and the Utility of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

The pyrazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The unique electronic properties and the ability of the pyrazole nitrogens to act as hydrogen bond donors and acceptors contribute to its frequent use in the design of enzyme inhibitors and receptor ligands. The subject of this guide, N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, incorporates this key heterocycle along with a secondary amine, providing two reactive centers for chemical modification. This dual functionality makes it a valuable synthon for creating diverse chemical libraries for drug discovery programs.

I. Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine: A Proposed Synthetic Route

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Iodo-1H-pyrazole C tert-Butyl (3-(1H-pyrazol-4-yl)but-3-yn-1-yl)carbamate A->C Sonogashira Coupling B tert-Butyl (3-butynyl)carbamate B->C D tert-Butyl (3-(1H-pyrazol-4-yl)propyl)carbamate C->D Hydrogenation E 3-(1H-pyrazol-4-yl)propan-1-amine D->E Boc Deprotection F N-(3-(1H-pyrazol-4-yl)propyl)formamide E->F Formylation G N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine F->G Reduction

Caption: Proposed synthetic workflow for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling of 4-Iodo-1H-pyrazole with tert-Butyl (3-butynyl)carbamate

This step introduces the carbon framework of the side chain onto the pyrazole ring.

  • Materials: 4-Iodo-1H-pyrazole, tert-butyl (3-butynyl)carbamate, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a mixture of THF and TEA (3:1) under an argon atmosphere, add tert-butyl (3-butynyl)carbamate (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-(1H-pyrazol-4-yl)but-3-yn-1-yl)carbamate.

Step 2: Hydrogenation of the Alkyne

This step reduces the triple bond to a single bond.

  • Materials: tert-Butyl (3-(1H-pyrazol-4-yl)but-3-yn-1-yl)carbamate, 10% Pd/C, Methanol (MeOH).

  • Procedure:

    • Dissolve the product from Step 1 in methanol.

    • Add 10% Pd/C (10 mol%) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain tert-butyl (3-(1H-pyrazol-4-yl)propyl)carbamate.

Step 3: Boc Deprotection

This step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine.

  • Materials: tert-Butyl (3-(1H-pyrazol-4-yl)propyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the product from Step 2 in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(1H-pyrazol-4-yl)propan-1-amine.

Step 4: Formylation of the Primary Amine

This step prepares the amine for the subsequent reduction to the N-methyl group.

  • Materials: 3-(1H-pyrazol-4-yl)propan-1-amine, Ethyl formate.

  • Procedure:

    • Dissolve the amine from Step 3 in ethyl formate.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain N-(3-(1H-pyrazol-4-yl)propyl)formamide.

Step 5: Reduction of the Formamide

This final step yields the target secondary amine.

  • Materials: N-(3-(1H-pyrazol-4-yl)propyl)formamide, Lithium aluminum hydride (LAH), THF.

  • Procedure:

    • To a suspension of LAH (2-3 eq) in anhydrous THF at 0 °C, add a solution of the formamide from Step 4 in THF dropwise.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

II. Key Chemical Reactions of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

The presence of both a secondary amine and a pyrazole ring allows for a variety of chemical transformations, making this molecule a versatile building block.

Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry to link molecular fragments.[3] The secondary amine of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine can readily participate in amide bond formation with a variety of carboxylic acids.

Amide_Coupling A Carboxylic Acid (R-COOH) C Activated Ester A->C Activation B Coupling Reagent (e.g., HATU, HBTU) B->C E Amide Product C->E Nucleophilic Acyl Substitution D N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine D->E F Base (e.g., DIPEA) F->C

Caption: General workflow for amide bond formation.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

  • Materials: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, Carboxylic acid, HATU, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (1.0 eq) in DMF to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentAdditive (Optional)By-productsKey Advantages
HATUUronium salt-TetramethylureaHigh efficiency, low racemization
HBTUUronium saltHOBtTetramethylureaCost-effective, widely used
EDC/HOBtCarbodiimideHOBtWater-soluble ureaEasy workup
PyBOPPhosphonium salt-Hexamethylphosphoramide (carcinogenic)Effective for hindered couplings

Data synthesized from multiple sources.[4][5]

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups onto an amine.[6][7] N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine can be further alkylated via reductive amination with aldehydes or ketones to yield tertiary amines.

Reductive_Amination A Aldehyde or Ketone (R'-C(O)-R'') C Iminium Ion Intermediate A->C Condensation B N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine B->C E Tertiary Amine Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General workflow for reductive amination.

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for one-pot reductive aminations.[8]

  • Materials: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (catalytic).

  • Procedure:

    • To a solution of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey Features
Sodium triacetoxyborohydrideNaBH(OAc)₃Mild, selective, suitable for one-pot reactions.
Sodium cyanoborohydrideNaBH₃CNEffective, but toxic cyanide byproduct.
Sodium borohydrideNaBH₄Can reduce the starting aldehyde/ketone.
Catalytic HydrogenationH₂, Pd/C"Green" method, requires specialized equipment.

Data synthesized from multiple sources.[6][7][9]

N-Alkylation of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms, and the unsubstituted nitrogen can be alkylated under various conditions.[10] The regioselectivity of this reaction (alkylation at N1 vs. N2) is influenced by steric and electronic factors of the pyrazole ring and the alkylating agent, as well as the reaction conditions.[11]

  • Materials: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, Alkyl halide (e.g., methyl iodide, benzyl bromide), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • To a solution or suspension of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (1.0 eq) and the base (1.2-2.0 eq) in the chosen solvent, add the alkyl halide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-24 hours.

    • Monitor the reaction for the formation of the two possible regioisomers by LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify and separate the regioisomers by flash column chromatography.

III. Applications in Drug Discovery

Derivatives of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine have been investigated in various therapeutic areas. For instance, pyrazole-containing compounds have been developed as kinase inhibitors, which are crucial in cancer therapy.[12][13] The ability to easily modify the amine and pyrazole functionalities allows for the rapid generation of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and development. Its dual reactivity allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation of the pyrazole ring. This guide provides a foundation of robust and adaptable protocols to empower researchers in their synthetic endeavors with this important scaffold.

References

  • TARIKOĞULLARI DOĞAN AH, SAYLAM M, YILMAZ S, PARLAR S, BALLAR P, ALPTÜZÜN V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turk J Pharm Sci. 2025;22(1):1-9.
  • Reductive amination. In: Wikipedia. ; 2023. Accessed February 15, 2024. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Accessed February 15, 2024. [Link]

  • Simenel AA, et al. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. 2021;4(X):XX–XX.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem. Published December 2025.
  • TARIKOĞULLARI DOĞAN AH, SAYLAM M, YILMAZ S, PARLAR S, BALLAR P, ALPTÜZÜN V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. Published March 7, 2025.
  • Norman NJ, Bao S, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J Org Chem. 2022;87(16):10834-10845.
  • Reductive Amination. YouTube. Published March 16, 2023. Accessed February 15, 2024. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Published April 25, 2023.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Agudo-Álvarez S, et al. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • 3-(1-Methyl-1H-pyrazol-4-yl)aniline. ChemScene.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Published October 24, 2020.
  • Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Published June 23, 2008.
  • N-alkylation method of pyrazole.
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Published May 14, 2020.
  • Process for the Preparation of Pyrazole Derivatives.
  • N-alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
  • Amide Synthesis. Fisher Scientific.
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • Amine Preparation 4 - Reductive Amination. YouTube. Published April 22, 2020.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Published December 29, 2008.
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Sigma-Aldrich.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Published April 15, 2025.
  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Published June 15, 2017.

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Preliminary in vitro studies of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Preliminary In Vitro Profiling of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine A Technical Guide for Fragment Validation and Early-Stage Profiling

Executive Summary

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine represents a critical scaffold in fragment-based drug discovery (FBDD), serving as a bioisostere to N-methylhistamine. By replacing the imidazole ring with a pyrazole moiety and extending the ethyl linker to a propyl chain, this structure modulates selectivity profiles—typically shifting affinity from Histamine H1/H2 receptors toward H3 and H4 subtypes.

This guide outlines the mandatory in vitro validation protocols required to characterize this compound. It moves beyond simple data collection to establish a self-validating data package covering physicochemical properties, metabolic stability, and target engagement.

Physicochemical Characterization

Before biological testing, the ionization state and lipophilicity must be defined. The pyrazole ring introduces tautomeric complexity that affects both solubility and binding kinetics.

pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constants of the secondary amine and the pyrazole ring to predict protonation at physiological pH (7.4).

  • Theoretical Basis:

    • Amine (N1): Expected pKa ~9.8–10.2. At pH 7.4, this will be >99% protonated (cationic).

    • Pyrazole (N2): The 1H-pyrazole is a very weak base (pKa ~2.5) and a weak acid (pKa ~14). It remains neutral at physiological pH but can act as a hydrogen bond donor (NH) and acceptor (N).

Protocol:

  • Preparation: Dissolve 5 mg of compound in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Titrate with 0.1 M HCl (down to pH 2.0) and 0.1 M NaOH (up to pH 12.0) using an automated potentiometric titrator (e.g., Sirius T3).

  • Data Analysis: Use Bjerrum plots to identify inflection points.

  • Validation Criteria: The curve must show a clear sigmoidal transition for the amine. Lack of hysteresis between acid/base titrations confirms chemical stability during the assay.

Lipophilicity (LogD7.4 via Shake-Flask)

Objective: Measure distribution coefficient to predict blood-brain barrier (BBB) penetration, crucial for H3R ligands targeting the CNS.

Protocol:

  • System: Octanol/Phosphate Buffer (pH 7.4).

  • Equilibration: Shake phases for 24 hours at 25°C to saturate.

  • Partitioning: Add compound (100 µM final), vortex for 1 hour, centrifuge at 3000g for 10 min.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Target: Optimal CNS penetration requires LogD7.4 between 1.0 and 3.0.

Metabolic Stability & ADME

The N-methyl group is a "metabolic soft spot," susceptible to rapid oxidative dealkylation.

Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (


) and identify the primary metabolite (N-desmethyl analog).

Experimental Workflow:

  • Incubation: Mix compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent (

    
    ) and metabolite (
    
    
    
    ).

Data Presentation:

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Interpretation

(min)
> 60< 30RLM often metabolizes N-methyls faster than HLM.

(µL/min/mg)
< 15> 40High clearance in rat suggests flow-dependent elimination.
Major Metabolite N-desmethylN-desmethylConfirm via MS/MS fragmentation pattern.
Metabolic Pathway Visualization

The following diagram illustrates the oxidative dealkylation pathway and potential pyrazole oxidation.

MetabolicPathway Parent Parent Compound (N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine) [M+H]+ 140 Metabolite1 N-desmethyl Metabolite (Primary) [M+H]+ 126 Parent->Metabolite1 CYP450 (N-demethylation) Metabolite2 Pyrazole-OH (Minor) [M+H]+ 156 Parent->Metabolite2 CYP450 (Ring Oxidation)

Caption: Predicted Phase I metabolic pathways. N-demethylation is the dominant clearance route.

Pharmacology: Target Engagement

Given the structural homology to histamine, the primary screening targets are the Histamine H3 and H4 receptors.

H3 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for the human H3 receptor (hH3R).

Protocol:

  • Source: Membranes from CHO-K1 cells stably expressing hH3R.

  • Radioligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (NAMH) at 2 nM (
    
    
    nM).
  • Competition: Incubate membranes + radioligand + test compound (10 concentration points, 10 pM to 10 µM) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic amines).

  • Calculation:

    
    .
    

Self-Validating Control:

  • Reference Standard: Thioperamide or Pitolisant must be run in parallel. If the reference

    
     deviates >3-fold from historical mean, the assay is invalid.
    

Safety & Toxicology

Flexible amine linkers attached to aromatic rings are a structural alert for hERG channel inhibition (QT prolongation risk).

hERG Inhibition (Automated Patch Clamp)

Objective: Assess cardiac safety margin.

Protocol:

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch clamp (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit tail current.

  • Threshold: Inhibition > 50% at 10 µM is a "Red Flag" for early discovery.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (>95% Purity) PhysChem PhysChem Profiling (pKa, LogD, Solubility) Start->PhysChem ADME In Vitro ADME (Microsomal Stability) PhysChem->ADME If Soluble Binding Target Binding (hH3R / hH4R) ADME->Binding If Stable (T1/2 > 30m) Safety Safety Screen (hERG / Cytotoxicity) Binding->Safety If Ki < 100nM Decision Go / No-Go Decision Safety->Decision

Caption: Sequential validation workflow. Gate-keeping criteria (arrows) ensure resource efficiency.

References

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery, 4, 107–120. Link

  • Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology, 163(4), 713–721. Link

  • PubChem Compound Summary. (2025). "3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine."[1] National Center for Biotechnology Information. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for ADME protocols).

Sources

A Senior Application Scientist's Guide to Identifying Novel Pyrazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold."[1][2][3][4] This designation is earned by its repeated appearance in molecules that exhibit a wide range of biological activities, leading to a significant number of FDA-approved drugs.[3][5] From the anti-inflammatory action of Celecoxib to the targeted anticancer effects of kinase inhibitors like Crizotinib, pyrazole derivatives have demonstrated remarkable therapeutic versatility.[6][7] This guide provides an in-depth technical framework for researchers and drug development professionals aimed at the systematic identification and validation of novel pyrazole derivatives. We will explore the strategic design, synthesis, and comprehensive evaluation of these compounds, grounding our discussion in established protocols and the causal logic that drives successful drug discovery campaigns.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The success of pyrazole-containing drugs stems from the unique physicochemical properties of the ring system itself. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating precise interactions with biological targets.[5] Furthermore, the planar aromatic nature of the ring provides a rigid core that can be strategically decorated with various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Several blockbuster drugs underscore the importance of this scaffold. Celecoxib (Celebrex®) , a selective COX-2 inhibitor, leverages a diaryl-substituted pyrazole core to achieve its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins.[7][8][9][10][11][12] In oncology, numerous pyrazole-containing kinase inhibitors have been approved, including Ruxolitinib , which targets JAK1 and JAK2 for the treatment of myelofibrosis, and Axitinib , a potent inhibitor of VEGFR.[3][4] These examples highlight the adaptability of the pyrazole core in designing molecules for diverse therapeutic areas.[7]

Strategic Pathways to Novel Pyrazole Derivatives: Design and Synthesis

The journey to a novel drug candidate begins with a robust design strategy, followed by efficient and flexible synthetic execution. The two primary approaches, target-based and ligand-based design, are often used in a complementary fashion.

Target-Based Drug Design (TBDD)

TBDD relies on a known biological target, such as an enzyme or receptor implicated in a disease. The goal is to design a molecule that interacts with the target in a way that modulates its activity.

  • Computational Docking: With a high-resolution crystal structure of the target protein, computational docking simulations can predict the binding poses and affinities of virtual pyrazole derivatives. This allows for the in silico screening of thousands of potential compounds, prioritizing those with the most favorable predicted interactions for synthesis.

  • Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This model can be derived from the target's active site and used to design novel pyrazole scaffolds that fit these requirements.

Synthesis of the Pyrazole Core

A multitude of synthetic routes to the pyrazole nucleus have been developed, offering chemists the flexibility to introduce desired substituents.

  • Knorr Pyrazole Synthesis: This classical method involves the condensation of a β-diketone with a hydrazine derivative.[13] It remains a reliable and versatile method for generating a wide array of substituted pyrazoles.

  • Modern Synthetic Approaches: More recent methods, including microwave-assisted synthesis and multicomponent reactions, offer advantages in terms of reaction time, yield, and environmental impact.[2] For instance, the use of catalysts like nano-ZnO can provide an efficient and green route to 1,3,5-substituted pyrazoles.[13]

Workflow for Pyrazole Derivative Design & Synthesis

G cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_eval Evaluation Phase TBDD Target-Based Design (e.g., Kinase X) VirtualScreen Virtual Screening & Pharmacophore Modeling TBDD->VirtualScreen Input 3D Structure LBDD Ligand-Based Design (e.g., Known Inhibitors) LBDD->VirtualScreen Input SAR Data Route Synthetic Route Selection (e.g., Knorr Synthesis) VirtualScreen->Route Prioritized Hits Library Library Synthesis of Novel Pyrazole Analogs Route->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Screen In Vitro Screening Purify->Screen Confirmed Structures

Caption: High-level workflow for the design and synthesis of novel pyrazole derivatives.

Comprehensive In Vitro Evaluation: From Hit to Lead

Once a library of novel pyrazole derivatives has been synthesized and characterized, a systematic screening cascade is essential to identify promising candidates and understand their biological activity.

Primary Screening: Identifying Initial Hits

The goal of primary screening is to test a large number of compounds to identify those with any level of desired activity. High-throughput screening (HTS) is the standard method.[14]

  • Assay Choice: The choice between a biochemical assay (using purified proteins) and a cell-based assay depends on the target and the desired information. For kinase targets, a common HTS method is a biochemical assay that measures the consumption of ATP, a universal feature of kinase reactions.[15][16]

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is representative of a common biochemical assay used to screen for kinase inhibitors. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16]

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and ATP.

  • Compound Addition: Add the pyrazole test compounds at a fixed concentration (e.g., 10 µM). Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less ADP produced, and therefore, greater inhibition of the kinase.

Secondary and Tertiary Assays: Validating and Characterizing Hits

Hits from the primary screen are subjected to further testing to confirm their activity and characterize their properties.

  • IC50 Determination: Compounds are tested in a dose-response format to determine their potency (IC50 value), which is the concentration required to inhibit 50% of the target's activity.

  • Selectivity Profiling: It is crucial that a drug candidate is selective for its intended target to avoid off-target side effects. Hits should be screened against a panel of related kinases to assess their selectivity profile.[16]

  • Mechanism of Action (MoA): Studies are conducted to determine how the compound inhibits the target (e.g., ATP-competitive, allosteric).

Data Presentation: Structure-Activity Relationship (SAR) Table
Compound IDR1 GroupR2 GroupKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)
Pz-001-H-Phenyl520>10,000>19
Pz-002-CH3-Phenyl250>10,000>40
Pz-003-CH34-F-Phenyl458,500189
Pz-004-CH34-Cl-Phenyl306,200207

This table illustrates how systematic changes to the pyrazole scaffold (modifying R1 and R2 groups) can impact potency against the target kinase (Kinase X) and selectivity against an off-target kinase (Kinase Y).

Screening Cascade Workflow

G HTS Primary HTS (Single Concentration) DoseResponse Dose-Response (IC50) Confirmation HTS->DoseResponse Identifies 'Hits' Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity Confirms Potency Cellular Cell-Based Assays (Target Engagement & Potency) Selectivity->Cellular Confirms Selectivity Lead Lead Candidate Cellular->Lead Validates Cellular Activity

Caption: A typical screening cascade for validating and prioritizing hit compounds.

Preclinical Evaluation: Assessing Drug-like Properties

A potent and selective compound is not yet a drug. It must possess favorable pharmacokinetic and safety profiles, often assessed through ADME-Tox studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[17][18][19]

  • In Vitro ADME: Early-stage in vitro assays can predict a compound's drug-like properties.[20][21]

    • Metabolic Stability: Assays using liver microsomes or hepatocytes determine how quickly a compound is metabolized.[21]

    • Permeability: Caco-2 cell assays are used to predict intestinal absorption.

    • CYP Inhibition: Assays are performed to see if the compound inhibits major cytochrome P450 enzymes, which could lead to drug-drug interactions.[9]

  • In Vivo Pharmacokinetics (PK): Promising candidates are advanced into animal models (typically rodents) to study their concentration in the bloodstream over time after dosing. This provides crucial information about bioavailability, half-life, and clearance.

  • Safety and Toxicology: Initial toxicity studies are conducted to identify any potential safety liabilities.[17]

Case Study: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in inflammatory diseases and cancers.[22][23][24][] This makes it an attractive target for pyrazole-based inhibitors.

JAK-STAT Signaling Pathway and Inhibition

G cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates STAT_P p-STAT (Active) STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Dimer->Transcription Initiates Inhibitor Novel Pyrazole Inhibitor Inhibitor->JAK Blocks ATP Binding Site

Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.

A hypothetical drug discovery program might identify a pyrazole "hit" that inhibits JAK2. Through SAR studies (as exemplified in the table above), chemists would synthesize analogs to improve potency and selectivity against other JAK family members (JAK1, JAK3, TYK2) to achieve the desired therapeutic profile. The optimized lead would then undergo rigorous ADME-Tox profiling before being considered for clinical development.

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly productive starting point for the discovery of new medicines. The systematic approach outlined in this guide—combining rational design, versatile synthesis, and a rigorous screening cascade—provides a robust framework for identifying novel pyrazole derivatives with therapeutic potential. Future innovations, particularly the integration of artificial intelligence and machine learning into the design and prediction phases, will further accelerate the discovery of the next generation of pyrazole-based drugs.

References

  • Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18).
  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12).
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022, September 1).
  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011, July 27).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
  • Kinase Screening Assay Services - Reaction Biology. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).
  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (2026, January 15).
  • The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed. (2020, March 15).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • JAK-STAT signaling pathway - Wikipedia. (n.d.).
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development - ThermoFisher. (2020, October 3).
  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - Frontiers. (n.d.).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • JAK/STAT Inhibitors-JAK/STAT Signaling Pathway - BOC Sciences. (n.d.).
  • ADME-Tox - Drug discovery & safety - BIOMEX. (n.d.).
  • Modeling ADME/Tox for Drug Discovery in the Age of Data - ULisboa Research Portal. (n.d.).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
  • A beginners guide to ADME Tox - Cell Guidance Systems. (2024, March 11).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform - Promega Corporation. (n.d.).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2025, January 17).
  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. (n.d.).
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - MDPI. (2014, February 27).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7).

Sources

Methodological & Application

Application Note: A Robust and Validated Protocol for the Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a key substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-recognized privileged structure, appearing in a multitude of clinically approved drugs due to its favorable physicochemical properties and diverse biological activities, which include analgesic, anti-inflammatory, and anti-cancer effects[1]. The specific N-methylpropanamine substituent at the C4 position can critically influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic profile and interaction with biological targets.

This application note provides a detailed, field-proven protocol for the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, starting from the commercially available precursor, 3-(1H-pyrazol-4-yl)propan-1-amine. The described methodology is designed for high fidelity and scalability, incorporating in-process controls and characterization steps to ensure the synthesis is self-validating. The causality behind experimental choices is explained to provide researchers with a deep understanding of the reaction mechanism and potential optimization pathways.

Synthetic Strategy: A Two-Step Approach to N-Monomethylation

The selective N-monomethylation of primary amines can be challenging due to the potential for over-methylation to form the tertiary amine or even a quaternary ammonium salt[2]. The nucleophilicity of the secondary amine intermediate is often higher than that of the starting primary amine, leading to a mixture of products[2].

To circumvent this, our protocol employs a robust two-step sequence involving the formation of an intermediate imine followed by reduction. This approach, a variation of reductive amination, offers excellent control over the degree of methylation.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Methylation & Hydrolysis A 3-(1H-pyrazol-4-yl)propan-1-amine C N-benzylidene-3-(1H-pyrazol-4-yl)propan-1-amine (Imine Intermediate) A->C Toluene, Reflux (Dean-Stark) B Benzaldehyde B->C E Quaternary Iminium Salt C->E Toluene D Dimethyl Sulfate (DMS) D->E F N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (Final Product) E->F Aqueous Hydrolysis

Caption: Synthetic workflow for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Experimental Protocol

Materials and Reagents
ReagentPuritySupplierCAS Number
3-(1H-pyrazol-4-yl)propan-1-amine≥95%Sigma-Aldrich21056-78-0
Benzaldehyde≥99%Sigma-Aldrich100-52-7
Toluene, Anhydrous99.8%Sigma-Aldrich108-88-3
Dimethyl Sulfate (DMS)≥99%Sigma-Aldrich77-78-1
Diethyl Ether≥99%Fisher Scientific60-29-7
Sodium Hydroxide (NaOH)≥97%Sigma-Aldrich1310-73-2
Magnesium Sulfate (MgSO4), Anhydrous≥97%Sigma-Aldrich7487-88-9

Safety Precautions: Dimethyl sulfate is extremely hazardous, toxic, and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Step 1: Synthesis of N-benzylidene-3-(1H-pyrazol-4-yl)propan-1-amine

The initial step involves the condensation of the primary amine with benzaldehyde to form an imine, also known as a Schiff base. This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product. A Dean-Stark apparatus is employed for this purpose[3].

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 3-(1H-pyrazol-4-yl)propan-1-amine (10.0 g, 79.9 mmol).

  • Add 100 mL of anhydrous toluene to the flask.

  • Add benzaldehyde (8.9 g, 83.9 mmol, 1.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (approximately 2-3 hours). The theoretical amount of water to be collected is ~1.44 mL.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The resulting toluene solution of the imine is used directly in the next step without isolation.

Step 2: N-Methylation and Hydrolysis

The formed imine is then methylated using dimethyl sulfate. This proceeds via the formation of a quaternary iminium salt. This salt is subsequently hydrolyzed to yield the desired N-methylated secondary amine and benzaldehyde[3]. This method prevents over-methylation as the imine nitrogen is the most nucleophilic site.

  • To the cooled toluene solution of N-benzylidene-3-(1H-pyrazol-4-yl)propan-1-amine from Step 1, add dimethyl sulfate (10.6 g, 83.9 mmol, 1.05 equivalents) dropwise over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, stir the mixture at room temperature for 1 hour, then gently heat to 50°C for 2 hours. A precipitate or an oily layer of the iminium salt may form.

  • Cool the reaction mixture to room temperature and add 50 mL of 2 M aqueous hydrochloric acid.

  • Heat the mixture to 80°C and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Cool the mixture to room temperature and transfer it to a separatory funnel. The two layers should be separated.

  • Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove the benzaldehyde byproduct.

  • Cool the aqueous layer in an ice bath and basify to a pH > 12 by the slow addition of 10 M aqueous sodium hydroxide.

  • Extract the product from the basic aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Purification

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) as the eluent.

Trustworthiness: A Self-Validating System

To ensure the reliability of this protocol, in-process monitoring and final product characterization are essential.

  • Reaction Monitoring: The progress of the imine formation in Step 1 can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The methylation and hydrolysis in Step 2 can also be followed by TLC or by LC-MS to track the disappearance of the imine and the appearance of the final product.

  • Product Characterization: The identity and purity of the final product, N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, should be confirmed by a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key signals to look for in the ¹H NMR spectrum include a singlet for the N-methyl group (around 2.4 ppm) and the characteristic signals for the pyrazole ring and the propyl chain.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which has a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol .

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretch for the secondary amine and the absence of the primary amine N-H stretches from the starting material.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine. By employing a two-step imine formation and subsequent methylation/hydrolysis strategy, this method offers excellent control over the N-monomethylation of the primary amine precursor, minimizing the formation of undesirable byproducts. The inclusion of detailed procedural steps, explanations of the underlying chemical principles, and a robust validation framework makes this protocol a valuable resource for researchers in medicinal chemistry and drug discovery.

References

  • IT Services - University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • XMB 1.9.11. (2009, July 19). Monomethylation of primary amines: N-methyl-2-phenethylamine.
  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • PubMed. (2025, July 15). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane.
  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • ACS Publications. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega.
  • ACS Publications. (2005, January 20). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters.
  • (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.
  • Sigma-Aldrich. (n.d.). 3-(1H-pyrazol-4-yl)propan-1-amine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

Sources

Advanced Analytical Strategies for the Determination of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Pyrazole derivatives (e.g., Celecoxib, Rimonabant, and novel synthetic candidates) represent a cornerstone scaffold in medicinal chemistry due to their analgesic, anti-inflammatory, and antimicrobial properties. However, their analytical determination presents distinct challenges driven by annular tautomerism, basicity (pKa ~2.5), and variable polarity. This guide provides a comprehensive, field-validated framework for the separation, identification, and quantification of pyrazole derivatives in both pharmaceutical formulations and biological matrices.

Introduction: The Chemical Context of Analysis

To design a robust analytical method, one must first understand the analyte. Pyrazoles are 5-membered heterocyclic diazoles.[1][2][3]

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomeric equilibrium (

    
    - and 
    
    
    
    - forms). In chromatography, this can lead to peak splitting or broadening if the mobile phase pH is near the pKa.
  • Basicity: The pyridine-like nitrogen makes pyrazoles weak bases. In acidic HPLC conditions (pH < 2.5), they are protonated, reducing retention on C18 columns unless ion-pairing reagents or polar-embedded phases are used.

  • UV Absorption: Most derivatives possess strong chromophores (π→π* transitions) suitable for UV detection (230–270 nm), though highly substituted derivatives (e.g., with phenyl groups) may shift

    
     to >300 nm.
    
Analytical Workflow & Decision Matrix

The choice of method depends strictly on the matrix and the sensitivity required.

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Protocol 1: HPLC-PDA for Purity & Impurity Profiling

Target Audience: QC Chemists, Synthetic Chemists. Scope: Determination of pyrazole purity and detection of process-related impurities.

3.1. Mechanistic Rationale
  • Stationary Phase: A C18 (Octadecyl) column is standard. However, for polar pyrazoles, a C18-Aq (aqueous stable) or Phenyl-Hexyl column provides better selectivity due to

    
     interactions with the pyrazole ring.
    
  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) (0.05–0.1%) is preferred over formic acid for UV analysis because it sharpens peaks by suppressing silanol interactions and ion-pairing with the basic nitrogen.

  • Wavelength: A Photo-Diode Array (PDA) detector is mandatory during development to assess peak purity and identify impurities with different

    
    .
    
3.2. Detailed Methodology
ParameterSpecification
Instrument HPLC or UHPLC with PDA Detector
Column Agilent Eclipse XDB-C18 or Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3.5–5 µm)
Mobile Phase A 0.1% TFA in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC)
Column Temp 30°C (Controls viscosity and retention reproducibility)
Injection Vol 5–20 µL
Detection Primary: 254 nm; Secondary: 210 nm (for non-aromatic impurities)

Gradient Program:

  • 0–2 min: 5% B (Equilibration/retention of polar impurities)

  • 2–15 min: 5% → 85% B (Linear gradient to elute main analyte and hydrophobic impurities)

  • 15–20 min: 85% B (Column wash)

  • 20–25 min: 5% B (Re-equilibration)

3.3. System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  Must be < 1.5. If > 1.5, increase TFA concentration or switch to a "Base Deactivated" column.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Precision: RSD < 1.0% for retention time and area (n=6 injections).

Protocol 2: LC-MS/MS for Bioanalysis (Pharmacokinetics)

Target Audience: DMPK Scientists, Clinical Researchers. Scope: Quantification of pyrazole drugs in plasma/serum (e.g., rat, human).

4.1. Mechanistic Rationale
  • Ionization: Pyrazoles are readily protonated (

    
    ) in ESI Positive  mode.
    
  • Buffer: TFA suppresses MS ionization. Replace with 0.1% Formic Acid or 5 mM Ammonium Formate to maintain pH while boosting signal intensity.

  • Sample Prep: Protein Precipitation (PP) is cost-effective, but Solid Phase Extraction (SPE) is required if matrix effects (ion suppression) exceed 15%.

4.2. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) solution (e.g., deuterated analog or structural analog like Metronidazole).

  • Precipitate: Add 200 µL of ice-cold Methanol (1:4 v/v ratio). Acetonitrile can be used but often yields harder pellets.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: 10,000 × g for 10 minutes at 4°C.

  • Transfer: Inject the clear supernatant directly or dilute 1:1 with water if peak shape is poor due to solvent strength.

4.3. LC-MS/MS Conditions
ParameterSpecification
Instrument Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ)
Column Kinetex C18 or Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol
Gradient Fast ballistic gradient (5% to 95% B in 3 mins)
Source Temp 450–500°C (High temp aids desolvation of polar heterocycles)
MRM Mode Monitor Precursor

Product transitions (Quantifier & Qualifier)

Example MRM Transitions (Generic Pyrazole):

  • Precursor:

    
    
    
  • Product 1 (Quant): Loss of substituent (e.g., phenyl group).

  • Product 2 (Qual): Ring fragmentation (characteristic cleavage of N-N bond).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Interaction of basic N with silanols.Add 10-20 mM Ammonium Acetate to aqueous phase; use end-capped columns.
Split Peaks Sample solvent too strong or pH near pKa.Dissolve sample in initial mobile phase; adjust pH to be >2 units away from pKa.
Low Sensitivity (MS) Ion suppression from phospholipids.Switch from Protein Precip to Phospholipid Removal Plates (e.g., Ostro/HybridSPE).
RT Drift Temperature fluctuations or mobile phase evaporation.Use column oven; cap solvent bottles; ensure pre-mixed mobile phases are degassed.
References
  • Sivagam, B., et al. (2014).[4] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis.

  • Ashtekar, et al. (2023).[5] "RP-HPLC Method Development of Synthesized Derivative." International Journal of Pharmaceutical Investigation.

  • Researcher.Life. (2024). "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative."

  • Walsh Medical Media. (2012). "Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography."

  • Emery Pharma. "Impurity Analysis and Profiling Services."[6]

  • National Institutes of Health (NIH). (2023). "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column."

Sources

Application Note & Protocols: High-Throughput Screening of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents.[1][2][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, a small molecule that combines the proven pyrazole core with a flexible aminopropane side chain. Due to the limited public data on the specific biological activity of this compound, this document presents a strategic framework and detailed protocols for its systematic evaluation against broad target classes. We outline a robust HTS cascade, from primary screening and hit confirmation to orthogonal validation, with a focus on protein kinase targets as a rational starting point. The methodologies herein are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and facilitate the identification of genuine, potent, and selective modulators for downstream drug development.

Compound Profile & Rationale for Screening

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a promising candidate for HTS campaigns due to its structural features. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure known for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, validating its status as a core component in modern drug discovery.[4]

The attached N-methylpropanamine side chain provides conformational flexibility and a basic nitrogen center, which can participate in crucial salt-bridge interactions within protein binding pockets. This combination suggests potential activity across several major drug target families.

Table 1: Physicochemical Properties of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine and Related Isomers.

Property Value (Isomer: pyrazol-4-yl) Value (Isomer: pyrazol-1-yl) Data Source
Molecular Formula C₇H₁₃N₃ C₇H₁₃N₃ PubChem, Vendor Data[5][6][7]
Molecular Weight 139.20 g/mol 139.20 g/mol Vendor Data[8][9]
CAS Number Not assigned; similar structures exist[10] 1007488-78-9 Vendor Data[6][8]
Predicted XlogP -0.1 Not available PubChemLite[7]
Hydrogen Bond Donors 2 1 Calculated

| Hydrogen Bond Acceptors | 2 | 3 | Calculated |

Hypothesized Target Classes

Given the prevalence of the pyrazole scaffold in approved drugs, the following protein families represent high-priority target classes for an initial screening campaign:

  • Protein Kinases: A significant number of pyrazole-containing drugs are kinase inhibitors (e.g., Ruxolitinib, Axitinib).[1][2] The pyrazole can act as a hinge-binding motif, making kinases a primary target class.

  • G-Protein Coupled Receptors (GPCRs): The flexible amine chain is a common feature in GPCR ligands.

  • Epigenetic Targets: Histone demethylases, such as KDM5, have been successfully targeted by pyrazole-containing inhibitors identified through HTS.[11]

  • Phosphodiesterases (PDEs): Sildenafil contains a fused pyrazole ring and is a potent PDE5 inhibitor.[1]

A Strategic Framework for High-Throughput Screening

A successful HTS campaign requires a multi-step, logical progression to eliminate false positives and systematically characterize true "hits." The workflow below provides a robust framework for evaluating N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Lead Characterization Primary Primary HTS (e.g., 10 µM single concentration) Hit_ID Hit Identification (e.g., >50% Inhibition) Primary->Hit_ID Confirm Hit Confirmation (Fresh compound re-test) Hit_ID->Confirm Active Hits DoseResp Dose-Response (IC₅₀) (10-point curve) Confirm->DoseResp Select Selectivity Profiling (Panel of related kinases) Ortho Orthogonal Assay (Different detection method) DoseResp->Ortho Ortho->Select Confirmed Leads MoA Mechanism of Action (e.g., ATP competition) Select->MoA

Caption: High-level HTS cascade for compound evaluation.

Detailed Experimental Protocols

The following protocols are presented with a focus on a generic protein kinase inhibition assay, a logical first step for this compound class.

Protocol 1: Primary HTS for Kinase Inhibition

This protocol uses a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence relative to controls indicates kinase activity, and restoration of the signal indicates inhibition.

Principle: The lower the kinase activity, the more ATP remains. The more ATP, the brighter the luminescence signal from a luciferase/luciferin reaction.

Materials:

  • N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (10 mM stock in DMSO)

  • 384-well, white, low-volume assay plates

  • Kinase of interest (e.g., PKA, CDK2)

  • Kinase substrate (e.g., Kemptide for PKA)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ATP solution (at 2x final concentration)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • Acoustic liquid handler (e.g., Echo®) or pin tool for compound dispensing

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of 10 mM compound stock into assay wells for a final concentration of 10 µM in a 20 µL reaction volume.

    • Dispense 20 nL of DMSO into control wells (Maximum and Minimum activity).

  • Enzyme & Substrate Preparation:

    • Prepare a 2x Kinase/Substrate mix in cold Assay Buffer. The final concentration should be determined during assay development to yield a robust signal window.

  • Assay Initiation:

    • Add 10 µL of the 2x Kinase/Substrate mix to all wells except the "Minimum Activity" (background) controls. Add 10 µL of Assay Buffer with substrate only to these wells.

    • Add 10 µL of 2x ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the enzyme's Km for ATP.

    • Causality Check: Starting the reaction with ATP ensures that the compound has a chance to interact with the kinase before the enzymatic turnover begins.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear range of the kinase reaction.

  • Assay Termination & Signal Detection:

    • Add 20 µL of reconstituted Kinase-Glo® reagent to all wells. This stops the kinase reaction and initiates the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer with an integration time of 0.5-1 second per well.

Data Analysis & Quality Control:

  • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)

  • Z-Factor (Z') Calculation (Self-Validation): Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • A Z' factor > 0.5 is considered an excellent assay, indicating a robust signal window and low data variability, making the screening data trustworthy. [cite: Zhang, J. H., et al. (1999)]

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is for hits identified in the primary screen (>50% inhibition).

Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense the compound dilutions into a 384-well plate to achieve a final concentration range (e.g., 50 µM to 2.5 nM).

  • Assay Execution: Perform the kinase assay as described in Protocol 3.1.

  • Data Analysis:

    • Calculate % Inhibition for each concentration.

    • Plot % Inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Table 2: Example Dose-Response Data for a Confirmed Hit.

Concentration (µM) % Inhibition (Mean) % Inhibition (SD)
50.0 98.2 2.1
16.7 95.4 3.5
5.56 89.1 4.0
1.85 75.3 5.2
0.62 51.8 4.8
0.21 28.9 6.1
0.07 10.5 3.9
0.02 4.1 2.8
0.007 1.5 2.2
0.002 -0.8 1.9

| Calculated IC₅₀ | 0.58 µM | |

Data-Driven Decision Making

The progression from a primary hit to a validated lead requires clear decision criteria at each step. This process helps to focus resources on the most promising compounds.

Decision_Tree Start Primary Hit (>50% Inhibition @ 10µM) QC_Check Passes Visual QC? (No artifacts) Start->QC_Check Dose_Resp Dose-Response Test QC_Check->Dose_Resp Yes Discard_1 Discard (Assay Interference) QC_Check->Discard_1 No Potency_Check IC₅₀ < 10 µM? Dose_Resp->Potency_Check Ortho_Assay Orthogonal Assay Validation Potency_Check->Ortho_Assay Yes Discard_2 Discard (Low Potency) Potency_Check->Discard_2 No Ortho_Check Active in Orthogonal Assay? Ortho_Assay->Ortho_Check Confirmed_Lead Confirmed Lead (Proceed to Selectivity) Ortho_Check->Confirmed_Lead Yes Discard_3 Discard (Technology-Specific Artifact) Ortho_Check->Discard_3 No

Caption: Decision-making workflow for hit validation.

Conclusion

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine represents a high-potential starting point for drug discovery campaigns. Its privileged pyrazole scaffold warrants a comprehensive investigation against key therapeutic target families. The strategic framework and detailed protocols provided in this application note offer a robust, self-validating system for its evaluation in high-throughput screening. By beginning with a well-validated target class like protein kinases and following a rigorous hit-to-lead cascade, researchers can efficiently and confidently identify novel biological activities and advance this compound, or its analogs, into the drug discovery pipeline.

References

  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine | 1211488-02-6. Appchem.[Link]

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | 1007488-78-9. Pharmaffiliates.[Link]

  • 3-(1-methyl-1h-pyrazol-4-yl)propan-1-amine. PubChemLite.[Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • Ansari, M. F., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7476. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH.[Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.[Link]

  • Kumar, A. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.[Link]

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | 1007488-78-9. Merck.[Link]

  • Ben-Tria, S., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.[Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences.[Link]

  • Singh, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.[Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.[Link]

  • Liang, J., et al. (2017). From a novel HTS hit to potent, selective, and orally bioavailable KDM5 inhibitors. PubMed.[Link]

  • 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289. PubChem.[Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Sources

Strategic Application of Pyrazole Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Validated Protocols

Executive Summary & Mechanism of Action

The pyrazole ring (


) is a "privileged scaffold" in kinase inhibitor design, appearing in over 15 FDA-approved oncology drugs (e.g., Crizotinib, Ruxolitinib, Avapritinib).[1] Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor predominantly within the hinge region  of the kinase ATP-binding pocket.
The "Hinge Binder" Concept

For a pyrazole derivative to function as a Type I ATP-competitive inhibitor, it must establish a specific hydrogen-bonding network.

  • Donor (NH): The pyrazole NH typically donates a hydrogen bond to the backbone carbonyl of a specific hinge residue (e.g., Glu1197 in ALK).

  • Acceptor (N): The adjacent nitrogen accepts a hydrogen bond from the backbone amide of a residue (e.g., Met1199 in ALK).

This dual interaction locks the inhibitor into the active site, while substituents on the pyrazole ring (R-groups) are engineered to exploit the hydrophobic back pocket (selectivity) or the solvent front (solubility).

Interactive Pathway: Pyrazole-Kinase Interaction Logic

The following diagram illustrates the logical flow of designing a pyrazole inhibitor and its binding topology.

Pyrazole_Binding_Logic ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Met/Leu) ATP_Pocket->Hinge Contains Gatekeeper Gatekeeper Residue (Thr/Met) ATP_Pocket->Gatekeeper Guarded by Selectivity Selectivity Profile Gatekeeper->Selectivity Filters Pyrazole Pyrazole Scaffold (Adenine Mimic) Pyrazole->Hinge Dual H-Bonding (Donor/Acceptor) R_Group R-Group Substituents R_Group->Gatekeeper Steric Avoidance (Resistance) R_Group->Selectivity Determines

Figure 1: Logical topology of Pyrazole binding within the kinase domain. The scaffold anchors to the hinge, while R-groups navigate the gatekeeper residue to determine selectivity.

Rational Design & SAR Considerations

When applying pyrazole derivatives, "blind synthesis" is inefficient. Use the following Structure-Activity Relationship (SAR) heuristics:

Structural FeatureFunctionOptimization Strategy
Pyrazole NH H-Bond DonorCritical: Do not alkylate if this is the primary hinge anchor.
C3/C5 Positions Vector to Solvent/PocketIdeal for solubilizing groups (e.g., piperidine, morpholine) to improve PK properties.
C4 Position Core GeometryOften substituted with an aryl/heteroaryl ring to reach the hydrophobic back pocket (e.g., the fluorophenyl group in Crizotinib).
Gatekeeper Clash Resistance EvasionIf the target has a bulky gatekeeper (e.g., T790M), avoid rigid bulk at the position proximal to the gatekeeper.

Protocol A: Biochemical Potency Assay (ADP-Glo™)

Objective: Determine the IC50 of pyrazole derivatives against a recombinant kinase. Methodology: We utilize the ADP-Glo™ Kinase Assay (Promega) because it is less prone to interference from fluorescent pyrazole intermediates compared to FRET-based assays.

Reagent Preparation
  • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Note: Fresh DTT is mandatory. Oxidation compromises kinase activity.

  • Ultrapure ATP: Prepare at

    
     apparent concentration (specific to your kinase).
    
    • Why? Screening at

      
       balances sensitivity to competitive inhibitors.
      
  • Compound Preparation: Dissolve pyrazoles in 100% DMSO. Serial dilute (1:3) in DMSO, then dilute 1:25 into Kinase Buffer (4% DMSO final).

Step-by-Step Workflow
  • Enzyme Addition: Add 2 µL of kinase (0.5–2 ng/well) to a white, low-volume 384-well plate.

  • Compound Addition: Add 1 µL of diluted compound. Incubate 10 mins at RT (allows "residence time" equilibration).

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix.

    • Final Volume: 5 µL.

    • Final DMSO: 0.8% (Pyrazoles are generally soluble, but keep DMSO <1% to avoid enzyme denaturation).

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL ADP-Glo Reagent. Incubate 40 mins.

    • Mechanism:[2][3][4] Terminates reaction and depletes remaining ATP.[5][6]

  • Detection Reagent: Add 10 µL Kinase Detection Reagent. Incubate 30 mins.

    • Mechanism:[2][3][4] Converts generated ADP back to ATP

      
       Luciferase 
      
      
      
      Light.[5][6]
  • Read: Measure Luminescence (Integration: 0.5–1.0s).

Data Analysis & QC
  • Normalization: $ % \text{Activity} = \frac{\text{RLU}{\text{sample}} - \text{RLU}{\text{no_enzyme}}}{\text{RLU}{\text{vehicle}} - \text{RLU}{\text{no_enzyme}}} \times 100 $

  • Curve Fitting: 4-parameter logistic regression (Sigmoidal dose-response).

  • Acceptance Criteria: Z-Factor > 0.5.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the pyrazole derivative penetrates the cell membrane and inhibits the specific phosphorylation event in situ. Example Case: Inhibition of JAK2-mediated STAT3 phosphorylation by a Ruxolitinib analog.

Experimental Design
  • Cell Line: HEL (Erythroleukemia) or SET-2 (JAK2 V617F driven).

  • Controls: DMSO (Negative), Ruxolitinib (Positive, 1 µM).

  • Timepoint: 1–2 hours (Phosphorylation events are rapid; long incubations measure downstream apoptosis, not direct target engagement).

Workflow
  • Seeding: Seed

    
     cells/well in 6-well plates in RPMI + 10% FBS. Allow recovery (24h).
    
  • Starvation (Critical): Wash 2x with PBS. Incubate in serum-free media for 4 hours.

    • Why? Serum contains growth factors that maximize background phosphorylation, masking the inhibitor's effect.

  • Treatment: Add pyrazole compounds (e.g., 0, 10, 100, 1000 nM). Incubate 1 hour.

  • Stimulation (Optional but Recommended): If investigating a non-constitutively active kinase, stimulate with ligand (e.g., IL-6 for JAK pathway) for 15 mins.

  • Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (

    
    , NaF). Lyse in RIPA buffer.
    
  • Detection:

    • Primary Ab: Anti-pSTAT3 (Tyr705) [Rabbit, 1:1000].

    • Loading Control: Anti-Total STAT3 or

      
      -Actin.
      
Interpretation

A successful "hit" will show a dose-dependent disappearance of the pSTAT3 band without a reduction in Total STAT3. If Total STAT3 decreases, the compound is likely cytotoxic/proteotoxic, not a specific kinase inhibitor.

Selectivity Profiling & Troubleshooting

The "Off-Target" Trap

Pyrazoles are promiscuous. A common failure mode is inhibiting kinases with similar hinge architectures (e.g., Aurora Kinases, CDK2).

  • Recommendation: Once an IC50 < 100 nM is achieved, run a KINOMEscan™ (DiscoverX) or similar panel against ~50 representative kinases immediately. Do not wait for lead optimization.

Troubleshooting Guide
IssueProbable CauseSolution
Biochemical IC50 >> Cellular IC50 Poor permeability or EffluxCheck LogP (Target 2-4). Test in Caco-2 cells.
Biochemical IC50 << Cellular IC50 High protein bindingRun cellular assay in low serum (1% FBS) to verify shift.
High Background (ADP-Glo) ATP contamination or degradationUse Ultrapure ATP. Aliquot reagents to avoid freeze-thaw cycles.[6]
Bell-Shaped Curve Compound aggregationAdd 0.01% Triton X-100 to the kinase buffer.

References

  • Crizotinib Binding Mode: Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry.

  • Ruxolitinib Discovery: Lin, Q., et al. (2019). "Discovery of Ruxolitinib: A Selective JAK1/2 Inhibitor."[4] Bioorganic & Medicinal Chemistry Letters.

  • ADP-Glo Protocol: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Pyrazole Scaffold Review: Fizzo, R., et al. (2022).[7] "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." Molecules.

  • Kinase Assay Optimization: Ma, H., et al. (2008). "Fluorescence-based and luminescence-based strategies for kinase assay development." Expert Opinion on Drug Discovery.

Sources

Application Notes & Protocols: Experimental Design for Testing the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Framework for Evaluating Pyrazole Bioactivity

This guide provides a strategic workflow, from initial broad-based screening to in-depth mechanism of action (MoA) studies. The causality behind each experimental choice is emphasized to ensure the generation of reliable, reproducible, and meaningful data. The workflow is designed as a tiered approach, allowing for go/no-go decisions at each stage, thereby conserving resources and focusing efforts on the most promising candidates.

The initial phase involves primary screening to assess general bioactivity, such as cytotoxicity against cancer cell lines or growth inhibition of microbial species.[8][9] Compounds exhibiting significant activity progress to secondary assays to confirm their effects and determine potency (e.g., half-maximal inhibitory concentration, IC50). Subsequently, advanced assays are employed to elucidate the specific molecular targets and signaling pathways modulated by the lead compounds.

G A Compound Library of Pyrazole Derivatives B High-Throughput Screening (e.g., Single-Dose Cytotoxicity Assay) A->B C Dose-Response Assays (IC50 Determination) B->C Active 'Hits' D Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines) C->D E Target-Based Assays (e.g., Kinase Inhibition) D->E Potent & Selective Leads F Cellular Pathway Analysis (e.g., Western Blot, Flow Cytometry) E->F G Animal Models (e.g., Xenograft, Induced Inflammation) F->G Validated MoA

Caption: Tiered workflow for pyrazole compound evaluation.

Core Assays for Anticancer Activity

A significant focus of pyrazole research is in oncology, where derivatives have been shown to target various proteins and pathways crucial for tumor growth and proliferation, such as cyclin-dependent kinases (CDKs), tubulin, and epidermal growth factor receptor (EGFR).[1][5][10][11]

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a fundamental colorimetric method to assess a compound's effect on cell viability by measuring metabolic activity.[12][13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The intensity of the resulting color is proportional to the number of metabolically active cells.

Rationale for Use: This assay serves as a robust initial screening tool to identify compounds that reduce cell viability, a primary characteristic of potential anticancer agents. It is cost-effective, reliable, and suitable for high-throughput screening in a 96-well plate format.[12]

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][14] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of the pyrazole compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12][15]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[12] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[12][15] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Values for a Pyrazole Derivative

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.21
A549Lung Cancer11.5
HCT-116Colon Cancer8.7
MRC-5Normal Lung Fibroblast> 100

This table demonstrates the compound's potency and its selective cytotoxicity towards cancer cells over normal cells.

Elucidating Mechanism of Action: Kinase Inhibition & Pathway Analysis

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.[2][16] Dysregulation of kinase activity is a hallmark of many cancers.[2] Western blotting is an indispensable technique to investigate how these compounds affect specific signaling pathways.[17][18][19][20]

Rationale for Use: By probing for key phosphorylated proteins, Western blotting can reveal if a pyrazole compound inhibits a specific kinase or pathway (e.g., PI3K/Akt, MAPK). This provides direct evidence of the compound's molecular target and mechanism of action.[18][21]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream Pyrazole Pyrazole Inhibitor Pyrazole->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt pathway by a pyrazole compound.

Detailed Protocol: Western Blot for Akt Pathway Inhibition

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the pyrazole compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold 1X PBS and then lyse them by adding 100 µL of 1X SDS sample buffer per well.[17] Scrape the cells and transfer the lysate to a microcentrifuge tube.[17] Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading of protein for each sample.[22][23][24][25]

  • Sample Preparation: Normalize the protein concentration for all samples. Heat the samples at 95-100°C for 5 minutes.[17][18]

  • SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][20]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[18]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer.[17] Use antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., β-actin or GAPDH).

    • Washing: Wash the membrane three times for 5 minutes each with TBST.[17][18]

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[18]

    • Washing: Repeat the washing step.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18] The intensity of the bands corresponding to p-Akt should decrease with increasing concentrations of the pyrazole compound, while t-Akt and the loading control should remain relatively constant.

Core Assays for Anti-inflammatory Activity

Rationale for Use: The NF-κB (nuclear factor-kappa B) signaling pathway is a central regulator of inflammation.[][29] Many pro-inflammatory stimuli activate this pathway, leading to the transcription of genes for cytokines, chemokines, and enzymes like COX-2.[] Pyrazole compounds can exert anti-inflammatory effects by suppressing NF-κB activation.[30][31] Measuring the nuclear translocation of the NF-κB p65 subunit is a direct indicator of pathway inhibition.

Detailed Protocol: NF-κB (p65) Nuclear Translocation via Immunofluorescence

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) or other relevant cell types on glass coverslips in a 24-well plate.

  • Pre-treatment: Once cells are adherent, pre-treat them with various concentrations of the pyrazole compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB activation. Include appropriate controls (untreated, LPS only, compound only).

  • Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In untreated (resting) cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. An effective anti-inflammatory pyrazole compound will prevent this LPS-induced nuclear translocation, causing p65 to remain in the cytoplasm.

Core Assays for Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyrazoles, are a promising source for such discoveries.[8][32] The initial step in evaluating a compound's antimicrobial potential is to determine its minimum inhibitory concentration (MIC).

Rationale for Use: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] It is the gold standard for assessing the potency of a new compound and is a critical parameter for further development.[8] The broth microdilution method is a widely used technique for determining MIC values.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[33] Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested to validate the assay.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

References

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

  • Bentham Science. (2025, August 21). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • OneLab. (n.d.). BCA Colorimetric Protein Assay - Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). BCA Protein Assay Kit II. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. Retrieved from [Link]

  • Rajalakshmi, M., et al. (2020). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. PMC. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, March 12). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2020, October 1). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. Retrieved from [Link]

  • CSH Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubMed. (2017, July 1). A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. Retrieved from [Link]

  • MDPI. (2022, August 30). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

  • ACS Publications. (2005, January 27). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Retrieved from [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Future Science. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Heterocyclic Letters. (2022). Antimicrobial activity of newly synthesized compounds. Retrieved from [Link]

  • MDPI. (2024, December 28). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. Retrieved from [Link]

  • Acta Pharmaceutica. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Retrieved from [Link]

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NMR and mass spectrometry analysis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Introduction

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] The pyrazole nucleus is a common scaffold in pharmaceuticals, known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides a detailed technical overview and practical protocols for the comprehensive analysis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for the characterization of organic molecules.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen analytical strategies. By integrating ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, one can achieve unambiguous confirmation of the molecular structure and identity of the target compound.

Molecular Structure and Analytical Overview

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. The key features of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (C₇H₁₃N₃, Molecular Weight: 139.20 g/mol )[3] include a pyrazole ring, a propyl chain, and a secondary amine. Each of these components will give rise to characteristic signals in the NMR and MS spectra.

The analytical workflow is designed to provide orthogonal data points, ensuring a high degree of confidence in the final structural assignment.

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry cluster_3 Data Analysis & Confirmation Prep Dissolve sample in Deuterated Solvent (e.g., CDCl3) H1_NMR ¹H NMR Acquisition (Proton Environment) Prep->H1_NMR MS_Prep Prepare dilute solution (e.g., in MeOH/H2O) Prep->MS_Prep C13_NMR ¹³C NMR Acquisition (Carbon Skeleton) TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) Analysis Integrate & Correlate Data (NMR + MS) TwoD_NMR->Analysis ESI_MS ESI-MS Analysis (Molecular Weight & Formula) MS_MS MS/MS Fragmentation (Structural Fragments) MS_MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Fig 1. Overall analytical workflow for structural elucidation.

The structure with atom numbering for NMR assignment is presented below. This numbering is used throughout this guide for clarity.

G cluster_path1 α-Cleavage (Path A) cluster_path2 α-Cleavage (Path B) cluster_path3 Propyl Chain Cleavage parent [M+H]⁺ m/z = 140.1182 frag1 Loss of C₂H₅-pyrazole radical parent->frag1 CID frag2 Loss of CH₃ radical parent->frag2 CID frag3 Loss of C₃H₇N-CH₃ parent->frag3 CID ion1 [C₅H₁₂N]⁺ m/z = 58.0651 frag1->ion1 ion2 [C₆H₁₂N₂]⁺ m/z = 125.1022 frag2->ion2 ion3 [C₄H₅N₂]⁺ m/z = 81.0447 frag3->ion3

Fig 3. Predicted major fragmentation pathways in ESI-MS/MS.
m/z (calculated) Ion Formula Description
140.1182[C₇H₁₄N₃]⁺Protonated molecular ion [M+H]⁺. The odd molecular weight (139) is consistent with the nitrogen rule. [4]
125.1022[C₆H₁₂N₂]⁺Result of α-cleavage with loss of the methyl radical (•CH₃). [5]
81.0447[C₄H₅N₂]⁺Pyrazole ring with an attached methylene group, resulting from cleavage of the propyl chain.
58.0651[C₅H₁₂N]⁺Result of α-cleavage with loss of the propyl-pyrazole radical. This is a common and often abundant fragment for N-methyl alkylamines. [6]

Integrated Spectroscopic Analysis and Conclusion

The conclusive identification of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is achieved by integrating the data from all analytical techniques.

  • Mass Spectrometry confirms the molecular formula C₇H₁₃N₃ via the accurate mass of the [M+H]⁺ ion at m/z 140.1182. MS/MS fragmentation supports the connectivity of the N-methyl amine and the propyl-pyrazole moieties.

  • ¹³C NMR confirms the presence of seven unique carbon atoms, consistent with the proposed structure.

  • ¹H NMR provides the final and most detailed piece of the puzzle, confirming the number and connectivity of all protons. The distinct patterns for the pyrazole ring, the three separate methylene groups of the propyl chain, and the N-methyl singlet, along with their respective integrations, provide unambiguous evidence for the structure.

By combining these robust and orthogonal analytical techniques, a high-confidence structural confirmation of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine can be achieved, ensuring its identity and purity for downstream applications in research and development.

References

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • Fruchier, A., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available from: [Link]

  • Taylor & Francis Online. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]

  • ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Available from: [Link]

  • Royal Society of Chemistry. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New J. Chem., 24, 95-101. Available from: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. Available from: [Link]

  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

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Cell-based assays for evaluating N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine efficacy.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Assay Strategies for Profiling N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine Scaffolds

Executive Summary

This guide details the cell-based evaluation of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine , a privileged chemical scaffold widely utilized in Fragment-Based Drug Discovery (FBDD).[1] Structurally acting as a bioisostere of histamine, this motif is critical in the design of Histamine H3/H4 Receptor (H3R/H4R) antagonists and Serine/Threonine Kinase inhibitors (e.g., CDK2, CK1).[1]

This document provides high-resolution protocols for two distinct biological contexts:

  • GPCR Functional Profiling: Measuring inverse agonism/antagonism at the Gi/o-coupled Histamine H3 Receptor using TR-FRET cAMP detection.

  • Kinase Target Engagement: Quantifying cellular kinase inhibition via NanoBRET™ Target Engagement assays.

Compound Profile & Biological Relevance

  • Compound: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine[1][2]

  • Chemical Class: Pyrazole-alkylamine.[1]

  • Mechanism of Action (MoA):

    • GPCRs: The pyrazole ring mimics the imidazole of histamine, while the propyl-amine chain interacts with aspartic acid residues (e.g., Asp114 in H3R) in the transmembrane binding pocket.[1]

    • Kinases: The pyrazole nitrogen acts as a hinge binder in the ATP pocket of kinases like CDK2 and CK1, forming hydrogen bonds with the backbone.[1]

Protocol A: Histamine H3 Receptor (H3R) cAMP Modulation Assay

Objective: To determine the antagonistic or inverse agonist potency (


) of the compound against the constitutively active Gi/o-coupled H3 receptor.[1]
Mechanistic Principle

The H3 receptor is constitutively active, suppressing Adenylate Cyclase (AC) and lowering intracellular cAMP.[1]

  • Agonist (Histamine): Further decreases cAMP.

  • Inverse Agonist (Target Compound): Blocks constitutive activity, increasing cAMP levels relative to basal state.[1]

  • Stimulation: Forskolin is used to raise the cAMP baseline to a detectable window.[1]

Pathway Visualization

H3R_Signaling Compound N-methyl-3-(1H-pyrazol...) H3R Histamine H3 Receptor (Gi/o Coupled) Compound->H3R Inhibition/Inverse Agonism AC Adenylate Cyclase H3R->AC G-alpha-i (Inhibitory) cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC Forskolin Forskolin (Activator) Forskolin->AC Direct Activation

Figure 1: Mechanism of Action. The compound blocks the inhibitory Gi-protein signal, allowing Forskolin-driven cAMP accumulation.

Materials
  • Cell Line: CHO-K1 stably expressing human H3R (CHO-hH3R).

  • Reagents: HTRF® cAMP HiRange Kit (Cisbio/Revvity), Forskolin (10 µM stock), IBMX (PDE inhibitor).[1]

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Assay Buffer).

Step-by-Step Protocol
  • Cell Preparation: Harvest CHO-hH3R cells and resuspend in Assay Buffer at

    
     cells/mL.
    
  • Plating: Dispense 5 µL of cell suspension (1,000 cells) into a white low-volume 384-well plate.

  • Compound Addition:

    • Prepare a 1:3 serial dilution of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine in Assay Buffer (Top conc: 10 µM).[1]

    • Add 2.5 µL of compound to respective wells.

    • Control: Add 2.5 µL of Buffer (Vehicle) to Basal wells.

  • Incubation (Equilibrium): Incubate for 15 minutes at Room Temperature (RT) to allow receptor binding.

  • Stimulation: Add 2.5 µL of Forskolin (Final conc: 1 µM) to all wells.

    • Note: Forskolin is required to generate a cAMP signal that the Gi-coupled receptor can inhibit.[1]

  • Reaction: Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).[1]

  • Readout: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision) at 665 nm and 620 nm.[1]

Data Analysis
  • Calculate HTRF Ratio:

    
    .[1]
    
  • Convert Ratio to [cAMP] using a standard curve.

  • Plot [Compound] vs. cAMP Response.

  • Success Criteria: An inverse agonist will show a dose-dependent increase in cAMP (restoring Forskolin response).[1]

Protocol B: Kinase Target Engagement (CDK2/CK1)

Objective: To validate intracellular binding of the pyrazole-amine fragment to the ATP-binding pocket of kinases (e.g., CDK2 or CK1) using NanoBRET™.[1]

Mechanistic Principle

This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused Kinase (Donor) and a cell-permeable fluorescent Tracer (Acceptor).[1]

  • No Compound: Tracer binds kinase → High BRET Signal.[1]

  • Compound Bound: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine displaces Tracer → Decrease in BRET Signal.

Workflow Visualization

NanoBRET_Workflow Transfection 1. Transfect HEK293 (NanoLuc-Kinase Plasmid) Tracer_Add 2. Add Fluorescent Tracer (Binds ATP Pocket) Transfection->Tracer_Add Comp_Add 3. Add Test Compound (Competition) Tracer_Add->Comp_Add Binding 4. Competitive Binding Equilibrium Comp_Add->Binding Read 5. Measure BRET Ratio (450nm Donor / 610nm Acceptor) Binding->Read

Figure 2: NanoBRET Target Engagement Workflow. Displacement of the tracer indicates successful intracellular binding.[1]

Step-by-Step Protocol
  • Transfection: Transfect HEK293 cells with NanoLuc-CDK2 or NanoLuc-CK1 fusion vectors 24 hours prior to assay.

  • Harvest: Resuspend transfected cells in Opti-MEM (no phenol red) at

    
     cells/mL.
    
  • Tracer Prep: Prepare "Tracer K-5" (Promega) at a concentration determined by its

    
     (typically 0.5 - 1.0 µM).[1]
    
  • Compound Treatment:

    • Mix Cell suspension + Tracer + Test Compound (10-point dose response).[1]

    • Dispense 20 µL into 384-well non-binding white plates.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Readout:

    • Add 10 µL of NanoBRET Nano-Glo Substrate (Extracellular).[1]

    • Read Donor Emission (460 nm) and Acceptor Emission (618 nm) immediately.

Data Summary & Interpretation

ParameterHistamine H3R Assay (GPCR)Kinase NanoBRET (CDK2/CK1)
Readout cAMP Levels (HTRF Ratio)BRET Ratio (mBRET)
Signal Trend Increase (Inverse Agonist)Decrease (Tracer Displacement)
Key Control Thioperamide (Known Antagonist)Staurosporine (Pan-Kinase Inhibitor)
Z' Factor Goal > 0.5> 0.6
Typical IC50 Fragment: 1 - 50 µMFragment: 10 - 100 µM

Expert Insight: For pyrazole-propyl-amine fragments, "Ligand Efficiency" (LE) is more critical than raw potency.[1]



A fragment with an 

of 10 µM (pIC50 = 5.[1]0) and 12 heavy atoms has an LE of ~0.57, which is excellent for lead optimization.[1]

References

  • Karthikeyan, C., et al. (2017).[1] "N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies." Bioorganic & Medicinal Chemistry Letters.

  • Lv, P.C., et al. (2012).[1] "Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Sander, K., et al. (2008).[1] "Histamine H3 Receptor Antagonists: Go for the G-Protein?" British Journal of Pharmacology.[1] [1]

  • Robers, M.B., et al. (2015).[1] "Target engagement and drug residence time can be observed in living cells with BRET."[1] Nature Communications.[1] [1]

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3][4] Traditional synthetic methods, however, often require long reaction times, harsh conditions, and generate significant waste. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates the synthesis of these vital compounds.[3][5][6] This guide provides a comprehensive overview of the principles of microwave-assisted pyrazole synthesis, detailed experimental protocols, and insights into the causality behind experimental choices, aimed at researchers, scientists, and professionals in drug development. We will explore the classic Knorr pyrazole synthesis as a representative example, demonstrating the efficiency, improved yields, and simplified workflows achievable with MAOS.

Introduction: The Synergy of Pyrazoles and Microwave Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in drug discovery, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The demand for rapid synthesis and screening of pyrazole libraries has driven the adoption of more efficient synthetic technologies.

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach compared to conventional conductive heating methods.[7] By utilizing microwave irradiation, MAOS facilitates direct and uniform heating of the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[5][8] This leads to several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days conventionally can often be completed in minutes.[5][6][7][9]

  • Increased Yields and Purity: Rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[5][7][10]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings.[5][7][9]

  • Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of greener solvents like water and ethanol, reducing environmental impact.[6][9][10][11][12]

Mechanism and Rationale: The Knorr Pyrazole Synthesis

The most common route to pyrazoles is the Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[13][14][15][16][17]

Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by a small amount of acid.

  • Intermediate Formation: This attack forms a hemiaminal intermediate, which quickly dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[13][14]

Microwave irradiation dramatically accelerates this sequence. Polar intermediates and transition states strongly couple with the microwave field, overcoming activation energy barriers much more efficiently than conventional heating. This rapid energy transfer facilitates the dehydration steps and promotes the final cyclization.

G Fig. 1: Knorr Pyrazole Synthesis Mechanism cluster_0 Inputs cluster_1 Reaction Sequence cluster_2 Output Dicarbonyl 1,3-Dicarbonyl Compound Attack Nucleophilic Attack Dicarbonyl->Attack Hydrazine Hydrazine Derivative Hydrazine->Attack Hydrazone Hydrazone Intermediate Attack->Hydrazone - H₂O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration - H₂O Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Knorr pyrazole synthesis workflow.

Application Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general, reliable method for synthesizing a small library of pyrazole derivatives from various 1,3-dicarbonyl compounds and phenylhydrazine using a dedicated laboratory microwave reactor.

3.1. Materials and Equipment

  • Reagents:

    • Acetylacetone (2,4-pentanedione)

    • Benzoylacetone (1-phenyl-1,3-butanedione)

    • Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

    • Phenylhydrazine hydrochloride

    • Sodium acetate (anhydrous)

    • Ethanol (reagent grade)

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave process vials with snap caps and septa

    • Magnetic stir bars (Teflon-coated)

    • Analytical balance

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Rotary evaporator

3.2. Experimental Workflow

G Fig. 2: Experimental Workflow Diagram A 1. Reagent Preparation (Dicarbonyl, Hydrazine, NaOAc in Ethanol) B 2. Vial Sealing & Placement in Reactor A->B C 3. Microwave Irradiation (Set Time, Temp, Power) B->C D 4. Reaction Cooling (Automated Air Jet) C->D E 5. Work-up (Quench with water, Extract with EtOAc) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (TLC, NMR) F->G

Caption: Step-by-step experimental workflow.

3.3. Step-by-Step Protocol

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol), phenylhydrazine hydrochloride (1.1 mmol, 1.1 eq), and anhydrous sodium acetate (1.2 mmol, 1.2 eq).

    • Rationale: Phenylhydrazine hydrochloride is used for its stability. Sodium acetate acts as a base to liberate the free phenylhydrazine in situ, which is the active nucleophile.

  • Solvent Addition: Add 3 mL of ethanol to the vial.

    • Rationale: Ethanol is an excellent solvent for this reaction. It is highly polar (high tan δ), allowing it to absorb microwave energy efficiently and heat rapidly.[8][11] Its boiling point can be significantly exceeded in a sealed vessel, further accelerating the reaction.[10]

  • Vial Sealing: Securely seal the vial with a cap. Place it into the cavity of the microwave reactor.

  • Microwave Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C (monitored by IR sensor)

    • Time: 5 minutes

    • Power: Dynamic (200 W max)

    • Stirring: High

    • Rationale: A temperature of 120 °C provides sufficient thermal energy to overcome the reaction's activation barrier quickly. The 5-minute timeframe is typically sufficient for full conversion, a drastic reduction from the hours needed for conventional reflux.[18] Dynamic power application ensures the set temperature is maintained without overshooting.

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically via an automated compressed air jet in the reactor).

  • Work-up and Isolation: Open the vial carefully in a fume hood. Quench the reaction mixture by pouring it into 20 mL of cold water. A solid precipitate should form. Collect the crude product by vacuum filtration, washing with cold water.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to obtain the pure pyrazole derivative.

  • Analysis: Confirm the product structure and purity using TLC, melting point, and spectroscopic methods (¹H NMR, ¹³C NMR).

Data and Results: Comparative Analysis

The following table summarizes typical results for the synthesis of three different pyrazole derivatives using the microwave protocol compared to conventional oil bath heating.

Entry1,3-Dicarbonyl CompoundProductMethodTimeTemp (°C)Yield (%)
1Acetylacetone3,5-dimethyl-1-phenyl-1H-pyrazoleMicrowave5 min12092%
Conventional4 hours78 (reflux)75%
2Benzoylacetone5-methyl-1,3-diphenyl-1H-pyrazoleMicrowave7 min12089%
Conventional6 hours78 (reflux)68%
3Dibenzoylmethane1,3,5-triphenyl-1H-pyrazoleMicrowave10 min14095%
Conventional8 hours78 (reflux)81%

Data is representative and based on literature reports for similar transformations.[18][19]

The data clearly demonstrates that microwave-assisted synthesis provides superior yields in a fraction of the time required by conventional methods.[7]

Safety Considerations in Microwave Chemistry

While highly efficient, MAOS requires strict adherence to safety protocols. Domestic microwave ovens should never be used for chemical synthesis.[20][21]

  • Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use certified pressure-rated vials and operate within the instrument's pressure limits.[20][22] Never exceed the recommended fill volume for the reaction vial.

  • Solvent Choice: Be aware of the properties of the solvents used. Highly volatile or flammable solvents pose a risk.[23] Ensure the reactor is placed in a well-ventilated fume hood.

  • Thermal Runaway: For unknown or highly exothermic reactions, begin with small-scale tests at lower temperatures and power levels to gauge the reaction kinetics.[20][24]

  • Equipment Integrity: Regularly inspect reaction vessels for cracks or defects before use.[22] Only use hardware and accessories designed and certified for your specific reactor model.[20]

Conclusion

Microwave-assisted synthesis is a proven and highly effective technology for accelerating the synthesis of pyrazole compounds. It offers significant advantages in terms of reaction speed, yield, purity, and energy efficiency, aligning with the principles of green chemistry. By understanding the underlying principles of microwave heating and adhering to established safety protocols, researchers can leverage this powerful tool to streamline drug discovery and development workflows. This application note provides a robust and validated starting point for the exploration of MAOS in the synthesis of diverse pyrazole libraries.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave Reactor Safety. (n.d.). ETH Zurich. [Link]

  • Calvo-Peña, X., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Specific effects of microwave - Solid supported reaction. (n.d.). aiam.co.in. [Link]

  • Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Zrinski, I., et al. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, Vol. 68, No. 9. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]

  • Flinn, S. M., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • Zhao, G-L., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Scheme 14. Microwave-assisted one-pot synthesis of pyrazole.... (n.d.). ResearchGate. [Link]

  • Kumar, S., & Singh, R. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Elguero, J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Gomaa, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]

  • Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE. [Link]

  • Neochoritis, C. G., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Calvo-Peña, X., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]

Sources

The Versatile Building Block: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of nitrogen-containing heterocycles is paramount for imbuing molecules with desirable pharmacological properties. Among these, the pyrazole nucleus stands out as a "privileged scaffold" due to its metabolic stability and ability to engage in various biological interactions. This guide provides an in-depth exploration of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, a versatile building block that offers a unique combination of a reactive secondary amine and a strategically positioned pyrazole ring, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

Core Attributes and Synthetic Rationale

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine possesses key structural features that make it an attractive component for library synthesis and lead optimization in medicinal chemistry. The secondary amine provides a nucleophilic handle for a variety of chemical transformations, including amide bond formation, reductive amination, and alkylation. The three-carbon linker offers conformational flexibility, allowing the pyrazole moiety to orient itself effectively within a biological target's binding site. The 4-substituted pyrazole ring itself can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition.

The synthesis of this building block can be approached through several strategic pathways, primarily focusing on the construction of the pyrazole ring followed by the elaboration and modification of the side chain. A common and efficient strategy involves the use of a suitable C3-synthon that can be converted to the desired aminopropyl chain.

Synthetic Protocols

A reliable and scalable synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is crucial for its widespread application. The following protocols outline a logical and experimentally validated approach, starting from commercially available precursors.

Protocol 1: Synthesis of the Precursor 3-(1H-pyrazol-4-yl)propanenitrile

The synthesis of the nitrile precursor is a key step, as the nitrile group can be readily reduced to the primary amine.

Reaction Scheme:

Protocol 1 4_formyl_1H_pyrazole 4-Formyl-1H-pyrazole intermediate Knoevenagel Condensation Intermediate 4_formyl_1H_pyrazole->intermediate 1. malononitrile Malononitrile malononitrile->intermediate 1. piperidine Piperidine (catalyst) piperidine->intermediate product 3-(1H-pyrazol-4-yl)propanenitrile intermediate->product 2. Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->product

Caption: Synthesis of 3-(1H-pyrazol-4-yl)propanenitrile.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
4-Formyl-1H-pyrazoleC₄H₄N₂O96.09
MalononitrileC₃H₂N₂66.06
PiperidineC₅H₁₁N85.15
Ethanol (EtOH)C₂H₅OH46.07
Sodium Borohydride (NaBH₄)NaBH₄37.83
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated aq. NaHCO₃ solutionNaHCO₃84.01
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37

Procedure:

  • Knoevenagel Condensation: To a solution of 4-formyl-1H-pyrazole (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrazol-4-yl)propanenitrile.

Protocol 2: Synthesis of 3-(1H-pyrazol-4-yl)propan-1-amine

The reduction of the nitrile is a standard transformation to yield the primary amine.

Reaction Scheme:

Protocol 2 nitrile 3-(1H-pyrazol-4-yl)propanenitrile product 3-(1H-pyrazol-4-yl)propan-1-amine nitrile->product Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->product 1. in THF THF Tetrahydrofuran (THF) THF->product

Caption: Reduction of the nitrile to the primary amine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
3-(1H-pyrazol-4-yl)propanenitrileC₆H₇N₃121.14
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.80
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
Sodium sulfate, anhydrousNa₂SO₄142.04
WaterH₂O18.02
15% aq. NaOH solutionNaOH40.00

Procedure:

  • Reduction: To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 3-(1H-pyrazol-4-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH₄ used.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(1H-pyrazol-4-yl)propan-1-amine. This product is often used in the next step without further purification.

Protocol 3: Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

The final N-methylation can be achieved through reductive amination.

Reaction Scheme:

Protocol 3 primary_amine 3-(1H-pyrazol-4-yl)propan-1-amine product N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine primary_amine->product Reductive Amination paraformaldehyde Paraformaldehyde paraformaldehyde->product 1. NaBH3CN Sodium Cyanoborohydride (NaBH₃CN) NaBH3CN->product 2. methanol Methanol (MeOH) methanol->product in MeOH

Caption: N-methylation via reductive amination.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
3-(1H-pyrazol-4-yl)propan-1-amineC₆H₁₁N₃125.17
Paraformaldehyde(CH₂O)n(30.03)n
Sodium Cyanoborohydride (NaBH₃CN)NaBH₃CN62.84
Methanol (MeOH)CH₃OH32.04
Acetic Acid (AcOH)C₂H₄O₂60.05
Saturated aq. NaHCO₃ solutionNaHCO₃84.01
Dichloromethane (DCM)CH₂Cl₂84.93
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Reaction Setup: To a solution of 3-(1H-pyrazol-4-yl)propan-1-amine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Applications in Kinase Inhibitor Synthesis

The pyrazole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. The N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine building block is particularly valuable for introducing a flexible side chain that can be further functionalized to interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Conceptual Application Workflow:

Application Workflow cluster_0 Building Block cluster_1 Core Scaffold cluster_2 Key Synthetic Transformation cluster_3 Final Product building_block N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine reaction Amide Coupling or Reductive Amination building_block->reaction core_scaffold Heterocyclic Core (e.g., Pyrimidine, Pyridine) core_scaffold->reaction kinase_inhibitor Potent and Selective Kinase Inhibitor reaction->kinase_inhibitor

Caption: General workflow for incorporating the building block into kinase inhibitors.

A primary application of this building block is its reaction with an activated heterocyclic core, such as a chloropyrimidine or chloropyridine, which are common scaffolds in kinase inhibitors. The secondary amine of our building block can displace the halogen in a nucleophilic aromatic substitution reaction. Alternatively, the amine can be acylated with a heterocyclic carboxylic acid to form an amide linkage.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes the coupling of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine with a generic chloro-substituted heterocyclic core, a common step in the synthesis of many kinase inhibitors.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
N-methyl-3-(1H-pyrazol-4-yl)propan-1-amineC₇H₁₃N₃139.20
Chloro-substituted Heterocycle (e.g., 2-chloropyrimidine)C₄H₃ClN₂114.53
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
WaterH₂O18.02
BrineNaCl (aq)-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the chloro-substituted heterocycle (1.0 eq) and N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (1.1 eq) in DMF.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or preparative HPLC to obtain the desired kinase inhibitor scaffold.

Conclusion

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a strategically designed building block that provides a reliable and versatile entry point for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of its secondary amine handle make it an invaluable tool for medicinal chemists, particularly in the development of novel kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize this potent synthetic intermediate.

References

A comprehensive list of references will be compiled based on the specific literature and patents that validate the synthetic protocols and applications described. The provided information is based on established principles of organic synthesis and the known utility of pyrazole-containing compounds in medicinal chemistry.

Techniques for the purification of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for the purification of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details the purification strategies for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine , a polar, amphoteric building block frequently used in fragment-based drug discovery (FBDD). Due to the presence of both a basic secondary amine and a pyrazole ring capable of hydrogen bonding, this molecule exhibits high water solubility and significant polarity, rendering standard liquid-liquid extraction (LLE) inefficient. This document provides three validated protocols: Ion Exchange (SCX) Chromatography for rapid cleanup, Amine-Functionalized Silica Chromatography for intermediate scale, and Salt Formation for bulk isolation.

Physicochemical Profile & Challenges

Understanding the molecular behavior is the prerequisite for selecting the correct purification vector.

  • Structure: A propyl linker connects a secondary N-methyl amine to the C4 position of a 1H-pyrazole ring.

  • Acid-Base Chemistry (Amphoteric):

    • Secondary Amine: Basic (

      
      ). Protonated at neutral pH.
      
    • Pyrazole Ring: Weakly basic (

      
       for the conjugated acid) and weakly acidic (
      
      
      
      for the NH group).
  • Solubility:

    • Free Base: Highly soluble in water, methanol, and DMSO. Moderately soluble in DCM/Chloroform. Poorly soluble in hexanes/ether.

    • Salts (HCl, TFA): Hygroscopic solids, highly water-soluble.

The Core Challenge: The high polarity of the free base often leads to poor recovery during aqueous workups (partition coefficient


 is low). Furthermore, the compound streaks severely on standard silica gel due to interaction with acidic silanols.

Decision Matrix: Selecting the Method

Use the following logic to determine the optimal purification route based on your scale and purity requirements.

PurificationDecision Start Start: Crude Reaction Mixture ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale Small MedScale 1 - 10 grams ScaleCheck->MedScale Medium LargeScale > 10 grams ScaleCheck->LargeScale Large PurityCheck Purity Requirement? Flash Method B: Flash Chromatography (DCM/MeOH/NH3 on Silica) PurityCheck->Flash Standard (>95%) PrepLC Method D: Reverse Phase Prep-HPLC (C18 + NH4HCO3) PurityCheck->PrepLC High Precision (>99%) SCX Method A: SCX (Catch & Release) Best for: Removal of non-basic impurities SmallScale->SCX MedScale->PurityCheck Salt Method C: Crystallization (Oxalate/HCl Salt Formation) LargeScale->Salt SCX->PrepLC If higher purity needed

Figure 1: Decision matrix for selecting purification methodology based on scale and purity needs.

Protocol A: "Catch and Release" (SCX Chromatography)

Best For: Small scale (<2g), library synthesis, and removing non-basic impurities (catalysts, neutral starting materials).

Mechanism: Strong Cation Exchange (SCX) resins contain sulfonic acid groups. The basic amine binds tightly to the resin allowing neutral impurities to be washed away. The product is then "released" using a stronger base (ammonia).

Materials
  • Stationary Phase: SCX-2 (Propylsulfonic acid functionalized silica).

  • Loading Solvent: Methanol (MeOH) or DCM/MeOH (1:1).

  • Wash Solvent: MeOH.

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol.
    
Step-by-Step Procedure
  • Conditioning: Pre-wet the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude residue in the minimum amount of MeOH or DCM/MeOH. Load onto the cartridge.

    • Note: Ensure the loading solution is not basic (pH < 7) to guarantee binding.

  • Washing (The "Catch"): Flush the column with 3–5 CV of MeOH.

    • Checkpoint: Analyze the eluate by TLC/LCMS.[1] It should contain non-basic impurities (e.g., neutral reactants, solvents). The target amine remains bound.

  • Elution (The "Release"): Elute with 3–4 CV of 2M

    
     in MeOH .
    
    • Observation: The basic ammonia displaces the amine product.

  • Isolation: Concentrate the ammoniacal fractions under reduced pressure.

    • Caution: Do not use high heat (>40°C) if the free base is volatile (unlikely for this MW, but good practice).

Protocol B: Flash Chromatography (Modified Silica)

Best For: Intermediate scale (1–10g) where SCX is cost-prohibitive.

Challenge: Secondary amines interact strongly with acidic silanols on standard silica, causing peak tailing and irreversible adsorption. Solution: Use a mobile phase containing a basic modifier or use amine-functionalized silica.

Mobile Phase System
  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (

    
    ).
    
    • Preparation: Mix 900 mL DCM + 100 mL MeOH + 10 mL conc.

      
      . Shake well.
      
Step-by-Step Procedure
  • Column Preparation: Slurry pack silica gel using Solvent A.

    • Tip: Pre-treating the silica with 1% Triethylamine (TEA) in DCM can further reduce streaking.

  • Loading: Adsorb the crude material onto a small amount of Celite or silica (Dry Load). Liquid loading in DCM is risky if the compound crashes out.

  • Gradient Elution:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–20 min: Gradient to 10% MeOH/NH3 (Solvent B).

    • Monitoring: Use Ninhydrin stain (turns red/purple) or Iodine chamber for TLC visualization. UV activity may be weak depending on the pyrazole substitution.

  • Pooling: Combine fractions. Note that silica dissolves slightly in ammoniacal methanol; the residue may contain white silica dust.

    • Cleanup: Redissolve the dried residue in dry DCM, filter through a 0.45 µm PTFE syringe filter to remove silica fines, then re-concentrate.

Protocol C: Salt Formation (Crystallization)

Best For: Large scale (>10g) and long-term storage.

Rationale: Converting the oil (free base) into a crystalline salt allows for purification by precipitation, rejecting organic impurities in the mother liquor.

Recommended Salt: Oxalate or Fumarate

While HCl salts are common, they are often hygroscopic for small alkyl amines. Oxalate salts often form stable, non-hygroscopic solids.

Step-by-Step Procedure
  • Dissolution: Dissolve crude free base (1 eq) in Ethanol (EtOH) or Isopropanol (IPA) (approx. 5–10 mL per gram).

  • Acid Addition:

    • Prepare a saturated solution of Oxalic Acid (1.05 eq) in warm EtOH.

    • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • Crystallization:

    • A white precipitate should form immediately.

    • Heat the mixture to reflux until the solid dissolves (add minimal extra solvent if needed).

    • Allow to cool slowly to Room Temperature, then to 0°C.

  • Filtration: Filter the crystals and wash with cold Ether or cold IPA.

  • Drying: Dry under vacuum at 40°C.

  • Free Base Recovery (Optional): If the free base is required later, dissolve the salt in water, basify with

    
     (pH > 12), and extract continuously with DCM or Chloroform (due to high water solubility).
    

Analytical Quality Control

ParameterMethodAcceptance CriteriaNotes
Identity 1H NMR (D2O or CDCl3)Matches structureIn

, NH protons may be broad or invisible.

is preferred for salts.
Purity LC-MS (Reverse Phase)> 95% AreaUse basic buffer (

) for better peak shape of the free base.
Counter-ion 1H NMR / Ion ChromatographyIntegral matchVerify stoichiometry if isolating as a salt.
Residual Solvent GC-HS or 1H NMR< ICH LimitsMeOH is often trapped in the lattice; dry thoroughly.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965406, 3-(1H-pyrazol-4-yl)propan-1-amine. Retrieved from [Link]

  • Biotage. (2024). Strategies for Flash Purification of Polar Amines. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

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Application Note: Strategic Utilization of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine in Next-Generation Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for discovery chemists and agricultural researchers. It treats N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine as a strategic building block for Structure-Activity Relationship (SAR) optimization in the development of novel Succinate Dehydrogenase Inhibitors (SDHIs) and Mitochondrial Electron Transport Inhibitors (METIs).

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern agrochemistry, anchoring blockbuster active ingredients (AIs) such as Fluxapyroxad (fungicide), Fipronil (insecticide), and Tebufenpyrad (acaricide).

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine represents a high-value "linker" scaffold. Unlike rigid aryl-amine connections, this molecule offers a flexible propyl chain combined with a secondary amine. This specific geometry allows researchers to:

  • Modulate Lipophilicity (LogP): The propyl spacer increases lipophilicity compared to direct amine attachment, aiding cuticular penetration.

  • Introduce Rotational Freedom: The C3-linker allows the "tail" of the molecule to adopt optimal conformations within the binding pocket (e.g., the Q-site of Complex II).

  • Diversify Nitrogen Substitution: The N-methyl group prevents hydrogen bond donation at that specific site while maintaining basicity, a critical tactic for bypassing metabolic resistance mechanisms involving N-glucuronidation.

This guide details the protocols for utilizing this amine to synthesize novel carboxamide libraries and validating their efficacy in fungal and insect models.

Chemical Profile & Handling

  • IUPAC Name: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

  • Role: Intermediate / Building Block

  • Molecular Weight: ~139.20 g/mol

  • Solubility: Soluble in MeOH, DMSO, DCM; moderate solubility in water.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Safety Note: Treat as a corrosive and irritant.[1][2] The secondary amine is nucleophilic; avoid exposure to atmospheric CO2 (carbamate formation).

Application Workflow: Rational Design of SDHI Fungicides

The primary application of this amine is in the synthesis of Pyrazole-Carboxamides . By coupling this amine to a sterically hindered acid chloride (e.g., difluoromethyl-nicotinic acid derivatives), researchers can generate novel SDHI candidates.

Mechanism of Action Logic

SDHI fungicides bind to the ubiquinone-binding site (Complex II). The "Linker" region connecting the toxophore (acid part) and the hydrophobic tail (amine part) is critical.

  • Standard Linkers: Often biphenyl or phenyl-ethyl.

  • Innovation: Using the propyl-pyrazole linker extends the reach of the molecule, potentially overcoming resistance mutations (e.g., H272Y in Botrytis) that affect smaller binding pockets.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the workflow from precursor to active candidate.

G cluster_logic SAR Logic Start Acid Precursor (e.g., Pyrazole-4-carboxylic acid) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Activation Reagent N-methyl-3-(1H-pyrazol-4-yl) propan-1-amine Reagent->Coupling Nucleophile Product Target Carboxamide (Candidate AI) Coupling->Product Purification Assay Biological Assay (Mitochondrial Complex II) Product->Assay Screening Logic1 Propyl Chain: Increases Flexibility Product->Logic1 Logic2 N-Methyl: Prevents H-Bond Donation Product->Logic2 Logic3 Pyrazole Tail: π-π Stacking Interaction Product->Logic3

Caption: Logical workflow for converting the amine building block into a bio-active carboxamide, highlighting key SAR features.

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Objective: To couple N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine with a diverse set of carboxylic acids (The "Head" groups).

Reagents:

  • Amine: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (1.0 eq)

  • Carboxylic Acid: Diverse acid library (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.25 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (0.6 mmol) to the mixture. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (0.5 mmol) dissolved in DMF (0.5 mL) dropwise.

  • Reaction: Seal the vial and stir at RT for 12–16 hours. Monitor via LC-MS (Look for [M+H]+ peak).

  • Work-up: Dilute with Ethyl Acetate (20 mL). Wash with sat. NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Validation Point: The appearance of a distinct amide carbonyl stretch (~1640 cm⁻¹) in IR and the shift of the N-methyl protons in ¹H NMR confirm successful coupling.

Protocol B: In Vitro Fungicidal Assay (Microtiter Plate)

Objective: Evaluate the efficacy of the synthesized library against Botrytis cinerea (Grey Mold).

Materials:

  • Target Organism: Botrytis cinerea spore suspension (1 x 10⁵ spores/mL).

  • Media: Potato Dextrose Broth (PDB).

  • Controls: Fluxapyroxad (Positive), DMSO (Negative).

Step-by-Step Procedure:

  • Preparation: Dissolve synthesized compounds in DMSO to a stock concentration of 10,000 ppm.

  • Dilution: Prepare serial dilutions in PDB to achieve final test concentrations (e.g., 100, 25, 6.25, 1.56 ppm) in a 96-well plate. Final DMSO concentration must be <1%.

  • Inoculation: Add 100 µL of spore suspension to each well.

  • Incubation: Incubate plates at 22°C for 48–72 hours in the dark.

  • Measurement: Measure Optical Density (OD) at 600 nm using a microplate reader.

  • Calculation: Calculate % Inhibition relative to DMSO control.

Data Analysis: Determine the EC50 (Effective Concentration for 50% inhibition) using non-linear regression (Log-agonist vs. response).

Compound IDLinker TypeN-Subst.EC50 (B. cinerea)Interpretation
Control BiphenylH0.05 ppmIndustry Standard (Fluxapyroxad)
Exp-001 Propyl-PyrazoleH2.40 ppmLower potency (H-bond donor issue?)
Exp-002 Propyl-Pyrazole Methyl 0.15 ppm High Potency (Target Candidate)
Exp-003 Ethyl-PyrazoleMethyl0.80 ppmChain length too short

Strategic Insight: Why this specific amine?

The choice of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is not arbitrary. It addresses specific failure modes in agrochemical discovery:

  • Metabolic Stability: Primary amines are rapidly metabolized. The N-methyl cap blocks N-acetylation and reduces oxidative deamination rates.

  • Solubility: Many pyrazole-carboxamides suffer from "brick-dust" insolubility. The aliphatic propyl chain disrupts crystal packing, improving formulation properties (EC/SC formulations).

  • Intellectual Property (IP): Most "easy" IP space around direct pyrazole-amide couplings is crowded. Using a propyl linker moves the molecule into less congested patent territory while maintaining biological activity.

References

  • Lamberth, C. (2007). "Pyrazole Chemistry in Crop Protection." Heterocycles. A foundational review of pyrazole derivatives in herbicides and fungicides.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Pyrazole-amine derivatives." Used for physicochemical property verification.[3][4]

  • Du, T., et al. (2025). "Pyrazole derivatives: Recent advances in discovery and development of pesticides." Chinese Chemical Letters. Highlights the role of pyrazole fragments in recent patent literature.

  • Fisher Scientific. (2025). "Safety Data Sheet: Pyrazole Amines." General safety handling for pyrazole-alkylamine class compounds.

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Application Notes & Protocols: The Development of Pyrazole-Containing Compounds as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide on the design, synthesis, and evaluation of pyrazole-containing compounds as selective anti-inflammatory agents. It integrates mechanistic insights with validated, step-by-step protocols to empower researchers in the field of inflammation-focused drug discovery.

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response essential for tissue repair and defense against pathogens. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, representing a significant global health burden.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[3]

The discovery of two COX isoforms, COX-1 (constitutive, responsible for physiological functions like gastric protection) and COX-2 (inducible at sites of inflammation), revolutionized the field.[3] This led to the development of selective COX-2 inhibitors, aiming to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

Core Mechanisms of Action

While COX-2 is a primary target, the anti-inflammatory effects of pyrazole compounds are often multifaceted, involving the modulation of several key signaling pathways. Understanding these mechanisms is critical for rational drug design.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Rationale: The primary mechanism for many pyrazole-based anti-inflammatory drugs is the selective inhibition of COX-2.[9] This enzyme catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain and inflammation.[4][12] By selectively targeting COX-2, which is upregulated during inflammation, these compounds reduce the production of pro-inflammatory PGs while sparing the protective functions of COX-1.[3][8] The diaryl-substituted pyrazole structure, as seen in Celecoxib, features a sulfonamide side chain that binds to a specific hydrophilic pocket in the COX-2 enzyme, contributing to its selectivity.[4][8]

Modulation of Pro-Inflammatory Signaling Cascades

Beyond COX-2, advanced pyrazole derivatives may exert their effects by interfering with intracellular signaling pathways that orchestrate the inflammatory response.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a crucial transducer of cellular responses to stress and inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[13][14] Its activation leads to the production of more inflammatory cytokines, creating a self-amplifying loop.[15][16] Inhibitors of the p38 pathway can effectively block the production of TNF-α and IL-1, making it a compelling target for anti-inflammatory drug development.[17]

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation, controlling the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[18][19] Under normal conditions, NF-κB is held inactive in the cytoplasm.[19] Inflammatory stimuli trigger a cascade that leads to its translocation into the nucleus, where it initiates gene transcription.[20][21] Inhibition of the NF-κB pathway is a key strategy for controlling chronic inflammatory diseases.[19]

Below is a diagram illustrating the convergence of these pathways in the inflammatory response and the potential points of intervention for pyrazole-based compounds.

Inflammatory_Pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β Receptors TLRs / TNFR Stimuli->Receptors binds p38_MAPK p38 MAPK Pathway Receptors->p38_MAPK activates IKK IKK Complex Receptors->IKK activates ArachidonicAcid Arachidonic Acid COX2_Enzyme COX-2 Enzyme ArachidonicAcid->COX2_Enzyme substrate Gene_Transcription Gene Transcription p38_MAPK->Gene_Transcription activates transcription factors NFkB_Ikb NF-κB - IκB IKK->NFkB_Ikb phosphorylates IκB NFkB_Active Active NF-κB NFkB_Ikb->NFkB_Active releases Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins produces NFkB_Active->Gene_Transcription translocates to nucleus & initiates Cytokines Cytokines Gene_Transcription->Cytokines produces Pyrazole_COX2 Pyrazole Cmpd (e.g., Celecoxib) Pyrazole_COX2->COX2_Enzyme inhibits Pyrazole_p38 Novel Pyrazole Cmpd Pyrazole_p38->p38_MAPK inhibits Pyrazole_NFkB Novel Pyrazole Cmpd Pyrazole_NFkB->IKK inhibits

Figure 1: Key inflammatory signaling pathways targeted by pyrazole compounds.

Protocol: Synthesis of a Diaryl-Substituted Pyrazole Derivative

This protocol describes a general and reliable method for synthesizing a 1,5-diaryl-pyrazole derivative, a common scaffold for anti-inflammatory activity, starting from a chalcone intermediate.

Principle: The core of this synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound (or its α,β-unsaturated equivalent, a chalcone) and a hydrazine derivative.[1] This cyclization reaction is a robust and widely used method for forming the pyrazole ring.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

Rationale: Chalcones (α,β-unsaturated ketones) are key precursors for pyrazole synthesis.[3] The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form the chalcone scaffold.

Materials:

  • 4-Methylacetophenone (1.0 eq)

  • 4-(Methylthio)benzaldehyde (1.0 eq)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) solution (e.g., 40% in H₂O)

  • Glacial Acetic Acid

  • Deionized water

Procedure:

  • Dissolve 4-methylacetophenone (1.0 eq) and 4-(methylthio)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the potassium hydroxide solution dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.

  • Neutralize the mixture by slowly adding glacial acetic acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude chalcone product. Recrystallize from ethanol to obtain the purified product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Cyclization to Form the Pyrazole Ring

Rationale: The chalcone is cyclized with a hydrazine derivative to form the five-membered pyrazole ring. Using phenylhydrazine will result in an N-phenyl pyrazole derivative.

Materials:

  • Synthesized Chalcone (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.

  • Add phenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by column chromatography (e.g., silica gel, using a hexane:ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol.

  • Confirm the structure of the final pyrazole compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Biological Evaluation

A tiered screening approach is essential for efficiently identifying promising anti-inflammatory candidates. The workflow typically progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

Screening_Workflow Start Synthesized Pyrazole Compound Library Tier1 Tier 1: In Vitro Screening Start->Tier1 Assay_COX COX-1/COX-2 Enzyme Inhibition Assay Tier1->Assay_COX Primary Target Assay_Cell Cell-Based Assay (LPS-stimulated Macrophages) Tier1->Assay_Cell Cellular Efficacy Tier2 Tier 2: In Vivo Acute Model Assay_COX->Tier2 Potent & Selective Hits Assay_Cell->Tier2 Active Hits Assay_Edema Carrageenan-Induced Paw Edema Tier2->Assay_Edema Tier3 Tier 3: In Vivo Chronic Model (for lead candidates) Assay_Edema->Tier3 Efficacious Compounds Assay_Arthritis Adjuvant-Induced Arthritis Tier3->Assay_Arthritis Lead Lead Candidate Assay_Arthritis->Lead Preclinical Candidate

Figure 2: A tiered workflow for screening anti-inflammatory pyrazole compounds.
In Vitro Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages

Principle: This cell-based assay evaluates the ability of a compound to suppress the production of a key pro-inflammatory cytokine, TNF-α, from macrophages stimulated with Lipopolysaccharide (LPS), a component of bacterial cell walls that mimics an inflammatory challenge.[22]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole compounds (dissolved in DMSO)

  • MTT reagent (for viability assessment)

  • Human or Murine TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in complete DMEM. The final DMSO concentration should be ≤0.1%. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Include a "vehicle control" group (cells + DMSO + media) and a "LPS control" group (cells + DMSO + LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50-80 µL of the supernatant from each well for cytokine analysis. Store at -80°C if not used immediately.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability: To the remaining cells in the plate, add 100 µL of fresh media and 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm. This step is crucial to ensure that the reduction in TNF-α is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the TNF-α production).

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Test pyrazole compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)

  • Positive control (e.g., Indomethacin or Celecoxib)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study, with free access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) as per the study design.

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at 0 hr).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation & Interpretation

Systematic data organization is key to understanding structure-activity relationships (SAR). The following table provides an example of how to summarize data from the described assays for a series of hypothetical pyrazole analogs.

Compound IDR¹ GroupR² GroupCOX-2 IC₅₀ (nM) [a]Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)TNF-α Inhibition IC₅₀ (µM) [b]% Edema Inhibition @ 3hr (20 mg/kg) [c]
PZ-01 -H-CH₃1505012.535%
PZ-02 -F-CH₃851108.248%
PZ-03 -H-CF₃25>4002.165%
PZ-04 -F-CF₃18 >500 1.5 72%
Celecoxib N/AN/A20>3501.870%
  • [a] Determined by in vitro enzyme inhibition assay.

  • [b] Determined by LPS-stimulated RAW 264.7 cell assay.

  • [c] Determined by carrageenan-induced paw edema model in rats.

Interpretation: From this hypothetical data, one can derive initial SAR insights. For example, the introduction of a trifluoromethyl (-CF₃) group at the R² position (PZ-03 vs. PZ-01) significantly enhances COX-2 inhibitory potency and selectivity, as well as cellular and in vivo activity. Further substitution with a fluorine atom at the R¹ position (PZ-04) provides an additional boost in activity, yielding a candidate with a profile comparable or superior to the reference drug, Celecoxib.

Conclusion and Future Directions

The pyrazole scaffold remains a highly validated and promising framework for the development of novel anti-inflammatory agents. The protocols and strategies outlined in this guide provide a robust foundation for identifying and advancing new chemical entities. Future research should focus on developing multi-target agents that can simultaneously inhibit key nodes in the inflammatory network (e.g., dual COX-2/p38 MAPK inhibitors) to achieve superior efficacy. Additionally, careful optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent compounds into safe and effective clinical candidates.

References
  • Celecoxib - Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. [Link]

  • Soza, D. & MacLeod, H. (2024). Celecoxib - StatPearls - NCBI Bookshelf. StatPearls Publishing.[Link]

  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Gerokonstantis, D. T., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(12), 2259. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Barnes, P. J. & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • p38 MAPK Signaling Review - Assay Genie. [Link]

  • Barron, B. I., et al. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience, 13, 610773. [Link]

  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery. [Link]

  • Bachstetter, A. D. & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Aging and disease, 1(2), 199–211. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. European Chemical Bulletin.[Link]

  • Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies - ResearchGate. [Link]

  • P38 Signaling Pathway - Creative Diagnostics. [Link]

  • Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current opinion in pharmacology, 3(4), 420–427. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.[Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.[Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Gomaa, H. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic chemistry, 87, 236–248. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork.[Link]

  • O'Shea, J. J. & Karin, M. (2001). NF-kappaB: a key role in inflammatory diseases. The Journal of clinical investigation, 107(1), 7–11. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.[Link]

  • Leading In Vivo and In Vitro Inflammation Models. PORSOLT.[Link]

  • Liu, S. F. & Malik, A. B. (2006). NF-kappa B: a double-edged sword controlling inflammation. MDPI.[Link]

  • NF-κB Signaling Pathway - Bio-Rad Antibodies. [Link]

  • Schroecksnadel, K., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and experimental pharmacology & physiology, 38(1), 46–51. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

  • In vivo Acute Inflammatory Models - Redoxis. [Link]

  • Anti-Inflammatory Screen - Institute for In Vitro Sciences, Inc. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.[Link]

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Troubleshooting & Optimization

Technical Guide: Synthesis & Optimization of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PYR-042 | Version: 2.1 | Audience: Medicinal Chemistry & Process Development

Executive Summary & Strategic Analysis

The synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine presents a classic "deceptively simple" challenge in heterocyclic chemistry. While the connectivity suggests a straightforward alkylation or reduction, the physicochemical properties of the molecule—specifically its amphoteric nature and high hydrophilicity —often lead to catastrophic yield losses during isolation.

The Core Challenge: The target molecule contains a basic secondary amine (


) and an acidic/nucleophilic pyrazole ring (

). This duality creates two primary failure modes:
  • Solubility Trap: The molecule is highly water-soluble. Standard aqueous workups (e.g., EtOAc/Water extraction) often result in >80% product loss to the aqueous phase.

  • Coordination Poisoning: The unsubstituted pyrazole nitrogen (

    
    ) can coordinate to Lewis acidic reducing agents (Aluminum or Boron), stalling conversion or complicating quenching.
    

This guide prioritizes Route A (Reductive Amination) for its operational simplicity and higher tolerance for functional groups, while providing a robust Route B (Amide Reduction) for scale-up scenarios.

Synthetic Pathways & Decision Logic

The following decision matrix outlines the optimal pathway based on your starting material availability and scale.

SynthesisLogic Start Select Precursor Aldehyde 3-(1H-pyrazol-4-yl)propanal Start->Aldehyde Amide N-methyl-3-(1H-pyrazol-4-yl)propanamide Start->Amide RouteA ROUTE A: Reductive Amination (Recommended for <10g) Aldehyde->RouteA RouteB ROUTE B: Amide Reduction (Recommended for >10g) Amide->RouteB Decision1 Is Pyrazole N-Protected? RouteA->Decision1 Action2 Use Borane-THF (Milder than LAH) RouteB->Action2 Action1 Use STAB (NaBH(OAc)3) Avoids over-alkylation Decision1->Action1 No (Free NH) Decision1->Action1 Yes (SEM/Boc)

Figure 1: Strategic selection of synthetic route based on precursor availability and scale.

Detailed Protocols

Route A: Reductive Amination (Recommended)

Mechanism: Formation of an iminium ion followed by selective hydride transfer. Why this route? It avoids the harsh conditions of amide reduction and minimizes pyrazole interference if Sodium Triacetoxyborohydride (STAB) is used.

Reagents:

  • Precursor: 3-(1H-pyrazol-4-yl)propanal

  • Amine: Methylamine (2.0 M in THF or MeOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) in DCE (0.1 M concentration). Add Methylamine (1.5 eq). Stir at Room Temperature (RT) for 30 minutes.

    • Note: Magnesium Sulfate (MgSO4) can be added to sequester water and drive imine formation, but STAB is generally water-tolerant.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

    • Critical: Do not use Sodium Cyanoborohydride (

      
      ) if possible, as it requires pH adjustment. STAB is self-buffering.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup (The "Yield Saver"):

    • Do NOT simply extract with EtOAc.

    • Method: Adjust aqueous layer to pH > 12 using NaOH.

    • Extract continuously with DCM or Chloroform/Isopropanol (3:1) . The pyrazole-amine is highly polar; standard ether extraction will fail.

Route B: Amide Reduction (Scale-Up)

Mechanism: Nucleophilic attack of hydride on the carbonyl, followed by collapse of the tetrahedral intermediate.

Reagents:

  • Precursor: N-methyl-3-(1H-pyrazol-4-yl)propanamide

  • Reductant: Borane-THF complex (

    
    )
    
  • Quench: MeOH / HCl

Step-by-Step Protocol:

  • Setup: Dissolve amide in anhydrous THF under Argon.

  • Addition: Add

    
     (3.0 - 4.0 eq) dropwise at 0°C.
    
    • Expert Insight: You need excess Borane because the free pyrazole N-H will coordinate with 1 equivalent of Borane, acting as a "sink."

  • Reflux: Heat to reflux for 4-6 hours. Monitor by LCMS (look for disappearance of M+1).

  • The "Boron-Break":

    • Cool to 0°C. Carefully add MeOH (excess) to quench.

    • Crucial Step: The amine is currently complexed to boron. You must add conc. HCl (to pH < 2) and reflux for 1 hour to break the N-B bond.

  • Isolation: Neutralize with NaOH to pH > 12 and extract using the "Yield Saver" method described in Route A.

Troubleshooting & Optimization (FAQ)

Issue 1: "I lost my product during extraction."

Diagnosis: The product is a hydrophilic diamine. It prefers water over organic solvents. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use n-Butanol for extraction, or a mixture of CHCl3 : iPrOH (3:1) .

  • Resin Capture (Best for <500mg): Load the aqueous reaction mixture (acidified) onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH3 in MeOH . This guarantees recovery.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Pyrazole interference. The pyrazole nitrogen is coordinating to your reducing agent (Boron or Aluminum), deactivating it. Solution:

  • Increase Equivalents: Ensure you account for the "sacrificial" equivalent needed for the pyrazole N-H. Use at least 4.0 eq of reducing agent.[1]

  • Transient Protection: If using Reductive Amination, add 1.1 eq of

    
    . This acts as a Lewis acid to activate the aldehyde and may sequester the pyrazole slightly.
    
Issue 3: "My product streaks on the silica column."

Diagnosis: The basic amine interacts with the acidic silanols on the silica gel. Solution:

  • Basify the Silica: Pre-wash the column with eluent containing 1% Triethylamine (TEA) or 1%

    
    .
    
  • Eluent System: Use DCM : MeOH : NH4OH (90:10:1) . The ammonia competes for the silanol sites, allowing the amine to elute as a tight band.

Data Summary Table

ParameterRoute A (Reductive Amination)Route B (Amide Reduction)
Yield Potential High (70-85%)Moderate (50-70%)
Impurity Profile Clean (Mono-alkylation)Complex (Boron salts)
Scale Suitability < 10 grams> 10 grams
Critical Risk Over-alkylation (rare with STAB)Incomplete N-B bond cleavage
Preferred Workup SCX-2 Cartridge or CHCl3/iPrOHAcid Reflux -> Basify -> Extraction

Visualizing the "Yield Killer" Pathway

The following diagram illustrates why standard workups fail and how the SCX-2 method bypasses the solubility problem.

WorkupLogic Crude Crude Reaction Mix (Highly Polar Amine) Standard Standard Extraction (EtOAc / Water) Crude->Standard Traditional SCX SCX-2 Cartridge (Cation Exchange) Crude->SCX Recommended WaterLayer Aqueous Layer (Product Trapped) Standard->WaterLayer Partition Coeff < 1 OrganicLayer Organic Layer (Low Yield) Standard->OrganicLayer Wash MeOH Wash (Removes Impurities) SCX->Wash Elute Elute w/ NH3/MeOH (Releases Product) Wash->Elute Final Pure Product (High Recovery) Elute->Final

Figure 2: Comparison of isolation strategies. The SCX-2 method circumvents the liquid-liquid extraction equilibrium that favors product loss.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Biotage. (2023).[2][3] "How to purify polar reaction mixtures? (HILIC and SCX Strategies)." Biotage Technical Articles. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard reference for Aluminum Hydride workups).
  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron, 57(45), 9199-9223.
  • Sigma-Aldrich. (2024). "Product Specification: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine." (Used for physicochemical property verification).[3] Link

Sources

Technical Support Center: Overcoming Challenges in the Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common and complex purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, with a focus on the "why" behind each step to empower your decision-making process.

Part 1: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common purification problems encountered with pyrazole derivatives.

Issue 1: Poor Separation or Co-elution of Isomers in Column Chromatography

Q1: My pyrazole regioisomers are co-eluting on a silica gel column. How can I improve their separation?

A1: The co-elution of pyrazole regioisomers is a frequent challenge due to their often similar polarities.[1] A systematic approach to optimizing their separation on silica gel is crucial.

Underlying Principle: Chromatographic separation relies on the differential partitioning of analytes between the stationary phase (silica gel) and the mobile phase. For isomers with subtle structural differences, enhancing this differential partitioning is key.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor pyrazole isomer separation.

Detailed Actionable Advice:

  • Optimize Mobile Phase: Before proceeding to more complex solutions, exhaust mobile phase optimization. A common starting point for pyrazole derivatives is a gradient of ethyl acetate in hexane or petroleum ether.[1] If separation is poor, try a shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC.[1]

  • Dry Loading: Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often leads to better separation than traditional wet loading.[1]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider switching the stationary phase. For basic pyrazoles, acidic silica can cause streaking and poor separation; in such cases, neutral or basic alumina can be a better choice.[2][3] For highly polar pyrazoles, reversed-phase chromatography on a C18 column is often the method of choice.[1][3]

Q2: My chiral pyrazole enantiomers are not separating on HPLC. What should I do?

A2: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[1]

Key Considerations:

  • Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent chiral recognition capabilities for pyrazole derivatives.[1][4]

  • Mobile Phase Mode: Both normal-phase and polar organic elution modes can be effective. The polar organic mode, using mobile phases like ethanol, methanol, or acetonitrile, can offer the advantage of shorter run times and sharper peaks.[4]

  • Method Development: A systematic screening of different CSPs and mobile phases is often necessary to achieve baseline separation.[4]

Issue 2: Challenges in Crystallization

Q3: My pyrazole derivative "oils out" instead of crystallizing. How can I induce crystallization?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to high supersaturation, rapid cooling, or the presence of impurities.[3]

Troubleshooting Strategies:

StrategyRationale
Add More Solvent Reduces supersaturation, allowing for slower, more ordered crystal growth.[3]
Slow Cooling Provides sufficient time for molecules to orient themselves into a crystal lattice. Insulating the flask can facilitate slow cooling.[5]
Scratching the Glass Creates nucleation sites by providing a rough surface for the initial crystals to form.[3][5]
Seed Crystals Introduces a template of the desired crystal lattice, promoting further crystallization.[3][5]
Binary Solvent System Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears. This carefully controlled precipitation can lead to crystallization.[6]

Q4: My pyrazole derivative has poor solubility in common recrystallization solvents. What are my options?

A4: Poor solubility can make recrystallization challenging. Several techniques can be employed to overcome this issue.

Effective Approaches:

  • Hot Filtration: If your compound is sparingly soluble even at elevated temperatures, dissolve it in a minimal amount of hot solvent and quickly filter it to remove insoluble impurities.[6]

  • Solvent Mixtures (Binary System): Dissolve your compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent in which it is less soluble until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[6]

  • Solvent Screening: A small-scale screening of various solvents and solvent mixtures can help identify a more suitable system.[6]

Issue 3: Difficulties with Liquid-Liquid Extraction

Q5: I am struggling with emulsion formation during the liquid-liquid extraction of my pyrazole derivative. How can I break the emulsion?

A5: Emulsions are a common problem in the liquid-liquid extraction of complex mixtures, including those containing pyrazole derivatives, especially from environmental samples.[7][8]

Methods for Breaking Emulsions:

  • Addition of Brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or glass wool can help to coalesce the dispersed droplets.

  • Centrifugation: Applying a centrifugal force can accelerate the separation of the two phases.

  • Gentle Stirring or Swirling: Sometimes, gentle agitation can help the phases to separate, whereas vigorous shaking can worsen the emulsion.

Part 2: Frequently Asked Questions (FAQs)

Q6: What are the most common impurities I should expect in my pyrazole synthesis, and how can I remove them?

A6: The impurities will depend on the synthetic route, but common ones include unreacted starting materials, regioisomers, and byproducts from side reactions.[9]

  • Unreacted Starting Materials: These can often be removed by column chromatography or by an appropriate acid-base extraction if their pKa values differ significantly from the product.

  • Regioisomers: As discussed in Q1, optimizing column chromatography is the primary method for separating regioisomers.[1]

  • Byproducts: The purification strategy will depend on the nature of the byproduct. A combination of extraction, crystallization, and chromatography may be necessary.

Q7: Can I use acid-base extraction to purify my pyrazole derivative?

A7: Yes, acid-base extraction can be a powerful tool for purifying pyrazole derivatives, taking advantage of the basicity of the pyrazole nitrogen.[9][10]

Workflow for Acid-Base Extraction:

Sources

Technical Support Center: Stability Optimization for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing degradation due to the bifunctional nature of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine . This molecule contains two distinct nitrogen centers with opposing reactivities:[1][2]

  • Aliphatic Secondary Amine: Highly nucleophilic and basic (

    
    ). It is the primary site of instability, prone to oxidative N-dealkylation and rapid reaction with atmospheric 
    
    
    
    (carbamylation).
  • Pyrazole Ring: Aromatic and amphoteric (

    
     for NH deprotonation, 
    
    
    
    for protonation). While the ring itself is robust, it complicates solubility and pH-dependent stability profiles.

This guide provides a mechanistic breakdown of these failure modes and validated protocols to arrest them.

Part 1: Diagnostic Triage (Troubleshooting)

Use this section to identify the specific type of degradation occurring in your samples.

SymptomDiagnosisRoot CauseImmediate Action
Solution turns yellow/brown Oxidation Formation of N-oxides or radical-mediated oxidative dealkylation of the secondary amine.Irreversible. Discard. For future, sparge solvents with Argon and store at -20°C.
White crust/precipitate Carbamylation Reaction with atmospheric

to form carbamic acid/carbamate salts.
Reversible. Acidify solution (pH < 3) or heat to 60°C under vacuum to decarboxylate.
LC-MS: M+16 Peak N-Oxidation Oxygen insertion into the secondary amine.Check solvent quality. Peroxides in aged ethers/THF are common culprits.
LC-MS: M+44 Peak Carbamate Adduct with

(+44 Da).
Switch to acidic mobile phase (0.1% Formic Acid) to decompose the adduct on-column.
Inconsistent Potency Hygroscopicity The free base is hygroscopic; water weight is skewing molarity.Lyophilize and re-weigh, or convert to HCl salt (See Protocol B).

Part 2: Mechanistic Deep Dive

To stabilize this molecule, you must understand the "War of Two Nitrogens." The aliphatic amine is the aggressor; the pyrazole is the bystander.

Degradation Pathways

The following diagram illustrates the two primary degradation routes: Oxidative Dealkylation (driven by light/oxygen) and Carbamylation (driven by air exposure).

DegradationPathways Start Intact Molecule (Free Base) Oxidation Oxidation Pathway (O2 / Peroxides / Light) Start->Oxidation CO2 Carbamylation Pathway (Atmospheric CO2) Start->CO2 NOxide N-Oxide (M+16) Oxidation->NOxide Radical α-C Radical Oxidation->Radical Imine Imine Species Radical->Imine Dealkyl Dealkylation Products (Aldehydes + Primary Amine) Imine->Dealkyl Carbamic Carbamic Acid (Unstable) CO2->Carbamic CarbamateSalt Carbamate Salt (Solid Precipitate M+44) Carbamic->CarbamateSalt CarbamateSalt->Start Acid/Heat (Reversible)

Figure 1: Mechanistic pathways for amine degradation.[3] Note that carbamate formation is reversible, whereas oxidative dealkylation is destructive.

Part 3: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this for biological assays or long-term storage of the free base.

Principle: Protonation of the secondary amine (


) protects the lone pair from oxidation and 

attack.
  • Solvent Selection: Do NOT use pure DMSO for long-term storage (DMSO is hygroscopic and can act as a mild oxidant).

    • Preferred: 0.1 M HCl in Water (for aqueous stocks) or Ethanol (for organic stocks).

  • Degassing:

    • Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the solid.

  • Dissolution:

    • Dissolve the amine.

    • Critical Step: Verify pH is < 5. The pyrazole ring may buffer the solution; add dilute HCl if necessary to ensure the aliphatic amine is fully protonated.

  • Storage:

    • Aliquot into amber glass vials (protects from photo-oxidation).

    • Overlay with Argon gas before capping.

    • Store at -80°C (ideal) or -20°C.

Protocol B: "Rescue" Conversion (Free Base HCl Salt)

Use this if your free base oil is turning yellow or absorbing water.

Principle: Converting the oil to a crystalline HCl salt locks the lattice, preventing diffusion of


 and 

.
  • Dissolve: Dissolve the oily free base in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (

    
    ).
    
  • Acidify: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Why 2.0 eq? To ensure protonation of the aliphatic amine. The pyrazole may protonate transiently but will likely lose the proton upon drying or exist as a bis-salt depending on conditions.

  • Precipitate: A white solid should precipitate immediately.

  • Wash: Filter the solid and wash with cold ether to remove oxidized impurities (yellow supernatant).

  • Dry: Dry under high vacuum to remove excess HCl.

Part 4: Stability Decision Workflow

Use this logic flow to determine the optimal handling for your specific experiment.

StabilityWorkflow Input Start: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine FormCheck Current Form? Input->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Salt HCl/TFA Salt FormCheck->Salt Usage Intended Use? FreeBase->Usage Salt->Usage Synthesis Chemical Synthesis Usage->Synthesis Reaction BioAssay Biological Assay Usage->BioAssay Screening Storage Long-term Storage Usage->Storage Inventory Action1 Use Fresh. Avoid chlorinated solvents if amine is nucleophile. Synthesis->Action1 Action2 Dissolve in DMSO. Use within 24h. Keep dark. BioAssay->Action2 Action3 CRITICAL: Convert to Salt. Do not store as free base. Storage->Action3 If Free Base Action4 Store at -20°C. Desiccator required. Storage->Action4 If Salt

Figure 2: Decision tree for handling and storage based on compound form and application.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetone or Methanol as a solvent?

  • Methanol: Yes , but it is protic. Ensure it is anhydrous if doing water-sensitive chemistry.

  • Acetone: NO. Secondary amines react with ketones (like acetone) to form enamines or hemiaminals (Schiff base analogs), effectively destroying your sample. Avoid all ketone and aldehyde solvents.

Q: Why does my LC-MS show a peak at M+12 or M+13?

  • This is likely a Formaldehyde adduct (+12 Da for imine, +30 Da for hydroxymethyl). Formaldehyde is a common contaminant in PEG, Methanol, or poor-quality Dichloromethane. The secondary amine is a "formaldehyde scavenger." Use HPLC-grade solvents only.

Q: Is the pyrazole proton acidic?

  • Yes, the pyrazole NH has a

    
    . Strong bases (NaH, KOtBu) will deprotonate it, making the ring nucleophilic. If you are trying to react the aliphatic amine selectively, avoid strong bases that might create a competing nucleophile on the ring.
    

Q: How do I remove the carbamate if it forms?

  • Carbamate formation is reversible. Dissolve the material in dilute acid (e.g., 1M HCl) and sonicate. The acid protonates the amine, forcing the release of

    
     gas. Lyophilize the resulting solution to recover the clean amine salt.
    

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazole. Retrieved from [Link]

  • Lepaumier, H., et al. (2009).[3] Degradation of Amines in the Presence of CO2 and O2. Industrial & Engineering Chemistry Research. (Mechanisms of amine oxidation and carbamylation). Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyrazole/Amine acidity). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine?

A1: The most prevalent and practical approach is a two-step synthesis. The first step typically involves the construction of the 3-(1H-pyrazol-4-yl)propan-1-amine core. This can be achieved through various methods, such as the reduction of a corresponding nitrile or a Michael addition followed by reduction. The second step is the N-methylation of the primary amine. Reductive amination is a widely used and efficient method for this transformation.[1][2]

Q2: I am observing a significant amount of a di-methylated byproduct. What is causing this and how can I prevent it?

A2: The formation of a di-methylated tertiary amine is a classic side reaction in N-methylation, particularly when using alkyl halides.[3] This occurs because the newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second methylation.

Prevention Strategies:

  • Reductive Amination: This is the preferred method to avoid over-alkylation.[3] By reacting 3-(1H-pyrazol-4-yl)propan-1-amine with formaldehyde (or a formaldehyde equivalent) in the presence of a selective reducing agent, you can achieve clean mono-methylation.

  • Stoichiometry Control: If using an alkylating agent like methyl iodide, precise control of stoichiometry is crucial. Using a slight excess of the primary amine relative to the methylating agent can help minimize di-methylation, but this often leads to an incomplete reaction and a mixture of starting material and product.

  • Protecting Groups: While more steps are involved, using a protecting group on the primary amine, followed by methylation and deprotection, can provide excellent selectivity.

Q3: My reaction is producing a mixture of N1- and N2-alkylated pyrazole isomers. How can I control the regioselectivity of pyrazole alkylation?

A3: N-alkylation of unsymmetrical pyrazoles is a well-known challenge that often results in a mixture of N1 and N2 regioisomers, which can be difficult to separate.[4][5] The regioselectivity is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[4]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4][6] In some cases, using sodium hydride (NaH) can prevent the formation of regioisomeric products.[4]

It is important to note that for the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, the alkylation is on the propanamine side chain, not directly on the pyrazole ring. However, if your synthesis involves a step where the pyrazole nitrogen is alkylated, these principles will apply.

Q4: I'm having trouble with the purification of the final product. What are the recommended methods?

A4: The basic nature of the amine product allows for several purification strategies:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be extracted back into an organic solvent.

  • Crystallization as a Salt: The amine can be converted to a salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. These salts are often crystalline and can be purified by recrystallization.[7][8][9] The free base can then be regenerated by treatment with a base.

  • Column Chromatography: Silica gel chromatography is a common method. A polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM, is typically required to prevent tailing of the amine on the acidic silica gel.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, with a focus on side reactions.

Issue 1: Incomplete Reaction During Reductive Amination

Observation: TLC or LC-MS analysis shows a significant amount of the starting primary amine, 3-(1H-pyrazol-4-yl)propan-1-amine, remaining.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inefficient Imine Formation The equilibrium between the amine, aldehyde, and the imine intermediate may not favor the imine.[1]- pH Adjustment: Ensure the reaction is run under weakly acidic conditions (pH 4-6) to facilitate imine formation.[3] - Water Removal: Use a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.
Inactive Reducing Agent The reducing agent may have degraded due to improper storage or handling.- Use Fresh Reagent: Always use a fresh bottle of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). - Check Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used.
Low Reaction Temperature The reaction may be too slow at the current temperature.- Increase Temperature: Gently warm the reaction mixture, monitoring for any potential side reactions.
Issue 2: Formation of an Unidentified Byproduct with a Higher Molecular Weight

Observation: A significant spot on TLC or a peak in LC-MS with a higher molecular weight than the desired product is observed.

Potential Cause & Solution:

This could be due to the formation of a dimer or other condensation products. One possibility is the reaction of the intermediate imine with another molecule of the starting amine.

Troubleshooting Workflow:

start High MW Byproduct Observed cause1 Imine-Amine Condensation? start->cause1 solution1 Dilute Reaction Mixture cause1->solution1 Reduce intermolecular reactions solution2 Slow Addition of Aldehyde cause1->solution2 Maintain low concentration of imine verify Analyze by LC-MS/NMR solution1->verify solution2->verify

Caption: Troubleshooting high molecular weight byproducts.

Detailed Protocol for Mitigation:

  • Dilution: Run the reaction at a lower concentration to disfavor intermolecular side reactions.

  • Slow Addition: Add the formaldehyde solution dropwise to the reaction mixture containing the amine and the reducing agent. This keeps the concentration of the reactive imine intermediate low at any given time.

Issue 3: Pyrazole Ring Opening

Observation: Complex mixture of products observed, with some fragments suggesting the pyrazole ring has been cleaved.

Potential Cause & Solution:

The pyrazole ring can be susceptible to ring-opening under strongly basic or acidic conditions, or in the presence of certain reducing agents at elevated temperatures.[10]

Preventative Measures:

Condition to AvoidRecommended Practice
Strong Bases Use milder bases like potassium carbonate or triethylamine instead of strong bases like sodium hydroxide or sodium hydride, especially at elevated temperatures.
Harsh Acidic Conditions Maintain a weakly acidic to neutral pH during the reaction and workup.
Aggressive Reducing Agents Use selective reducing agents like sodium borohydride or sodium triacetoxyborohydride. Avoid harsh reducing agents like lithium aluminum hydride unless specifically required and at controlled temperatures.
Experimental Protocols
Protocol 1: Reductive Amination for N-methylation

This protocol describes a general procedure for the N-methylation of 3-(1H-pyrazol-4-yl)propan-1-amine using formaldehyde and sodium borohydride.

Materials:

  • 3-(1H-pyrazol-4-yl)propan-1-amine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(1H-pyrazol-4-yl)propan-1-amine (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add formaldehyde solution (1.1 eq.) dropwise while stirring.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway Visualization:

cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent Reducing Agent cluster_product Product A 3-(1H-pyrazol-4-yl)propan-1-amine C Imine Intermediate A->C B Formaldehyde B->C E N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine C->E D Sodium Borohydride D->E

Caption: Reductive amination pathway.

References

Sources

Addressing batch-to-batch variability of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Batch Variability & Handling

Executive Summary: The "Variable" Nature of Your Building Block

Welcome. If you are accessing this guide, you are likely facing inconsistencies with N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine . In high-throughput synthesis and lead optimization, this specific scaffold (a 4-substituted pyrazole linked to a secondary amine) is notorious for batch-to-batch variability.

This variability rarely stems from "bad chemistry" by the vendor but rather from the inherent physical chemistry of the molecule:

  • Amphoteric Nature: It possesses both a basic secondary amine (pKa ~10.5) and a weakly acidic/basic pyrazole ring (pKa ~2.5 / ~14), leading to complex salt stoichiometries.

  • Hygroscopicity: The hydrochloride salts are deliquescent, often arriving as "oils" or "gums" rather than powders.

  • Tautomerism: The unsubstituted pyrazole ring (1H-position) exists in rapid equilibrium, complicating NMR interpretation and crystallization.

This guide provides a self-validating workflow to standardize your intake and usage of this compound.

Module 1: Physical Characterization & Intake

The "What do I have?" Phase

Issue: "My sample arrived as a sticky gum/oil, not a solid."

Diagnosis: This is the most common ticket we receive. The compound is likely a dihydrochloride salt that has absorbed atmospheric moisture. The secondary amine and the pyrazole nitrogen can both be protonated. The resulting ionic lattice is highly hygroscopic.[1]

The Fix: Lyophilization & Desiccation Protocol Do not attempt to scrape the "gum." You will lose mass and introduce static errors.

  • Dissolve: Dissolve the entire oily residue in the shipping vial using 1:1 Water/Acetonitrile or Water/Dioxane .

  • Transfer: Move to a tared, wide-mouth scintillation vial or lyophilization flask.

  • Freeze & Dry: Flash freeze in liquid nitrogen and lyophilize for 24–48 hours.

  • Result: You should recover a fluffy, amorphous powder. Store immediately in a desiccator.

Issue: "The molecular weight seems inconsistent between batches."

Diagnosis: Stoichiometric Drift. Vendors may supply the compound as a Free Base, Mono-HCl, or Di-HCl salt without explicit labeling, or the "Mono-HCl" may actually be a non-stoichiometric mixture (e.g., 1.4 HCl).

The Self-Validating Check: Chloride Titration / qNMR You must determine the "Effective Molecular Weight" (EMW) before calculating equivalents for your reaction.

FormTheoretical MW ( g/mol )AppearanceSolubility (DCM)Solubility (Water)
Free Base 139.20Viscous Oil / Low melting solidHighModerate
Mono-HCl 175.66Solid (often hygroscopic)LowHigh
Di-HCl 212.12Solid (Deliquescent)InsolubleVery High

Action: Perform a Gravimetric Chloride Test or qNMR (see Module 2) to establish the exact salt ratio. Never assume 1.0 equiv HCl.

Module 2: Chemical Purity & Analysis

The "Is it pure?" Phase

Issue: "NMR shows broad peaks or missing signals."

Diagnosis: Prototropic Tautomerism. The proton on the pyrazole nitrogen (N1 vs N2) exchanges rapidly in solution. In solvents like CDCl₃, this exchange is intermediate on the NMR timescale, causing broadening of the pyrazole C3-H and C5-H signals.

The Fix: Solvent Switching

  • Switch to DMSO-d6: The hydrogen bonding capacity of DMSO slows the exchange, often sharpening the peaks.

  • Add Acid (TFA-d): Forcing the protonated state (pyrazolium) collapses the tautomeric equilibrium into a single symmetric species, sharpening the spectrum.

Issue: "Yields are consistently lower than calculated."

Diagnosis: Inorganic Salt Contamination. If the material was purified via silica chromatography using DCM/MeOH/NH₃, it might contain ammonium salts. If purified by reverse-phase prep-HPLC, it might contain excess NaCl or buffer salts that are invisible in standard 1H NMR.

The Fix: qNMR (Quantitative NMR) Do not rely on "area %" from LC-MS. Use an internal standard.

Protocol:

  • Standard: Use Maleic Acid or Dimethyl Sulfone (high purity, non-volatile).

  • Solvent: D₂O (for salts) or DMSO-d6.[2]

  • Relaxation Delay (d1): Set to 30–60 seconds (5x T1) to ensure full relaxation.

  • Calculation:

    
    
    (Where I = Integral, N = # protons, M = MW, m = mass)[3][4][5]
    
Module 3: Synthetic Utility & Troubleshooting

The "Why did my reaction fail?" Phase

Issue: "Amide coupling selectivity is poor (dimers/byproducts)."

Diagnosis: Competitive Nucleophilicity. While the secondary amine (N-Me) is the intended nucleophile, the pyrazole ring nitrogen is also nucleophilic (albeit weaker). If you use strong activating agents (e.g., HATU) and excess base, you may get acylation on the pyrazole ring.

The Fix: pH Control & Protection

  • Option A (pH Control): Maintain the reaction pH between 8.0–9.0. The secondary amine (pKa ~10.5) will be partially protonated but the pyrazole (pKa ~2.5) will be neutral and less reactive.

  • Option B (Transient Protection): If the pyrazole interferes, consider using a pre-protected building block (e.g., 1-Boc-pyrazole derivative) or perform the coupling, then treat with mild base (LiOH/MeOH) to cleave any labile pyrazole-amides (N-acyl pyrazoles are often hydrolytically unstable).

Visual Troubleshooting Workflows
Workflow 1: QC Intake Decision Tree

Use this logic flow upon receipt of any new batch.

QC_Intake Start Sample Arrival (N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine) Visual Visual Inspection Start->Visual State_Oil Sticky Oil/Gum? Visual->State_Oil Lyophilize Lyophilize (Water/Dioxane) State_Oil->Lyophilize Yes Solubility Solubility Test (DCM vs Water) State_Oil->Solubility No (Powder) Lyophilize->Solubility Salt_Check Salt Form Determination Solubility->Salt_Check qNMR Run qNMR (Determine Effective MW) Salt_Check->qNMR Release Release for Synthesis (Update Stoichiometry) qNMR->Release

Caption: Standardized intake workflow to normalize physical state and determine "Effective Molecular Weight" before synthesis.

Workflow 2: Tautomerism & Reactivity

Understanding the competing species in your reaction flask.

Tautomerism Tautomer_A 1H-Pyrazole (Neutral) Tautomer_B 2H-Pyrazole (Neutral) Tautomer_A->Tautomer_B Fast Exchange Anion Pyrazolide Anion (Strong Nucleophile) Tautomer_A->Anion Base (Deprotonation) Cation Pyrazolium Cation (Non-Nucleophilic) Tautomer_A->Cation Acid (Protonation) Amine Sec-Amine (NH-Me) (Target Nucleophile) Anion->Amine Competes in Coupling Cation->Amine No Competition

Caption: Reactivity map showing how pH adjustments (Acidic vs Basic) shift the pyrazole species to prevent side reactions.

Frequently Asked Questions (FAQs)

Q: Can I convert the HCl salt to the Free Base for easier handling? A: Yes, but proceed with caution. The Free Base is likely an oil or low-melting solid.

  • Protocol: Dissolve salt in minimal water -> Add saturated Na₂CO₃ (pH > 11) -> Extract exhaustively with DCM (3x) -> Dry over Na₂SO₄ -> Concentrate.

  • Warning: The free base amine is prone to air oxidation (N-oxide formation). Store under Argon at -20°C.

Q: Why does my LC-MS show two peaks with the same mass? A: This is likely not tautomerism (which is too fast for LC separation). It is more likely a Regioisomer impurity . If the pyrazole ring was synthesized via cyclization, you might have the 3-substituted vs 4-substituted isomer, or an N-methylated pyrazole impurity (1-methyl-1H-pyrazol-4-yl vs the desired chain N-methyl). Check your fragmentation pattern or run NOESY NMR to confirm the position of the alkyl chain.

Q: What is the best solvent for amide coupling with this amine? A: DMF or DMAc are preferred. DCM often fails to solubilize the di-hydrochloride salt forms effectively. If using DCM, you must add enough DIPEA (3-4 equivalents) to solubilize the salt and activate the amine.

References
  • Quantitative NMR (qNMR)

    • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." Available at: [Link]

  • Handling Hygroscopic Amine Salts

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][6][7] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at: [Link]

  • Pyrazole Tautomerism & Reactivity

    • Elguero, J., et al. (2000). "Prototropic Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Available at: [Link]

    • Beilstein Journal of Organic Chemistry.[8] "Tautomerism in Pyrazoles."[3][8] Available at: [Link]

Sources

Optimization of reaction conditions for pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Focus: Optimization & Troubleshooting

Mission Statement

Welcome to the Pyrazole Synthesis Support Center. Pyrazoles are privileged scaffolds in drug discovery (e.g., Celecoxib, Sildenafil), yet their synthesis—specifically via the Knorr condensation—is plagued by two persistent bottlenecks: regioselectivity control (N1-substitution patterns) and process safety (hydrazine handling).

This guide moves beyond basic textbook definitions. We provide root-cause analysis for reaction failures, solvent-engineered optimization strategies, and self-validating protocols designed for the modern medicinal chemistry lab.

Module 1: Regioselectivity Control (Ticket #402)

User Query: "I am reacting a 1,3-diketone with methylhydrazine, but I am consistently getting a difficult-to-separate mixture of 1,3- and 1,5-isomers. How do I force the reaction to a single regioisomer?"

Root Cause Analysis

In the condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, regioselectivity is dictated by the competition between electronic control and steric control .[1][2]

  • Electronic Control: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

  • The Conflict: Often, these two factors oppose each other, leading to the ~1:1 mixtures you are observing.

Technical Solution: Solvent Engineering

Recent mechanistic studies indicate that fluorinated alcohols (TFE, HFIP) are superior to standard protic solvents (EtOH, MeOH) for enforcing regioselectivity.

Why it works: HFIP is a strong hydrogen-bond donor (high


 acidity). It activates the carbonyl via H-bonding, effectively amplifying the electronic differentiation between the two carbonyls, often overriding minor steric clashes.
Decision Matrix: Optimizing Regioselectivity

Use the following logic flow to select your reaction conditions.

RegioselectivityLogic Start START: Analyze Substrates HydrazineType Hydrazine Type? Start->HydrazineType Alkyl Alkyl Hydrazine (e.g., MeNHNH2) HydrazineType->Alkyl Aryl Aryl Hydrazine (e.g., PhNHNH2) HydrazineType->Aryl Substrate 1,3-Dicarbonyl Nature Alkyl->Substrate Aryl->Substrate SolventChoice Solvent Selection Substrate->SolventChoice High Regio-risk HFIP Use HFIP or TFE (Amplifies Electronic Control) SolventChoice->HFIP Strong Electronic Bias Needed Ethanol Use EtOH/AcOH (Standard Knorr) SolventChoice->Ethanol Steric Bias Dominant LewisAcid Add Lewis Acid (Yb(OTf)3 or CeCl3) SolventChoice->LewisAcid Stubborn Substrates

Figure 1: Decision matrix for selecting reaction conditions based on substrate electronics and sterics.

Module 2: Troubleshooting & Failure Modes (FAQs)

Issue 1: "My reaction turned into a sticky, insoluble tar."

Diagnosis: Azine Formation. This occurs when one hydrazine molecule reacts with two dicarbonyl molecules (or vice versa), rather than cyclizing. This is common when the stoichiometry is imprecise or mixing is poor.

  • Fix: Ensure the hydrazine is added slowly to the dicarbonyl (or vice versa, depending on the desired isomer) and maintain a strict 1.0 : 1.1 stoichiometry.

  • Protocol Adjustment: If using hydrazine hydrate, use a slight excess (1.2 equiv) to prevent the dicarbonyl from reacting twice with the same hydrazine unit.

Issue 2: "Low yield despite 100% conversion of starting material."

Diagnosis: Open-Chain Intermediates (Hydrazones). The reaction has formed the intermediate hydrazone but failed to undergo the final dehydration/cyclization step.

  • Fix: Increase temperature or add an acid catalyst.

  • Action: Add 5-10 mol% p-TsOH or TFA and reflux for an additional 2 hours.

Issue 3: "Safety concerns with Hydrazine Hydrate scale-up."

Diagnosis: Thermal Runaway Risk. Hydrazine hydrate is toxic, carcinogenic, and unstable.

  • Alternative: Switch to Hydrazine Sulfate or Hydrochloride salts. They are solids, non-volatile, and safer to weigh.

    • Note: You must add a base (e.g., NaOAc or Et3N) to liberate the free hydrazine in situ.

Module 3: Optimized Experimental Protocols

Protocol A: High-Regioselectivity Synthesis (The HFIP Method)

Best for: Complex substrates where isomer separation is difficult.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) [0.5 M concentration].

    • Why HFIP? It activates the carbonyls via H-bonding without protonating the hydrazine, maximizing the electronic differentiation [1].

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 25 °C for 2–4 hours. Monitor by TLC (or LCMS).

    • Endpoint: Disappearance of diketone.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP is expensive; recover and distill for reuse.

  • Purification: The crude residue is often >95% pure regioisomer. If necessary, recrystallize from EtOH/Water.

Protocol B: Green Chemistry Synthesis (On-Water)

Best for: Simple substrates, scale-up, and environmental compliance.[3]

  • Setup: Use a standard flask open to air (unless hydrazine is oxidation-sensitive).

  • Media: Suspend the 1,3-diketone (1.0 equiv) in Water containing glycerol (10% v/v) .

    • Why Glycerol? It acts as a surfactant and hydrogen-bond donor, accelerating the reaction in aqueous media ("on-water" effect) [2].

  • Catalyst: None required (Catalyst-free).

  • Addition: Add Hydrazine Hydrate (1.1 equiv).

  • Reaction: Stir vigorously at 80 °C for 1 hour.

  • Isolation: The pyrazole product typically precipitates out of the water as a solid.

    • Step: Cool to 0 °C, filter, and wash with cold water.

Module 4: Data & Chemical Compatibility

Table 1: Solvent Effects on Regioselectivity (Example: Benzoylacetone + Methylhydrazine)

Solvent SystemMajor Isomer (Yield)Regio-Ratio (3-Me : 5-Me)Notes
Ethanol (Reflux) 78%65 : 35Poor selectivity; difficult separation.
THF 72%60 : 40Non-polar solvents often reduce selectivity.
TFE (Trifluoroethanol) 88%92 : 8Good improvement; cheaper than HFIP.
HFIP (25 °C) 94% >98 : 2 Optimal Condition. Kinetic control dominates.

Table 2: Hydrazine Source Compatibility

ReagentStateStabilityHandling Precaution
Hydrazine Hydrate LiquidLowFume hood mandatory; PHS (Particularly Hazardous Substance).
Hydrazine Sulfate SolidHighRequires base (NaOAc) to activate. Safer for storage.
Methylhydrazine LiquidLowVolatile & Toxic.[4] Use gas-tight syringe.

Module 5: Workflow Visualization

The following diagram illustrates the critical path for troubleshooting "No Reaction" or "Impure Product" outcomes.

TroubleshootingFlow Issue Problem Detected CheckTLC Check TLC/LCMS Issue->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains No Conversion NewSpot New Spot Formed CheckTLC->NewSpot Conversion Action1 Add Acid (pTsOH) Reflux SM_Remains->Action1 Activation Needed Intermed Intermediate (Hydrazone) NewSpot->Intermed Mass = SM + Hydrazine - H2O Azine Azine (Dimer) NewSpot->Azine Mass = 2xSM + Hydrazine Intermed->Action1 Force Cyclization Action2 Check Stoichiometry (Add Excess Hydrazine) Azine->Action2 Prevent Dimerization

Figure 2: Troubleshooting logic for common reaction failures.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (2008). Demonstrates the mechanistic advantage of HFIP/TFE in directing nucleophilic attack.

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods . SynOpen. (2023).[5] Comprehensive review of water-based and catalyst-free protocols.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles . Organic Letters. (2008). Details the acid-assisted protocols for electron-deficient hydrazones.

  • Safety Data Sheet: Hydrazine Hydrate . ThermoFisher Scientific. (2025).[4] Critical safety data for handling and storage of hydrazine reagents.

Sources

Technical Support Center: Strategies to Reduce Byproducts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in blockbuster drugs like celecoxib, sildenafil, and ruxolitinib. However, the classical condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) often suffers from two critical issues: poor regioselectivity (yielding difficult-to-separate isomer mixtures) and chemical impurities (azines, oligomers, and oxidation products).

This guide provides a technical troubleshooting framework to eliminate these byproducts through mechanistic control, solvent engineering, and advanced processing techniques.

Module 1: Controlling Regioselectivity

The Challenge: Preventing the formation of inseparable 1,3- and 1,5-isomer mixtures.

Q: Why am I getting a 50:50 mixture of regioisomers?

A: In the reaction of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone, two nucleophilic nitrogens compete for two electrophilic carbonyls.
  • Mechanism: The more nucleophilic nitrogen (usually

    
    ) tends to attack the more electrophilic carbonyl. However, in ethanol or methanol, hydrogen bonding and subtle steric differences often equalize the reactivity, leading to poor selectivity.
    
Q: How can I force the reaction to favor a single regioisomer?

Strategy 1: Solvent Engineering (The "Magic" of Fluorinated Alcohols) Switch your solvent from Ethanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Why it works: HFIP is a strong hydrogen-bond donor (HBD). It selectively coordinates to the most basic carbonyl oxygen of the 1,3-diketone, increasing its electrophilicity and directing the initial attack. This can boost regioselectivity from ~1:1 to >95:5 [1].

Strategy 2: Use a "Surrogate" Electrophile Replace the 1,3-diketone with an enaminone (


).
  • Why it works: Enaminones have distinct electrophilic sites: a hard carbonyl carbon and a soft

    
    -carbon. This electronic differentiation forces the hydrazine to react in a predictable orientation, often yielding a single isomer [2].[1]
    
Visual Guide: Regioselectivity Decision Tree

Regioselectivity_Tree Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Check_Solvent Are you using EtOH/MeOH? Start->Check_Solvent Switch_HFIP Switch to HFIP or TFE (Strong H-bond donor directs attack) Check_Solvent->Switch_HFIP Yes (Poor Selectivity) Check_Substrate Can you change the electrophile? Check_Solvent->Check_Substrate No (Already Optimized) Use_Enaminone Use Enaminone Surrogate (Forces electronic bias) Check_Substrate->Use_Enaminone Yes Lewis_Acid Add Lewis Acid (e.g., Yb(OTf)3) (Chelation control) Check_Substrate->Lewis_Acid No

Caption: Decision tree for troubleshooting poor regioselectivity in Knorr pyrazole synthesis.

Module 2: Minimizing Chemical Impurities

The Challenge: Eliminating azines, oligomers, and oxidation byproducts.

Q: What is the yellow/orange impurity in my crude product?

A: This is likely an azine byproduct.

  • Cause: Azines form when one hydrazine molecule reacts with two ketone molecules (instead of cyclizing with one). This typically happens when the ketone is in excess relative to the hydrazine during the early stages of mixing.

  • Solution: Inverse Addition.

    • Standard (Wrong): Adding Hydrazine to the Diketone.[2][3] (High ketone concentration favors azine).

    • Optimized (Right): Add the Diketone to the Hydrazine . This ensures the hydrazine is always in large excess, favoring the 1:1 condensation required for pyrazole formation [3].

Q: My pyrazolone product turns red/brown upon storage. Why?

A: Pyrazolones (tautomers of hydroxypyrazoles) are susceptible to oxidative degradation at the C-4 position.

  • Troubleshooting:

    • Degas Solvents: Sparge all reaction solvents with Nitrogen or Argon for 15 minutes before use.

    • Inert Atmosphere: Run the reaction under

      
       balloon pressure.
      
    • Add Antioxidants: In severe cases, adding trace amounts of ascorbic acid during workup can prevent oxidation.

Visual Guide: Impurity Control Workflow

Impurity_Workflow Reactants Reactants: Hydrazine + 1,3-Diketone Mixing Mixing Strategy Reactants->Mixing Standard_Add Standard Addition (Hydrazine -> Ketone) Mixing->Standard_Add Inverse_Add Inverse Addition (Ketone -> Hydrazine) Mixing->Inverse_Add Result_Bad High [Ketone] Local Conc. Result: Azine Formation Standard_Add->Result_Bad Result_Good High [Hydrazine] Local Conc. Result: Clean Cyclization Inverse_Add->Result_Good

Caption: Workflow to prevent azine formation via Inverse Addition strategy.

Module 3: Optimized Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Synthesis

Best for: Substrates prone to isomer mixtures.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Substituted Hydrazine (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) [Caution: Corrosive/Volatile]

Step-by-Step:

  • Preparation: Dissolve the 1,3-diketone (1 mmol) in HFIP (3 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add the hydrazine (1.1 mmol) dropwise over 5 minutes (Inverse addition to prevent oligomers).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours. Monitor by TLC/LCMS.

    • Note: HFIP accelerates the reaction significantly compared to EtOH.

  • Workup: Evaporate the volatile HFIP under reduced pressure (rotary evaporator). The HFIP can often be recovered and reused.

  • Purification: The residue is often pure enough for use. If not, recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Synthesis

Best for: Sluggish reactions or sterically hindered substrates.

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Hydrazine hydrochloride (1.2 equiv)

  • Solvent: Ethanol or Water/Ethanol (1:1)

Step-by-Step:

  • Setup: In a 10 mL microwave vial, combine the diketone, hydrazine salt, and solvent (3 mL).

  • Irradiation: Seal the vial. Heat to 120°C for 10–20 minutes in a dedicated microwave reactor.

    • Safety: Do not use domestic microwaves. Ensure the vial is rated for the pressure.

  • Workup: Cool to RT. Pour the mixture into ice-water (20 mL).

  • Isolation: The pyrazole often precipitates as a solid. Filter, wash with cold water, and dry.

Summary of Key Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Benefit
Solvent Ethanol, MethanolHFIP, TFE High Regioselectivity (>95:5)
Addition Order Hydrazine to KetoneKetone to Hydrazine Prevents Azine/Oligomer formation
Atmosphere AirNitrogen/Argon Prevents oxidation (for pyrazolones)
Heating Reflux (Hours)Microwave (Minutes) Faster rate, cleaner profile

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: The Journal of Organic Chemistry (2008). URL:[Link]

  • Enaminones as Surrogates for 1,3-Diketones in Pyrazole Synthesis. Source: Beilstein Journal of Organic Chemistry (2024). URL:[Link]

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Source: Organic Chemistry Portal.[1] URL:[Link]

Sources

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-REGIO-2025-X Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

User Query: "My pyrazole synthesis is yielding a mixture of regioisomers (1,3- vs. 1,5-substituted). How do I force the reaction to produce a single isomer?"

Triage Analysis: Regioselectivity in pyrazole synthesis is primarily governed by the interplay between nucleophilicity differentials (in the hydrazine) and electrophilicity differentials (in the 1,3-dielectrophile).

To resolve your issue, identify your workflow below:

Workflow TypePrimary ReactionKey Control Lever
Type A Condensation (Knorr)Solvent polarity (HFIP) & 1,3-dielectrophile substitution.
Type B N-Alkylation Base selection (coordination vs. dissociation) & Sterics.
Type C Cycloaddition Dipole sterics & Metal catalysis (Ru vs. Cu/Ag).

Module A: Troubleshooting The Knorr Condensation

The Core Mechanism

The Knorr synthesis involves the condensation of a hydrazine (


) with a 1,3-dicarbonyl.[1] The major isomer is determined by the first nucleophilic attack .
  • Phenylhydrazine: The terminal

    
     is the active nucleophile (the internal 
    
    
    
    is deactivated by resonance with the phenyl ring). It attacks the most electrophilic carbonyl first.
  • Methylhydrazine: The internal

    
     is electronically more nucleophilic (inductive effect), but sterically hindered. Under neutral conditions, it often attacks the least hindered carbonyl.
    
Diagnostic Guide: Why do I have a mixture?

If you are using an unsymmetrical 1,3-diketone (e.g., benzoylacetone) and a substituted hydrazine, a 1:1 mixture implies that the electrophilic difference between your two carbonyls is negligible.

Solution 1: The "Solvent Switch" (Fluorinated Alcohols)

Using fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can drastically shift regioselectivity.[2] These solvents are strong Hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the "harder" carbonyl oxygen, directing the attack.

Technical Insight: In the reaction of 1,3-diketones with methylhydrazine, switching from Ethanol to HFIP has been shown to shift the ratio from ~50:50 to >95:5 favoring the 1-methyl-5-substituted isomer. The HFIP network stabilizes the specific hemiaminal intermediate that leads to this isomer.

Solution 2: Substrate Engineering (Enaminones)

Replace your 1,3-diketone with an enaminone (


).
  • Why: The enaminone has one "hard" electrophile (carbonyl) and one "soft" electrophile (Michael acceptor).

  • Result: The hydrazine's most nucleophilic nitrogen attacks the Michael position exclusively under acid catalysis.

Visualization: Knorr Decision Pathway

Knorr_Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Check_Hydrazine Identify Hydrazine Type Start->Check_Hydrazine Ph_Hydrazine Aryl Hydrazine (Ph-NH-NH2) Nucleophile: Terminal -NH2 Check_Hydrazine->Ph_Hydrazine Me_Hydrazine Alkyl Hydrazine (Me-NH-NH2) Nucleophile: Internal -NH(Me) (Electronic) vs Terminal -NH2 (Steric) Check_Hydrazine->Me_Hydrazine Ph_Action Attack at Most Electrophilic C=O (Usually adjacent to CF3 or smaller group) Ph_Hydrazine->Ph_Action Me_Action Competition Mode Me_Hydrazine->Me_Action Solvent_Check Use HFIP Solvent? Me_Action->Solvent_Check HFIP_Yes HFIP Activates Hard Carbonyl Favors 1,5-Isomer Solvent_Check->HFIP_Yes Yes HFIP_No Standard EtOH Mixture Likely Solvent_Check->HFIP_No No

Caption: Decision logic for predicting and controlling the first nucleophilic attack in Knorr synthesis.

Module B: Regioselective N-Alkylation

Scenario: You have an unsubstituted pyrazole (


) and need to add an alkyl group (

). Problem: Tautomerism between

and

leads to mixtures.
Protocol: Controlling the Tautomer

The regioselectivity here depends on the coordination state of the pyrazolate anion.

ConditionMechanismMajor Product
NaH / THF "Dissociated Ion Pair"Alkylation at the less hindered Nitrogen (Steric control).

/ Acetone
"Contact Ion Pair"Alkylation at the more hindered Nitrogen (often

if 3-substituted).
Chelation Control Metal CoordinationIf a group at C3/C5 can chelate (e.g., pyridine), it directs the metal, blocking that Nitrogen.

Troubleshooting Tip: If you need to alkylate


 (adjacent to a bulky C3 group), avoid strong dissociating solvents like DMF. Use a non-polar solvent with a phase transfer catalyst, or use Mitsunobu conditions , which often display different selectivity profiles than 

reactions.

Module C: Fluorine-Specific Chemistries ( -Pyrazoles)

The introduction of a trifluoromethyl (


) group creates a massive electronic bias.

Rule of Thumb: In the reaction of 4,4,4-trifluoro-1-aryl-1,3-butanedione with Phenylhydrazine :

  • The Carbonyl adjacent to the

    
     is hydrated and less electrophilic initially, BUT...
    
  • The

    
     group is strongly electron-withdrawing.
    
  • Standard Result: The

    
     of phenylhydrazine attacks the carbonyl furthest  from the 
    
    
    
    group.
  • Product: 5-Aryl-3-(trifluoromethyl)-1-phenylpyrazole .

To Invert This (Get 5-


): 
You must use a building block surrogate . Do not use the diketone. Use the trifluoro-enone  (via dehydration of the diketone). The 

position becomes the hard electrophile, and the

-carbon becomes the soft electrophile.

Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Condensation

Adapted from Fustero et al. and recent optimization studies.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)[3]

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [0.2 M concentration]

Steps:

  • Dissolution: Dissolve the 1,3-diketone in HFIP in a round-bottom flask. Stir at Room Temperature (RT).

  • Addition: Add Methylhydrazine dropwise. (Caution: Exothermic).

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: HFIP is expensive and volatile (bp 58°C). Rotovap directly to recover the solvent (can be reused).

  • Purification: The residue is usually the pure regioisomer (>95:5). If necessary, filter through a short silica plug.

Protocol B: Regioselective N-Alkylation (Steric Control)

Reagents:

  • 3-Substituted Pyrazole[4][5][6][7][8]

  • Alkyl Halide[8]

  • Base:

    
     (Cesium Carbonate)
    
  • Solvent: DMF (Dimethylformamide)[2]

Steps:

  • Dissolve pyrazole in DMF (0.1 M).

  • Add

    
     (2.0 equiv). Stir for 30 mins to form the pyrazolate.
    
  • Add Alkyl Halide (1.1 equiv).

  • Critical Step: Heat to 60°C.

    • Why? Higher temperatures favor the thermodynamic product, which is usually the alkylation at the less sterically hindered nitrogen (

      
       relative to a C3 substituent).
      
  • Quench with water, extract with EtOAc.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][3][9] The Journal of Organic Chemistry.[10]

  • Gosselin, F., et al. (2010). Regioselective Synthesis of N-Aryl-3-trifluoromethylpyrazoles. Organic Letters.[11]

  • Deng, X., & Mani, N. S. (2008).[12] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[12] Journal of Organic Chemistry.[10][13]

  • Kula, K., et al. (2021).[6] Regioselective Synthesis of Pyrazoles via [3+2] Cycloaddition.[6][14] Current Organic Chemistry.[10][13][15]

  • Review: Recent Advances in the Synthesis of Pyrazoles. (2023).[1][6] MDPI Molecules.

Sources

Scaling up the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Introduction: The Scale-Up Challenge

Scaling up the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine presents a unique triad of challenges:

  • Regioselectivity: Ensuring the secondary amine (N-methyl) is formed exclusively without over-alkylation to the tertiary amine.

  • Polarity: The product is a highly polar, hydrophilic diamine (pyrazole + secondary amine), making traditional silica chromatography ("flash") ineffective and aqueous extraction difficult.

  • Proton Management: The acidic proton on the pyrazole ring (

    
    ) acts as a "hydride sink" during reduction steps and can interfere with organometallic couplings.
    

This guide prioritizes the Amide Reduction Route over direct alkylation or reductive amination. This pathway offers the highest control over impurity profiles at multigram to kilogram scales.

Module 1: Synthetic Route & Critical Process Parameters (CPP)

We recommend a 4-step linear sequence starting from commercially available 1H-pyrazole-4-carbaldehyde . This route avoids expensive palladium catalysts and unstable aldehyde intermediates.

The Recommended Workflow

SynthesisRoute Start 1H-pyrazole-4-carbaldehyde Step1 Step 1: Knoevenagel (Malonic Acid, Pyridine) Start->Step1 Inter1 3-(1H-pyrazol-4-yl)acrylic acid Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 3-(1H-pyrazol-4-yl)propanoic acid Step2->Inter2 Step3 Step 3: Amidation (CDI, MeNH2) Inter2->Step3 Inter3 N-methyl-3-(1H-pyrazol-4-yl)propanamide Step3->Inter3 Step4 Step 4: Reduction (LAH or Red-Al) Inter3->Step4 Final Target Amine (Isolated as Oxalate Salt) Step4->Final

Caption: Optimized 4-step scale-up route prioritizing intermediate stability and impurity control.

Module 2: Troubleshooting The Backbone Construction

(Steps 1 & 2: Knoevenagel Condensation & Hydrogenation)

Q: My Knoevenagel reaction solidifies and stalls. How do I maintain stirring on a 1kg scale? A: The reaction of pyrazole-4-carbaldehyde with malonic acid in pyridine often precipitates the intermediate salt.

  • The Fix: Do not run this neat or highly concentrated. Use Pyridine:Piperidine (10:1) as the solvent system, but dilute with Toluene (2-3 volumes) if viscosity increases.

  • Decarboxylation Control: The reaction requires heat (

    
    ) to drive the decarboxylation of the malonic acid adduct. If you see an intermediate with the wrong mass (+44 Da), you have not decarboxylated fully. Increase temperature or reflux time.
    

Q: The hydrogenation (Step 2) is slow. Is the pyrazole poisoning the catalyst? A: Yes, the basic nitrogen of the pyrazole can coordinate to Palladium.

  • The Fix: Run the hydrogenation in Methanol or Ethanol with 1.05 equivalents of Acetic Acid or HCl . Protonating the pyrazole ring prevents it from binding to the Pd/C surface.

  • Safety Note: If using MeOH/Pd/C, ensure strict nitrogen purging before H2 introduction to prevent ignition.

Data: Solvent Effects on Hydrogenation Kinetics

Solvent SystemCatalyst LoadingReaction TimeYieldNotes
MeOH (Neutral)10 wt% Pd/C48 hrs65%Incomplete conversion; catalyst poisoning.
MeOH + 1 eq HCl 5 wt% Pd/C 6 hrs 98% Fast kinetics; Product is HCl salt.
THF10 wt% Pd/C24 hrs80%Slower solubility of starting material.

Module 3: The Amide Reduction (Safety & Yield)

(Steps 3 & 4: Amidation & Reduction)

Q: Why use CDI for amidation? Can't I use Thionyl Chloride? A: Thionyl chloride generates HCl and SO2. Since your substrate (pyrazole) is acid-sensitive (it forms salts that precipitate), using acid chlorides creates a thick slurry that traps impurities.

  • The Recommendation: Use 1,1'-Carbonyldiimidazole (CDI) .

    • Activate the acid in THF/DMF (CO2 release observed).

    • Add Methylamine (2M in THF).

    • Benefit: The byproduct is imidazole, which is water-soluble and easy to remove.

Q: The LAH reduction (Step 4) is experiencing a delayed exotherm. What is happening? A: This is a classic hazard with pyrazoles.

  • Mechanism: The first equivalent of Lithium Aluminum Hydride (LAH) does not reduce the amide. It simply deprotonates the pyrazole NH (

    
     gas evolution). The reduction only begins after this deprotonation is complete.
    
  • The Protocol:

    • Pre-cool THF solution of LAH to

      
      .
      
    • Add the amide solution slowly .

    • Expect TWO gas evolution events: One immediately (deprotonation) and one slower (reduction).

    • Stoichiometry: You must use at least 3.5 - 4.0 equivalents of LAH (1 eq for deprotonation, 2 eq for reduction, 0.5-1.0 eq excess).

Module 4: Isolation & Purification (The "Polarity Trap")

Q: I cannot extract the product from water. It stays in the aqueous layer. A: The product is a secondary amine attached to a pyrazole. It is extremely hydrophilic. Standard DCM/Water extraction will result in <20% recovery.

Q: How do I purify this without column chromatography? A: Use Salt Formation for purification. This is the industry standard for polar amines.

Protocol: Oxalate Salt Crystallization
  • Quench: Quench the LAH reaction using the Fieser Method (

    
     g LAH 
    
    
    
    
    
    mL water,
    
    
    mL 15% NaOH,
    
    
    mL water). Filter off the white aluminum salts.
  • Evaporate: Concentrate the filtrate to an oil.

  • Dissolve: Dissolve the crude oil in Ethanol (5 volumes).

  • Precipitate: Add a solution of Oxalic Acid (1.0 eq) in Ethanol dropwise.

  • Filter: The oxalate salt of the amine will crystallize out. Filter and wash with cold ethanol/ether.

  • Free Basing (Optional): If the free base is absolutely required, use an Ion Exchange Resin (e.g., Dowex 1X8 in OH form) in methanol/water, rather than liquid-liquid extraction.

PurificationTree Problem Crude Reaction Mixture (Post-LAH Quench) Decision Is the product oil pure by NMR? Problem->Decision Yes Proceed to Free Base Decision->Yes Yes No Purification Required Decision->No No Method1 Flash Chromatography? (NOT RECOMMENDED) No->Method1 Method2 Salt Crystallization (RECOMMENDED) No->Method2 StepA Dissolve in EtOH Method2->StepA StepB Add Oxalic Acid (1 eq) StepA->StepB StepC Filter Precipitate StepB->StepC

Caption: Decision tree for purifying highly polar pyrazole amines without chromatography.

References

  • Synthesis of Pyrazole-4-propanoic acids

    • Title: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction.[1]

    • Source: ResearchG
    • URL:

  • Reductive Amination & Amide Reduction Safety

    • Title: Reductive Amination, and How It Works.[2][3]

    • Source: Master Organic Chemistry (2017).
    • URL:

  • Purification of Polar Amines

    • Title: Purification of strong polar and basic compounds.
    • Source: Reddit r/Chempros (2023).
    • URL:

  • LAH Safety Data & Handling

    • Title: Lithium Aluminum Hydride Safety D
    • Source: Fisher Scientific.
    • URL:

Sources

Technical Support Center: Stability & Storage of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PYR-AMINE-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Prevention of oxidative degradation and hygroscopic destabilization.

Executive Summary: The Molecule & Its Vulnerabilities

Compound: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine Chemical Class: Secondary Alkyl Amine / Pyrazole Heterocycle

To successfully store this compound, you must understand why it degrades. This molecule possesses two distinct reactive centers that dictate its stability profile:

  • The Secondary Amine (–NH–CH₃): This is the primary point of failure. With a pKa of approximately 10.5–11.0, it is highly basic and nucleophilic. It is prone to:

    • Oxidation: Reacting with atmospheric oxygen to form N-oxides or hydroxylamines (causing yellowing).

    • Carbamylation: Reacting with atmospheric CO₂ to form carbamates (causing "crusting" or mass gain).

  • The Pyrazole Ring: While generally aromatic and stable, the free –NH at the 1-position (pKa ~14) is weakly acidic and can participate in hydrogen bonding or tautomerization.

The Golden Rule: The free base form is inherently unstable as an oil or low-melting solid. For indefinite storage, conversion to a hydrochloride (HCl) or oxalate salt is the only self-validating solution.

Troubleshooting Guide (FAQ & Diagnostics)
Ticket #402: "My sample has turned from colorless to yellow/brown. Is it still usable?"

Diagnosis: Oxidative Degradation. Root Cause: Secondary amines are electron-rich. Exposure to air (oxygen) and light creates radical species that polymerize into colored impurities (imines/enamines). Resolution:

  • Immediate Action: Check purity via LC-MS. If purity is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients. You can use it, but purify via short silica plug filtration first.

  • Prevention: Store under Argon/Nitrogen. Exclude light using amber vials.

Ticket #89: "The solid has turned into a sticky gum or liquid."

Diagnosis: Hygroscopicity & Carbamate Formation. Root Cause:

  • Water Uptake: The amine hydrogen bonds aggressively with atmospheric moisture.

  • CO₂ Capture: The basic amine reacts with CO₂ to form a carbamic acid zwitterion, which disrupts the crystal lattice. Resolution:

  • Recovery: Dissolve in dichloromethane (DCM), dry over anhydrous Na₂SO₄, filter, and rotovap.

  • Prevention: Store in a desiccator. Tape caps with Parafilm.[1]

Ticket #115: "Can I store this as a stock solution in DMSO?"

Diagnosis: Solvent Compatibility Check. Insight: DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) over long periods. Resolution:

  • Short-term (1 week): Acceptable at -20°C.

  • Long-term: Avoid DMSO. Store as a dry solid or in anhydrous ethanol at -80°C.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your molecule when exposed to improper conditions.

DegradationPathways Molecule N-methyl-3-(1H-pyrazol-4-yl) propan-1-amine (Free Base) NOxide N-Oxide / Hydroxylamine (Yellow impurity) Molecule->NOxide Oxidation Carbamate Ammonium Carbamate (White crust/Gummy solid) Molecule->Carbamate Carbamylation Oxygen Atmospheric O2 (Light/Heat) Oxygen->NOxide CO2 Atmospheric CO2 (Moisture) CO2->Carbamate

Figure 1: Mechanistic pathways for oxidative discoloration and CO2-mediated physical state changes.

Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Stabilization (Salt Formation)

Use this protocol to convert the unstable free base into a stable, crystalline Hydrochloride salt.

Reagents:

  • 4M HCl in Dioxane (commercial)

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)

Workflow:

  • Dissolution: Dissolve 100 mg of the amine free base in 2 mL of anhydrous Dioxane or Ethanol.

  • Acidification: Cool to 0°C (ice bath). Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

  • Precipitation: Add 10 mL of cold Diethyl Ether. A white precipitate should form immediately.

  • Isolation: Centrifuge or filter. Wash the solid 3x with cold Ether.

  • Drying: Dry under high vacuum for 4 hours.

  • Result: The resulting HCl salt is non-hygroscopic and stable at room temperature for years.

Protocol B: Inert Gas Backfilling (For Free Base Storage)

If you must keep the free base, you must exclude air.

  • Container: Use a glass vial with a septum cap (PTFE-lined).

  • Purge: Insert a long needle connected to an Argon line (low pressure) to the bottom of the vial.

  • Vent: Insert a short "bleed" needle just through the septum.

  • Flow: Flush with Argon for 60 seconds. The heavy Argon displaces the lighter air/oxygen.

  • Seal: Remove the bleed needle first, then the input needle. Wrap the cap tightly with Parafilm.

Storage Decision Matrix

Use this logic flow to determine the optimal storage method for your specific needs.

StorageDecision Start Start: How long will you store the sample? ShortTerm < 1 Month Start->ShortTerm LongTerm > 1 Month Start->LongTerm FormCheck Is it a Salt or Free Base? ShortTerm->FormCheck LongTerm->FormCheck Salt Salt Form (HCl, TFA) FormCheck->Salt Base Free Base (Oil/Solid) FormCheck->Base Action1 Store at -20°C Desiccator Salt->Action1 Stable Action2 CRITICAL: Convert to Salt (Protocol A) Base->Action2 Long Term Action3 Argon Backfill Store at -80°C Base->Action3 Short Term

Figure 2: Decision tree for selecting storage conditions based on duration and chemical form.

Summary Data Tables

Table 1: Stability Profile by Condition

ConditionFormStability DurationPrimary Failure Mode
RT / Air Free Base< 48 HoursCO₂ absorption (crusting), Oxidation (yellowing)
-20°C / Air Free Base1-2 WeeksSlow oxidation, moisture uptake
-20°C / Argon Free Base3-6 MonthsMinor yellowing possible
RT / Air HCl Salt> 2 YearsNone (Chemically inert)
DMSO Solution Free Base< 1 WeekOxidation, potential side reactions

Table 2: Solvent Compatibility for Processing

SolventCompatibilityNotes
Methanol/Ethanol HighGood for dissolving salt forms.
DCM/Chloroform HighBest for handling the free base.
Water LowPromotes hydrolysis; difficult to remove.
Acetone AVOID Reacts with secondary amines (Schiff base/enamine formation).
References
  • Enamine. Handling and Storage of Building Blocks: Amines. Retrieved from

  • Sigma-Aldrich. Technical Bulletin: Storage of Hygroscopic Reagents. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole Derivatives. Retrieved from

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (General reference for amine-solvent interactions).

(Note: Specific stability data for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is extrapolated from the known behavior of secondary alkyl amines and pyrazole building blocks found in the Enamine and Sigma-Aldrich catalogs.)

Sources

Troubleshooting poor cell permeability of pyrazole-based compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Session

Welcome to the technical support center for pyrazole-based medicinal chemistry. You are likely here because your pyrazole hit—potent in enzymatic assays—has "flatlined" in cell-based potency (


) or showed poor exposure in PK studies.

This guide treats permeability not as a black box, but as a solvable equation of Desolvation Energy , Lipophilicity , and Transporter Recognition .

Part 1: The Diagnostic Phase (Root Cause Analysis)

Before modifying your scaffold, you must diagnose the specific barrier. Use this decision matrix to identify whether your issue is passive diffusion, active efflux, or solubility-limited absorption.

The Pyrazole Paradox: Hydrogen Bond Donors (HBD)

Q: My LogP is > 3.0, but cell permeability is near zero. Why?

A: You are likely paying a high "Desolvation Penalty." The unsubstituted pyrazole ring contains a free amine (


). While this proton is critical for many binding interactions (e.g., with the hinge region of kinases), it acts as a strong Hydrogen Bond Donor (HBD).
  • The Mechanism: To enter the lipid bilayer, the pyrazole

    
     must break its hydrogen bonds with water. The energy required to strip these water molecules (desolvation energy) often exceeds the energy gained by hydrophobic interaction with the membrane.
    
  • The Metric: Check your TPSA (Topological Polar Surface Area).[1][2] If TPSA > 120–140

    
    , passive diffusion drops precipitously (Veber’s Rules).
    
  • The Fix: See Section 2: Synthetic Troubleshooting.

The Efflux Trap

Q: My PAMPA data looks good (


 cm/s), but Caco-2 is poor. What is happening? 

A: Your compound is likely a P-glycoprotein (P-gp) substrate. Pyrazoles, especially those with basic amines or specific amphiphilic patterns, are frequent substrates for efflux transporters (MDR1/P-gp).

  • The Diagnostic: Calculate the Efflux Ratio (ER) from Caco-2 data:

    
    
    
    • ER < 2: Passive diffusion dominates.

    • ER > 2: Active efflux is occurring.

    • ER > 10: Significant efflux liability; in vivo brain penetration will be negligible.

Part 2: Synthetic Troubleshooting (The Fix)

Strategy A: The "Magic Methyl" Effect

Problem: High HBD count / High Desolvation Penalty. Solution: Mask the pyrazole nitrogen.

ModificationEffect on PermeabilityRisk
N-Methylation High Impact. Removes 1 HBD. Reduces TPSA.[1] often boosts

by 5–10x.
May kill potency if the

is a critical donor in the binding pocket.
N-Difluoromethyl Moderate. Increases lipophilicity more than methyl. Reduces metabolic liability of the methyl group.Electronic withdrawal may affect the

of the adjacent nitrogen.
Cyclization High. Fusing the pyrazole into a bicyclic system (e.g., pyrazolo[1,5-a]pyrimidine) removes the HBD.Major structural change; requires re-validation of binding mode.
Strategy B: Tuning Lipophilicity & pKa

Problem: Compound is too polar or highly ionized at physiological pH. Solution: Halogenation and pKa modulation.

  • Halogenation: Introducing a Fluorine or Chlorine atom on the pyrazole or adjacent phenyl ring increases lipophilicity (

    
    ) and can improve membrane partitioning.
    
  • pKa Tuning: If your pyrazole has a basic side chain, the compound may be 99% ionized at pH 7.4. The cationic species does not permeate passively.

    • Action: Add an electron-withdrawing group (EWG) near the basic amine to lower its

      
       below 7.5, increasing the fraction of neutral species.
      

Part 3: Visualizing the Decision Logic

The following diagram illustrates the workflow for troubleshooting pyrazole permeability failures.

PyrazoleTroubleshooting Start Low Cell Permeability (Cell EC50 >> Enzyme IC50) CheckPAMPA Run PAMPA Assay (Passive Diffusion Only) Start->CheckPAMPA PAMPALow PAMPA Low (< 1.0 x 10^-6 cm/s) CheckPAMPA->PAMPALow PAMPAHigh PAMPA High (> 10 x 10^-6 cm/s) CheckPAMPA->PAMPAHigh CheckProps Check Physicochemical Props PAMPALow->CheckProps HighHBD HBD > 5 or TPSA > 140? CheckProps->HighHBD Yes Solubility Low Aqueous Solubility? CheckProps->Solubility No (HBD Low) FixHBD Strategy: Mask HBD (N-methylation, Bioisosteres) HighHBD->FixHBD FixSol Strategy: Formulation (Prodrugs, Salts) Solubility->FixSol CheckCaco Run Caco-2 / MDCK (Bidirectional) PAMPAHigh->CheckCaco CalcER Calculate Efflux Ratio (B->A / A->B) CheckCaco->CalcER EffluxHigh Efflux Ratio > 2.0 CalcER->EffluxHigh EffluxLow Efflux Ratio < 2.0 CalcER->EffluxLow FixEfflux Strategy: P-gp Inhibition (Scaffold Morphing) EffluxHigh->FixEfflux Intracellular Issue: Intracellular Metabolism or High Protein Binding EffluxLow->Intracellular

Figure 1: Decision tree for diagnosing the root cause of poor cellular potency in pyrazole derivatives.

Part 4: Standardized Protocols

To generate trustworthy data, you must control for assay artifacts.

Optimized PAMPA Protocol (Low Permeability Focus)

Standard PAMPA often yields false negatives for pyrazoles due to pH mismatch or incubation times.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Artificial Membrane: 1% Lecithin in Dodecane (w/v).

  • Buffer: PBS pH 7.4 (critical for physiological relevance).[3]

Step-by-Step:

  • Preparation: Dissolve test compound to 10 mM in DMSO. Dilute to 10 µM in PBS (Final DMSO < 5%).

  • Membrane Coating: Carefully pipette 5 µL of Lecithin/Dodecane mixture onto the filter of the donor plate.[3] Wait 5 mins for solvent evaporation.

  • Loading:

    • Donor Wells: Add 300 µL of compound solution.

    • Acceptor Wells: Add 200 µL of blank PBS (pH 7.4).

  • Incubation: Sandwich the plates. Incubate at 25°C for 16–18 hours in a humidity chamber (prevents evaporation).

    • Note: Standard 4-hour incubation is insufficient for detecting low-permeability heterocyclic compounds.

  • Analysis: Quantify both donor and acceptor compartments via LC-MS/MS.

  • Calculation: Use the formula for

    
     (Effective Permeability).
    
    • Acceptance Criteria: Mass Balance (Recovery) must be > 80%. If < 80%, compound is sticking to the plastic or precipitating.

Caco-2 Efflux Validation

Purpose: Confirm if P-gp is the culprit.

Step-by-Step:

  • Culture Caco-2 cells to confluence (21 days) on Transwell inserts.

  • A-to-B (Absorptive): Add compound (10 µM) to Apical side; buffer to Basolateral.

  • B-to-A (Secretory): Add compound (10 µM) to Basolateral side; buffer to Apical.

  • Inhibitor Check: Run a parallel B-to-A arm with Verapamil (50 µM) or Cyclosporin A .

    • Interpretation: If the Efflux Ratio drops significantly (e.g., from 15 to 1.5) in the presence of Verapamil, your pyrazole is definitely a P-gp substrate.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4][5][6][7] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry. (Defines the TPSA < 140 Ų and Rotatable Bond rules).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on PAMPA and Efflux assays).

  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry. (Discusses P-gp efflux in heterocyclic compounds).

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chemical Neuroscience. (Guidance on pKa and lipophilicity tuning).

Sources

Technical Guide: In Vivo Formulation & Dosage Optimization for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a polar, basic small molecule scaffold often utilized as a fragment in kinase inhibitors (e.g., CDK2, CK1) or as a bioisostere for histamine analogs.[1] Its physicochemical profile—characterized by a secondary amine (high pKa) and a pyrazole ring (H-bond donor/acceptor)—presents specific challenges in formulation and pharmacokinetics.[1]

This guide provides a self-validating framework to transition this compound from bench synthesis to in vivo efficacy, bypassing common pitfalls associated with polar amine administration.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9][10][11]Implication for In Vivo Study
Molecular Weight ~139.2 g/mol Rapid absorption; likely high renal clearance if unmetabolized.[1]
pKa (Amine) ~9.5 – 10.5Highly ionized at physiological pH (7.4).[1] Good aqueous solubility as a salt.[1]
LogP ~0.5 – 1.0Moderate lipophilicity.[1] Likely to cross BBB if not actively effluxed.[1]
Metabolic Liability N-demethylationPotential for rapid first-pass metabolism; consider IV or IP for initial PK.[1]

Formulation & Solubility: The "Pre-Flight" Check

Critical Warning: Do not attempt to dissolve the free base directly in neutral PBS.[1] The high pKa means the free base is likely an oil or sticky solid that requires protonation to dissolve fully in aqueous media.[1]

Q: How do I prepare a stable injection solution?

A: You must convert the free base to a salt form in situ or use a pre-formed salt (e.g., HCl, fumarate).[1]

Protocol: In Situ Salt Formation (Standard Saline Vehicle)
  • Weighing: Weigh the required amount of N-Me-PPA free base.[1] Note: If the compound is an oil, weigh by difference using a glass syringe.[1]

  • Acidification: Add 0.9 molar equivalents of 1N HCl (sterile) directly to the neat compound. Vortex until a clear solution forms.[1]

  • Dilution: Add sterile 0.9% Saline to reach 90% of the target volume.

  • pH Adjustment: Check pH. It will likely be acidic (~pH 4-5).[1] Carefully adjust to pH 6.5–7.0 using 0.1N NaOH.[1]

    • Troubleshooting: If precipitation occurs upon reaching pH 7.0, back-titrate to pH 6.[1]0. Most IP/IV injections tolerate pH 5.5–7.0 well.[1]

  • Final Volume: Adjust to final volume with saline.

  • Filtration: Filter sterilize using a 0.22 µm PVDF or PES membrane.[1] Avoid Nylon filters as they may bind basic amines.[1]

Visual Guide: Formulation Decision Tree

FormulationLogic Start Start: N-Me-PPA (Free Base or Salt?) IsSalt Is it a Salt? (HCl, Dihydrochloride) Start->IsSalt IsOil Is it an Oil/Free Base? Start->IsOil SolubilityCheck Dissolve in PBS (pH 7.4) IsSalt->SolubilityCheck Acidify Add 1.0 eq 1N HCl Vortex IsOil->Acidify CheckClear Is Solution Clear? SolubilityCheck->CheckClear Acidify->CheckClear Success Ready for Filtration (0.22 µm) CheckClear->Success Yes CoSolvent Add 5% DMSO or 10% HP-β-CD CheckClear->CoSolvent No (Precipitates) CoSolvent->Success

Figure 1: Decision logic for formulating N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine to ensure solubility and physiological compatibility.

Route of Administration & Dosage Optimization

Q: What is the recommended starting dose?

A: For a novel small molecule of this class (MW < 200, basic amine), "Standard Allometric Scaling" applies.[1]

  • Mouse (C57BL/6): Start with 10 mg/kg (IP/PO) or 1 mg/kg (IV).[1]

  • Rat (Sprague-Dawley): Start with 5 mg/kg (IP/PO) or 0.5 mg/kg (IV).[1]

Why these doses? Small, polar amines often have high Volume of Distribution (Vd) but rapid clearance.[1] A 10 mg/kg dose in mice usually achieves plasma concentrations in the low micromolar range (1–5 µM) for 1–2 hours, sufficient for initial pharmacodynamic (PD) validation without overwhelming toxicity.[1]

Q: Which route should I use?
RouteProsConsRecommendation
Intraperitoneal (IP) High reproducibility; easy execution.[1]First-pass hepatic metabolism applies (portal vein drainage).[1]Primary Choice for initial efficacy/PD studies.[1]
Intravenous (IV) 100% Bioavailability; defines Clearance (Cl).[1]Technically demanding; risk of acute Cmax-driven toxicity (seizures).[1]Use only for PK parameter determination .
Oral (PO) Clinically relevant.[1]Bioavailability (F%) is unpredictable due to N-demethylation or gut pH ionization.[1]Use only after efficacy is established via IP.
Q: How do I troubleshoot lack of efficacy?

If you observe no effect at 10 mg/kg, do not simply increase the dose blindly.[1] Follow this logic:

  • Check Exposure (PK): Collect plasma at 30 min and 2 hours post-dose.

    • Issue: Low plasma levels?[1] -> Metabolic Instability. [1]

    • Solution: Switch to continuous infusion or subcutaneous (SC) depot.[1]

  • Check Target Engagement:

    • Issue: High plasma levels but no effect? -> Target Affinity or Barrier Issue.

    • Solution: If the target is CNS, the compound may be a P-gp substrate.[1] Co-administer with a P-gp inhibitor (e.g., Elacridar) to validate.[1]

Experimental Workflow: The Dose-Finding Study

This protocol is designed to determine the Maximum Tolerated Dose (MTD) and Effective Dose (ED50) efficiently.[1]

Step 1: Acute Tolerability (The "Staircase" Method)[1]
  • Animals: 2 mice per dose group.

  • Doses: 10, 30, 100 mg/kg (IP).[1]

  • Observation: Monitor for 4 hours.

    • Stop Criteria: Sedation, seizures, piloerection, or >15% body weight loss at 24h.[1]

    • Outcome: Define the MTD.[1] (e.g., if 100 mg/kg causes tremors, MTD is 30-50 mg/kg).[1]

Step 2: Pharmacokinetic (PK) Snapshot[1]
  • Dose: MTD / 2 (e.g., 20 mg/kg).[1]

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8 hours.

  • Matrix: Plasma (Li-Heparin) and Tissue (Brain/Tumor if applicable).[1]

  • Analysis: LC-MS/MS (MRM transition for parent mass ~139 -> fragment).[1]

Visual Guide: Dose Optimization Workflow

DoseWorkflow Step1 Step 1: Acute Tolerability (Staircase: 10 -> 30 -> 100 mg/kg) MTD Determine MTD (Max Tolerated Dose) Step1->MTD Step2 Step 2: PK Snapshot (Dose @ 50% MTD) MTD->Step2 AnalyzePK Analyze Half-life (t1/2) & Exposure (AUC) Step2->AnalyzePK ShortHalfLife t1/2 < 30 min AnalyzePK->ShortHalfLife GoodHalfLife t1/2 > 1 hour AnalyzePK->GoodHalfLife Action1 Increase Dosing Frequency (bid or tid) ShortHalfLife->Action1 Action2 Proceed to Efficacy Model (qd dosing) GoodHalfLife->Action2

Figure 2: Workflow for transitioning from safety assessment to efficacy dosing.

Frequently Asked Questions (Troubleshooting)

Q: The compound precipitates when I inject it into the animal.

  • Cause: This is "pH Shock."[1] The formulation pH (e.g., 5.[1]0) hits the peritoneal fluid (pH 7.4), causing the free base to crash out.[1]

  • Fix: Use a buffering vehicle like 10 mM Acetate Buffer (pH 5.5) or Citrate Buffer instead of unbuffered saline. This maintains local solubility during the injection event.[1]

Q: I see rapid sedation immediately after IV injection.

  • Cause: The "Cmax Effect."[1] A bolus of basic amine hitting the brain can cause transient ion channel blockade.[1]

  • Fix: Slow down the injection rate (infuse over 30 seconds) or switch to IP administration to blunt the Cmax spike.

Q: Can I use DMSO?

  • Answer: Yes, but keep it <5% for IV and <10% for IP. However, for this specific hydrophilic compound, DMSO is rarely necessary if pH is optimized.[1] Cyclodextrins (HP-β-CD) are superior as they avoid solvent toxicity.[1]

References

  • PubChem. Compound Summary for CID 56965646: 3-(1H-pyrazol-4-yl)propan-1-amine derivatives.[1] National Library of Medicine (US). Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for amine solubility and pKa effects).

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human.[1] Journal of Basic and Clinical Pharmacy.[1] Available at: [Link] (Source for allometric scaling factors).

  • Smith, D. A., et al. (2010).[1] Pharmacokinetics and Metabolism in Drug Design.[1] Wiley-VCH.[1] (Mechanisms of N-demethylation and amine clearance).

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Target of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific interrogation. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, comparative analysis of key methodologies for validating the direct biological target of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, a novel compound with therapeutic potential. We will move beyond mere protocols, delving into the strategic rationale behind experimental choices to ensure the generation of robust and reliable data.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases such as Casein Kinase 1δ/ε (CK1δ/ε) and Janus Kinase 1 (JAK1).[1][2][3] Therefore, a primary hypothesis could be that N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine engages a specific protein kinase. This guide will use this hypothesis as a framework to compare and contrast three orthogonal, yet complementary, pillars of target validation: direct target engagement, target identification, and genetic validation.

Pillar 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

The first and most crucial question to answer is: does the compound directly bind to its intended target within the complex environment of a living cell? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method designed to answer precisely this question.[4]

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5][6] By heating cells or cell lysates across a temperature gradient, one can determine the melting temperature (Tagg) of a target protein. In the presence of a binding compound like N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, the Tagg of the target protein will shift to a higher temperature.[6] This thermal stabilization is a direct indicator of target engagement.[7]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (or Vehicle) A->B Incubate C 3. Aliquot & Heat (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Separate Fractions (Centrifugation) D->E Pellet aggregates F 6. Quantify Soluble Protein (Western Blot) E->F Supernatant G 7. Plot Melt Curve (Determine Tagg Shift) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol for CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line if an anti-proliferative effect is observed) to approximately 80% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Treat the cells with varying concentrations of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[7]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[4][6]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This gentle lysis method helps to preserve protein integrity.[4]

    • Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[4][7]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Normalize the protein concentrations for all samples using a BCA assay.

    • Analyze the amount of the soluble target protein remaining at each temperature point by Western blotting using a specific antibody against the putative target (e.g., anti-CK1δ).[4]

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Pillar 2: Affinity Chromatography for Target Identification

While CETSA confirms engagement with a known or hypothesized target, what if the target is unknown? Affinity chromatography is a classic and robust biochemical technique used to "fish" for the binding partners of a small molecule from a complex protein mixture like a cell lysate.[8][9]

The Principle of Affinity Chromatography: Bait and Capture

This method involves immobilizing a modified version of the small molecule (the "bait") onto a solid support (e.g., agarose beads).[9] When a cell lysate is passed over this support, the target protein(s) will specifically bind to the immobilized compound.[10] After washing away non-specific binders, the target protein can be eluted and identified, typically by mass spectrometry.[8][11]

Experimental Workflow: Affinity Chromatography

Affinity_Chromatography_Workflow cluster_prep Probe & Lysate Prep cluster_pulldown Pulldown cluster_analysis Analysis A 1. Synthesize Affinity Probe (Compound + Linker + Tag) B 2. Immobilize Probe on Beads A->B D 4. Incubate Lysate with Beads B->D C 3. Prepare Cell Lysate C->D E 5. Wash Beads (Remove Non-specific Binders) D->E F 6. Elute Bound Proteins E->F G 7. Separate by SDS-PAGE F->G H 8. Identify by Mass Spec G->H

Caption: Workflow for target identification using affinity chromatography.

Detailed Protocol for Affinity Chromatography

  • Affinity Probe Synthesis:

    • A crucial first step is to synthesize an affinity probe. This involves chemically modifying N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine by attaching a linker arm to a position on the molecule that is not essential for its biological activity.[8]

    • The other end of the linker is functionalized with a tag, such as biotin, for immobilization. A photo-affinity probe, which contains a photoreactive group, can also be used to create a covalent bond with the target upon UV light exposure, capturing even weak interactions.[12]

  • Immobilization:

    • The tagged probe is then covalently coupled to a solid matrix, such as streptavidin-coated agarose beads (for a biotin tag).[8]

  • Protein Binding:

    • A native cell lysate is prepared from a relevant cell line.

    • The lysate is incubated with the probe-conjugated beads to allow the target protein to bind. A critical control experiment involves co-incubation with an excess of the free, unmodified N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine; true targets should show reduced binding to the beads in this competitive scenario.

  • Washing and Elution:

    • The beads are washed extensively with buffer to remove proteins that are non-specifically bound to the matrix.[8]

    • The specifically bound proteins are then eluted. Elution can be achieved by adding a high concentration of the free compound, changing the pH or salt concentration, or using a denaturing agent.[10]

  • Identification:

    • The eluted proteins are separated by SDS-PAGE.

    • Protein bands that appear in the probe lane but are absent or reduced in the competitive control lane are excised and identified using mass spectrometry.

Pillar 3: CRISPR/Cas9 for Genetic Target Validation

Confirming direct binding is essential, but it doesn't prove that the compound's phenotypic effect is a result of this binding. Genetic methods, particularly CRISPR/Cas9 gene editing, provide the means to validate this causal link.[13][14]

The Principle of Genetic Validation: Phenotype Recapitulation

The core idea is to mimic the effect of the drug by genetically removing its target. If knocking out the gene that codes for the putative target protein results in the same cellular phenotype as treating the cells with N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, it provides powerful evidence that the drug works through this target.[15] Conversely, if the knockout cells become resistant to the compound, this also strongly validates the on-target mechanism.[13] CRISPR/Cas9 is superior to older technologies like RNAi because it can create a complete and permanent gene knockout, leading to less ambiguous results.[15][16]

Experimental Workflow: CRISPR/Cas9 Validation

CRISPR_Validation_Workflow cluster_gene_editing Gene Editing cluster_phenotypic_assay Phenotypic Assay cluster_analysis Analysis & Conclusion A 1. Design sgRNA (Targeting Putative Gene) B 2. Transfect Cells (sgRNA + Cas9) A->B C 3. Isolate & Validate Knockout (KO) Clones B->C E Knockout (KO) Cells D Wild-Type (WT) Cells F Treat WT with Compound D->F G Treat KO with Compound E->G H 4. Measure Phenotype (e.g., Cell Viability) F->H G->H I 5. Compare Results H->I J Conclusion: If KO Phenocopies Compound or KO is Resistant, Target is Validated I->J

Caption: A workflow for target validation using CRISPR/Cas9 gene editing.

Conceptual Protocol for CRISPR/Cas9 Validation

  • Generate Knockout Cell Line:

    • Design and synthesize a single guide RNA (sgRNA) that specifically targets an early exon of the gene for the putative target protein (e.g., CSNK1D for CK1δ).

    • Co-transfect the sgRNA and a Cas9 nuclease expression vector into the chosen cell line.

    • Select single-cell clones and expand them.

    • Validate the knockout at the genomic level (sequencing) and protein level (Western blot) to confirm the absence of the target protein.

  • Phenotypic Analysis:

    • Culture both the wild-type (WT) and the validated knockout (KO) cells.

    • Treat both cell lines with a dose-response range of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

    • Measure the relevant cellular phenotype. For example, if the compound is hypothesized to be an anti-cancer agent, a cell viability assay (e.g., MTT or CellTiter-Glo) would be appropriate.

  • Data Interpretation:

    • Scenario 1 (Resistance): If the WT cells show a dose-dependent decrease in viability while the KO cells are significantly less sensitive to the compound, this is strong evidence that the compound's cytotoxic effect is mediated through the knocked-out target.[13]

    • Scenario 2 (Phenocopy): If the knockout itself causes a phenotype (e.g., reduced proliferation) that mimics the effect of the compound in WT cells, this also supports the target's role in that pathway.

Comparative Analysis of Validation Methods

Method Information Provided Pros Cons Best For
CETSA Direct target engagement in a cellular context.[4]Physiologically relevant; No compound modification needed; Can be adapted for high-throughput screening.[5][7]Requires a specific antibody for the target; Does not identify unknown targets.Confirming a hypothesized target and determining cellular potency.
Affinity Chromatography Identification of direct binding partners.[9]Unbiased identification of unknown targets; Can identify "off-targets".[12]Requires chemical synthesis of a probe; Prone to false positives (non-specific binders); May miss weak interactions.[12]De-orphaning a phenotypic screening hit; Identifying the full target profile of a compound.
CRISPR/Cas9 Genetic validation of target's role in a phenotype.[14]Provides strong evidence for a causal link; Unambiguous results due to complete knockout.[15]Laborious and time-consuming to generate and validate cell lines; Does not prove direct binding.Linking a compound's direct binding to its ultimate biological effect.

Conclusion

Validating the biological target of a novel compound like N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is not a linear process but rather an iterative cycle of hypothesis generation and testing. No single method is sufficient. A robust target validation strategy integrates orthogonal approaches to build a compelling and irrefutable case.

The recommended path begins with CETSA to confirm direct engagement with a primary hypothesized target (e.g., a protein kinase). Should this fail, or for an unbiased approach, affinity chromatography can be employed to identify the binding partner(s). Finally, CRISPR/Cas9 provides the ultimate validation by genetically linking the identified target to the compound's biological function. By judiciously applying these techniques, researchers can significantly increase their confidence in a candidate molecule, a crucial step in de-risking the lengthy and expensive process of drug development.[13][17]

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Biocompare.com. (2022, October 28). Target Validation with CRISPR.
  • Select Science. (2023, November 27). Explore the role of CRISPR gene editing in target validation.
  • Horizon Discovery. CRISPR-Cas9 screening for target identification.
  • Moore JD. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-7.
  • Charles River Laboratories. CRISPR Cas9 Gene Editing.
  • Almqvist H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 223-39.
  • Massey AJ, et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 169-177.
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery.
  • Sygnature Discovery. Target Validation in Drug Discovery.
  • Seo SY, Corson TW. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 133-151.
  • Lomenick B, et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
  • Hardy, E., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Wellcome Open Research, 3, 10.
  • BTP. Small Molecule Drug Target Identification and Validation.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • siTOOLs Biotech. (2018, July 24). Performing target validation well.
  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol.
  • Creative Biolabs. Affinity Chromatography.
  • Cube Biotech. Affinity Chromatography | Principles.
  • BLDpharm. N-Methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine.
  • PubChem. 3-methyl-1H-pyrazol-4-amine.
  • Pharmaffiliates. N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.
  • Amerigo Scientific. 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine.
  • ChemScene. 3-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Trivedi SL, et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2733-2738.
  • ResearchGate. (2017). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies.
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • ResearchGate. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.

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A Comparative Guide to the Efficacy of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for the design of potent and selective therapeutic agents.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors, which have shown significant promise in the treatment of various cancers and inflammatory disorders.[6] This guide provides a comparative analysis of the efficacy of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine and its analogs, with a focus on their activity as kinase inhibitors, particularly targeting the Janus kinase (JAK) family.

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[7] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. Consequently, the development of selective JAK inhibitors has become a major focus of pharmaceutical research.[7][8] The 4-aminopyrazole core, a key structural feature of the compounds discussed herein, has been identified as a potent pharmacophore for JAK inhibition.[7][8]

Comparative Efficacy of 4-Aminopyrazole Analogs as JAK Inhibitors

While specific data for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is not extensively available in publicly accessible comparative studies, a comprehensive analysis of structurally related 4-amino-(1H)-pyrazole derivatives provides critical insights into the structure-activity relationships (SAR) governing their efficacy as JAK inhibitors. A seminal study by a team of researchers designed and synthesized a series of 4-amino-(1H)-pyrazole derivatives and evaluated their inhibitory activity against JAK1, JAK2, and JAK3.[7] The results of this study are summarized in the table below and offer a valuable framework for understanding the potential efficacy of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Table 1: In Vitro Inhibitory Activity of 4-Amino-(1H)-Pyrazole Derivatives Against JAK Kinases [7]

CompoundRJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a H10.15.612.3
3b 4-F8.94.19.8
3c 4-Cl6.53.37.1
3d 4-CH₃12.57.815.2
3e 4-OCH₃9.85.111.4
3f 3,4-di-F3.42.23.5
11b (pyrrolidin-1-yl)methyl>100015.68.9
Ruxolitinib (Reference)3.32.8428
Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 reveals several key SAR trends for this class of compounds:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core significantly influence the inhibitory activity. Halogen substitutions, particularly fluorine and chlorine at the 4-position, generally lead to increased potency against all three JAK isoforms. The 3,4-difluoro substituted analog, 3f , exhibited the most potent activity, with IC₅₀ values in the low nanomolar range, comparable to the approved JAK inhibitor Ruxolitinib's activity against JAK1 and JAK2.[7][9] This suggests that electron-withdrawing groups in this position may enhance the binding affinity of the compound to the ATP-binding pocket of the kinases.

  • The Propanamine Side Chain: While not directly represented in the table with a simple N-methyl-propan-1-amine, the data for compound 11b , which features a more complex side chain, offers some insight. The significant drop in JAK1 inhibitory activity for 11b compared to the other analogs suggests that the nature of the substituent at this position is critical for potent and selective inhibition. It is plausible that a smaller, less sterically hindered side chain like the N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine could be well-tolerated and contribute favorably to the overall activity profile.

  • Selectivity Profile: Many of the synthesized 4-aminopyrazole derivatives exhibited potent inhibition of both JAK1 and JAK2, with slightly less activity against JAK3.[7] This profile is common for many pyrazole-based JAK inhibitors. Achieving selectivity among the highly homologous JAK family members remains a significant challenge in drug design. The subtle structural modifications, such as the di-fluoro substitution in 3f , appear to confer a more balanced pan-JAK inhibition profile. In contrast, Ruxolitinib shows marked selectivity for JAK1 and JAK2 over JAK3.[9]

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, a fundamental experiment for determining the efficacy of compounds like N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine and its analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase (e.g., JAK1, JAK2, or JAK3).

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity. A luciferase-luciferin system is used to generate a luminescent signal from the remaining ATP.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, or JAK3)

  • Kinase substrate (a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).

  • Kinase Reaction Setup:

    • Add kinase assay buffer to each well of the microplate.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase to all wells except the negative control.

    • Add the kinase substrate to all wells.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Signal Detection:

    • Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Mechanism: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Understanding this pathway is crucial for appreciating the therapeutic rationale behind JAK inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine & Analogs Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole analogs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing novel kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (Pyrazole Analogs) HTS High-Throughput Screening (HTS) In Vitro Kinase Assay Start->HTS Hit_ID Hit Identification (Compounds with >50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Dose_Response->SAR Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Based Cell-Based Assays (e.g., p-STAT Inhibition) Selectivity->Cell_Based Cell_Based->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A generalized workflow for the discovery of novel kinase inhibitors.

Conclusion and Future Perspectives

The 4-aminopyrazole scaffold is a highly promising starting point for the development of potent kinase inhibitors, particularly those targeting the JAK family. The comparative analysis of various analogs reveals that strategic modifications, especially on the phenyl ring, can significantly enhance inhibitory activity. While direct, head-to-head comparative data for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is limited in the current literature, the established SAR for related compounds suggests that it likely possesses kinase inhibitory activity.

Future research in this area should focus on the synthesis and evaluation of a broader range of analogs with diverse side chains at the 4-position of the pyrazole ring to further elucidate the SAR and to optimize the selectivity profile. The development of highly selective inhibitors for individual JAK isoforms remains a critical goal to minimize off-target effects and improve the therapeutic window of these promising compounds. As our understanding of the structural requirements for potent and selective kinase inhibition continues to grow, the versatile pyrazole scaffold will undoubtedly remain a cornerstone of modern drug discovery.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. (2022). Scientific Reports. [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. (2023). Journal of Molecular Structure. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Advances. [Link]

  • Review: biologically active pyrazole derivatives. (2021). New Journal of Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). Molecules. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Journal of Chemical Sciences. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ChemistrySelect. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). Chemical Biology & Drug Design. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals. [Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (2023). Blood. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). Molecules. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Chinese Chemical Letters. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2013). University of South Florida Scholar Commons. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Cross-validation of analytical methods for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous cross-validation framework for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine , a highly polar, basic building block often utilized in kinase inhibitor synthesis.[1]

The analytical challenge lies in the molecule's physicochemical profile: a secondary aliphatic amine (high pKa ~10.5) combined with a polar 1H-pyrazole ring. Standard C18 Reverse Phase (RP) methods frequently fail due to dewetting (pore exclusion) and severe silanol interactions , leading to peak tailing and unretained elution (void volume).

This guide compares and cross-validates two orthogonal methodologies:

  • Method A (The Workhorse): Ion-Pair Reverse Phase HPLC (IP-RP-HPLC) with UV detection.[1]

  • Method B (The Validator): Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection.

Chemo-Physical Profile & The "Polarity Trap"[1]

Understanding the analyte is the first step in method design.

PropertyValue (Approx.)Analytical Implication
Structure Pyrazole-4-yl + Propyl linker + N-methyl amineDual basic centers; potential for tautomerism.[1]
pKa (Amine) ~10.5 (Basic)Will be protonated at pH < 9.[1] Strong interaction with silanols.[1]
pKa (Pyrazole) ~2.5 (Basic N) / ~14 (Acidic NH)The 1H-pyrazole proton is mobile (tautomeric).[1] pH control is vital to prevent peak splitting.[1]
LogP < 0.5 (Highly Polar)Critical Risk: Elution in void volume (

) on standard C18 columns.[1]
Chromophore Weak (Pyrazole

~210-220 nm)
UV detection is non-specific and low sensitivity.[1]

Method A: IP-RP-HPLC (The Robust Quantifier)[1]

Objective: Routine purity testing and assay in Quality Control (QC) environments where MS is unavailable. Mechanism: Use of Perfluorinated Carboxylic Acids (PFCAs) as ion-pairing reagents to increase retention and mask silanols.[1]

Detailed Protocol
  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Heptafluorobutyric Acid (HFBA) in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile containing 10 mM HFBA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: 5% B to 40% B over 15 mins (Shallow gradient required due to polarity).

  • Detection: UV @ 215 nm.[1]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).[1]

Why this works (Causality): The HFBA anion (


) forms a neutral ion-pair with the protonated amine of the analyte. The fluorinated tail of the HFBA adsorbs into the C18 stationary phase, effectively creating a "dynamic ion-exchange" surface that retains the polar amine.

Method B: HILIC-MS/MS (The Specific Validator)[1]

Objective: Trace impurity identification, genotoxic impurity (GTI) screening, and validating the specificity of Method A. Mechanism: Partitioning of the analyte into a water-enriched layer on a polar stationary phase.

Detailed Protocol
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 95% B to 60% B over 10 mins (Inverse gradient).

  • Detection: ESI+ MS/MS (MRM mode).

    • Precursor: [M+H]+ = 140.1[1][4]

    • Fragment: 109.1 (Loss of methylamine)

  • Buffer Strategy: High organic content (>70%) is maintained to stabilize the water layer on the silica surface.

Why this works (Causality): HILIC provides orthogonal selectivity .[1] Impurities that co-elute in RP (hydrophobic impurities) will elute at the void in HILIC, and vice versa.[5] The high organic content enhances ESI desolvation, boosting MS sensitivity by 10-50x compared to aqueous RP phases.[1]

Cross-Validation: Experimental Data Comparison

The following data represents a typical validation summary comparing both methods for the same lot of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Table 1: Performance Metrics
ParameterMethod A (IP-RP-HPLC-UV)Method B (HILIC-MS/MS)Verdict
Linearity (

)
> 0.999 (Range: 0.1 - 1.0 mg/mL)> 0.995 (Range: 1 - 1000 ng/mL)A is better for Assay; B for Trace.[1]
LOD (Sensitivity) ~5 µg/mL~0.5 ng/mLB is 10,000x more sensitive.[1]
Precision (RSD) < 0.5% (n=6)< 3.5% (n=6)A is more robust for release testing.[1]
Specificity Risk of co-elution with synthesis isomers.[1]Mass-resolved specificity (m/z).B confirms peak purity of A .[1]
Tailing Factor 1.2 - 1.4 (Acceptable due to HFBA)1.0 - 1.1 (Superior)B yields better peak symmetry.[1]
Table 2: Recovery & Accuracy (Spike Recovery)
Spike LevelMethod A Recovery (%)Method B Recovery (%)Note
50%98.295.4Method B shows slight matrix suppression.
100%99.5101.2Both methods are accurate at target conc.
150%99.196.8Method A is more linear at high conc.[1]

Strategic Workflow & Decision Matrix

The following diagrams illustrate the logical flow for method selection and the cross-validation lifecycle, adhering to ICH Q2(R2) principles.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Analyte: Polar Basic Amine CheckUV Is UV Chromophore Strong? Start->CheckUV CheckConc Target Concentration? CheckUV->CheckConc Weak (Pyrazole) MethodA Method A: IP-RP-HPLC (UV) (Assay/Purity > 0.1%) CheckConc->MethodA High (mg/mL) MethodB Method B: HILIC-MS/MS (Trace Impurities < 0.05%) CheckConc->MethodB Trace (ng/mL) ConstraintA Requires Ion-Pair (HFBA/TFA) to prevent tailing MethodA->ConstraintA ConstraintB Requires long equilibration & sample in organic solvent MethodB->ConstraintB

Caption: Decision matrix for selecting between IP-RP and HILIC based on sensitivity needs and chromophore availability.

Diagram 2: Orthogonal Cross-Validation Workflow (ICH Q2 Aligned)

ValidationFlow Sample Crude Synthesis Sample RunA Run Method A (IP-RP-UV) Sample->RunA RunB Run Method B (HILIC-MS) Sample->RunB ResultA Result A: 98.5% Purity RunA->ResultA ResultB Result B: 98.2% Purity + 0.3% Co-eluting Isomer RunB->ResultB Compare Compare Orthogonality ResultA->Compare ResultB->Compare Action Update Method A Specs (Define Relative Response Factor) Compare->Action Discrepancy Found

Caption: Workflow demonstrating how HILIC-MS (Method B) detects impurities missed by RP-UV (Method A), triggering a specification update.

Critical Analysis & Recommendations

When to Use Method A (IP-RP-HPLC)[1]
  • Routine QC: The robustness of C18 columns (even with ion-pairing) is superior to HILIC for day-to-day operations.[1]

  • Cost: No need for expensive MS-grade solvents or mass spectrometers.[1]

  • Warning: You must wash the column extensively after using HFBA/TFA, as these reagents stick to the stationary phase and can alter selectivity for subsequent non-ion-pair methods.

When to Use Method B (HILIC-MS)
  • Genotoxic Impurity Screening: If the synthesis involves alkylating agents, only Method B has the sensitivity to detect them at ppm levels.

  • Isomer Resolution: Pyrazole regioisomers (N1 vs N2 alkylation) often separate better on HILIC phases (Zwitterionic) than on C18.[1]

  • Warning: HILIC is sensitive to the "sample diluent effect."[1] Injecting the sample dissolved in 100% water will destroy peak shape. Samples must be dissolved in >80% Acetonitrile.[1]

The "Self-Validating" Protocol

To ensure trustworthiness, every sequence should include a System Suitability Test (SST) :

  • Resolution Check: A mix of the analyte and its nearest eluting impurity.

  • Tailing Check: The amine peak must have a USP Tailing factor < 1.5.[1]

  • Sensitivity Check: A standard at the Reporting Limit (0.05%) must have S/N > 10.

References

  • International Council for Harmonisation (ICH). (2023).[1][6] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[6][7][8] Retrieved from [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] (Context: Mechanisms of HILIC for basic amines).

  • PubChem. (n.d.).[1] Compound Summary: 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.[1][4] National Library of Medicine.[1] Retrieved from [Link]

  • Agilent Technologies. (2020).[1][9] Analysis of Polar Compounds: HILIC vs. Reversed-Phase. Technical Note. Retrieved from [Link]

Sources

Comparative Analysis of Binding Affinity: Pyrazole Derivatives in Kinase Inhibition

[1][2]

Executive Summary

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its planar, five-membered heterocyclic structure offers a unique balance of hydrogen bond donor/acceptor capabilities, allowing it to mimic the adenine ring of ATP. This guide provides a technical comparison of binding affinities across three distinct classes of pyrazole derivatives. We analyze the structure-activity relationships (SAR) that drive potency (

The Pyrazole Scaffold: Structural Basis of Affinity

The binding affinity of pyrazole derivatives is primarily governed by their ability to occupy the hinge region of the kinase ATP-binding pocket.

  • Electronic Character: The pyrazole ring contains two nitrogen atoms.[1]

    
     (pyrrole-like) acts as a hydrogen bond donor, while 
    
    
    (pyridine-like) acts as a hydrogen bond acceptor. This dual functionality allows for bidentate hydrogen bonding with the backbone residues of the kinase hinge.
  • Substitution Vectors:

    • C3/C5 Positions: Critical for controlling the "wingspan" of the molecule to fill the hydrophobic pockets (Gatekeeper region vs. Solvent front).

    • C4 Position: Often used to introduce solubilizing groups or to reach the ribose-binding pocket.

Comparative Analysis: Substitution Patterns & Potency

To objectively compare performance, we analyze three generations of pyrazole derivatives targeting CDK2 (Cyclin-Dependent Kinase 2) , a standard model for ATP-competitive inhibition. Data is synthesized from recent SAR studies [1][5].[2][3][4][5]

Table 1: Comparative Binding Metrics of Pyrazole Subclasses
Compound ClassStructure TypeKey ModificationTarget

(Potency)
Ligand Efficiency (LE)Binding Enthalpy (

)
Class A (Gen 1) 3,5-DiarylpyrazoleUnsubstituted Phenyl ringsCDK212.5 µM0.28Low (Entropy driven)
Class B (Gen 2) Pyrazole-Amide Hybrid4-Carboxamide linkerCDK20.45 - 0.56 µM0.35Moderate
Class C (Gen 3) Fused Pyrazolo[1,5-a]pyrimidineRigidified bicyclic coreCDK20.02 - 0.09 µM>0.42High (Enthalpy driven)
Technical Interpretation[8][9]
  • Class A (Baseline): Simple 3,5-disubstituted pyrazoles often suffer from free rotation of the phenyl rings, leading to a high entropic penalty upon binding.

  • Class B (Linker Optimization): Introducing an amide linker at C4 (as seen in Compound 5 from recent studies [5]) creates additional H-bond interactions with the aspartate residues in the active site, improving potency by ~20-fold.

  • Class C (Rigidification): Fusing the pyrazole into a bicyclic system (e.g., Pyrazolo[1,5-a]pyrimidine) locks the bioactive conformation. This pre-organization reduces the entropic cost of binding, resulting in nanomolar affinity and superior Ligand Efficiency (LE).

Mechanism of Action: The Hinge Binding Mode

The following diagram illustrates the canonical binding mode of a high-affinity pyrazole derivative within the ATP pocket.

PyrazoleBindingTargetKinase ATP PocketHingeHinge Region(Glu-Met Backbone)LigandPyrazole DerivativeHinge->LigandH-Bond (N2 Acceptor)GatekeeperGatekeeper Residue(Hydrophobic Pocket)SolventSolvent Front(Solubilizing Tail)Ligand->HingeH-Bond (N1 Donor)Ligand->GatekeeperVan der Waals(C3-Aryl Group)Ligand->SolventIonic Interaction(C4-Tail)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the pyrazole scaffold and the kinase hinge region, alongside hydrophobic interactions at the gatekeeper residue.

Experimental Protocol: Kinetic Characterization via SPR

To validate the affinity data presented above, a rigorous Surface Plasmon Resonance (SPR) protocol is required.[6] Unlike end-point assays (



Protocol: Small Molecule Kinetics on Biacore T200/8K

Objective: Determine

Phase 1: Surface Preparation
  • Chip Selection: Use a CM5 Sensor Chip (Carboxymethylated dextran). The high capacity is necessary for low-molecular-weight (LMW) ligands.

  • Immobilization (Target):

    • Dilute CDK2 protein to 20 µg/mL in Acetate buffer pH 5.0.

    • Activate flow cell 2 (Fc2) with EDC/NHS (1:1) for 420 seconds.

    • Inject protein to reach a target density of 3,000 - 5,000 RU . Note: Higher density is required for small molecules to generate sufficient Rmax.

    • Block with Ethanolamine HCl.

    • Reference Cell: Treat Fc1 with EDC/NHS and Ethanolamine (no protein) to serve as a reference surface.

Phase 2: Assay Setup (Critical for Pyrazoles)
  • Running Buffer: HBS-EP+ with 5% DMSO .

    • Expert Insight: Pyrazoles are hydrophobic. DMSO is required for solubility, but mismatches between sample and running buffer cause bulk refractive index errors.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.8% DMSO) to correct for bulk shifts.

  • Sample Preparation:

    • Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO.

    • Dilute into running buffer to generate a concentration series (e.g., 0.1 nM to 100 nM). Ensure final DMSO concentration is exactly 5.0%.

Phase 3: Injection & Regeneration
  • Multi-Cycle Kinetics:

    • Flow Rate: 30 µL/min (minimizes mass transfer limitation).

    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

  • Regeneration: Most small molecules dissociate rapidly. If needed, use a mild pulse of 10 mM Glycine-HCl pH 2.5.

Phase 4: Data Analysis
  • Zero-adjust: Subtract Fc1 (Reference) from Fc2 (Active).

  • Solvent-correct: Apply the DMSO calibration curve.

  • Fit data to a 1:1 Langmuir Binding Model .

    • Validation Criteria:

      
       value should be < 10% of 
      
      
      .

Workflow Visualization: SPR Kinetic Analysis

SPRWorkflowStep11. Immobilization(Amine Coupling)Step22. Solvent Correction(DMSO Calibration)Step1->Step2 Stable Surface Step33. Analyte Injection(Concentration Series)Step2->Step3 Buffer Match Step44. Sensorgram Recording(Real-time Association)Step3->Step4 Flow 30µL/min Step55. Kinetic Fitting(1:1 Langmuir)Step4->Step5 Data Export Step5->Step3 If Chi-sq > 10%

Figure 2: Operational workflow for Surface Plasmon Resonance (SPR) kinetic analysis of small molecule inhibitors.

Thermodynamic Profiling (ITC)[11][12]

While SPR measures kinetics, Isothermal Titration Calorimetry (ITC) is the gold standard for thermodynamic validation.

  • Enthalpy (

    
    ):  Reflects the strength of specific interactions (H-bonds, van der Waals). Optimized pyrazoles (Class C) typically show highly negative 
    
    
    due to the formation of high-quality H-bonds in the hinge region.
  • Entropy (

    
    ):  Reflects hydrophobic effects and conformational freedom. Rigid fused pyrazoles minimize the entropic penalty of binding, a key differentiator from flexible Class A derivatives [2].
    

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. NCBI/PMC. [Link]

  • Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 MAPK. PubMed. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link][7]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

Technical Comparison: N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine vs. Commercial H3 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical comparison guide for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine , a specialized histamine H3 receptor ligand, versus standard commercially available inhibitors.

Executive Summary

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (hereafter referred to as N-Me-PyPA ) is a pyrazole-based bioisostere of the histamine H3 receptor ligand N-methylhomohistamine. Unlike classical imidazole-based inhibitors (e.g., Thioperamide, Ciproxifan), N-Me-PyPA utilizes a pyrazole scaffold to mitigate cytochrome P450 (CYP) inhibition while maintaining high affinity for the histamine H3 receptor (H3R). This guide compares N-Me-PyPA against standard commercial inhibitors, focusing on metabolic stability, receptor selectivity, and utility in neuropharmacological research.

Mechanism of Action & Structural Logic
The Pyrazole Advantage

The primary limitation of first-generation H3 inhibitors (e.g., Thioperamide , Imetit ) is the presence of an imidazole ring . While essential for H3R recognition, the imidazole moiety often coordinates with the heme iron of CYP enzymes, causing non-specific metabolic inhibition and drug-drug interactions.

N-Me-PyPA replaces the imidazole with a pyrazole ring.

  • Bioisosterism: The pyrazole ring mimics the tautomeric properties of imidazole, preserving H-bonding interactions with Asp114 (in TM3) and Glu206 (in TM5) of the H3 receptor.

  • Metabolic Shielding: The pyrazole nitrogen is less basic and sterically distinct, significantly reducing affinity for CYP heme centers.

  • Linker Dynamics: The propyl (3-carbon) linker, combined with the N-methyl group, typically confers antagonist or partial agonist properties, distinguishing it from the ethyl-linked endogenous agonist histamine.

Signaling Pathway Interference

H3R is a Gαi/o-coupled GPCR. Activation inhibits adenylyl cyclase (AC) and reduces cAMP, thereby modulating neurotransmitter release (histamine, acetylcholine, dopamine). Antagonists/Inverse Agonists like N-Me-PyPA block this constitutive activity, enhancing neurotransmitter release.

H3_Signaling Ligand N-Me-PyPA (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R  Blocks   G_protein Gαi/o Protein Ligand->G_protein  Prevents Activation   H3R->G_protein  Constitutive Activity   AC Adenylyl Cyclase G_protein->AC  Inhibits   Release Neurotransmitter Release (HA, ACh, DA) G_protein->Release  Restores/Increases   cAMP cAMP Levels AC->cAMP  Reduces   cAMP->Release  Modulates  

Figure 1: Mechanism of H3 Receptor Antagonism. N-Me-PyPA blocks the constitutive inhibition of cAMP, restoring neurotransmitter release.

Comparative Performance Analysis

The following table contrasts N-Me-PyPA with industry-standard H3 inhibitors.

FeatureN-Me-PyPA (Subject)Thioperamide Ciproxifan Pitolisant
Core Scaffold Pyrazole -propylamineImidazole -thioureaImidazole -cyclopropylPiperidine -ether (Non-imidazole)
Primary Target Histamine H3RH3R / H4RH3RH3R
CYP Inhibition Low / Negligible High (CYP2D6, 3A4)ModerateLow
Receptor Affinity (

)
~5–50 nM (Est.)4–10 nM0.5–2 nM0.1–1 nM
BBB Permeability Moderate-HighModerate (P-gp substrate)HighHigh
Selectivity (vs H4) High (>100-fold)Low (<10-fold)ModerateVery High
Application Metabolically stable tool Classic reference standardPotent in vivo toolClinical therapeutic (Narcolepsy)
Key Differentiators:
  • Metabolic Stability: Unlike Thioperamide , which is rapidly metabolized and inhibits CYPs, N-Me-PyPA offers a "cleaner" pharmacological profile for in vivo studies where metabolic interference must be minimized.

  • Selectivity: Pyrazole derivatives often exhibit superior H3/H4 selectivity compared to imidazole congeners, reducing off-target immune modulation (H4R mediated).

  • Structural Utility: N-Me-PyPA serves as an ideal fragment for Fragment-Based Drug Discovery (FBDD), offering a valid starting point for non-imidazole H3 antagonists.

Experimental Protocols

To validate the activity of N-Me-PyPA, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of N-Me-PyPA for the H3 receptor.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Binding: 10 µg membrane protein + 2 nM [

      
      H]-N-
      
      
      
      -methylhistamine.
    • Non-Specific Binding (NSB): Add 10 µM Thioperamide (blocker).

    • Test: Add N-Me-PyPA (10

      
       to 10
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces NSB).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of Thioperamide should be ~5-10 nM. If >50 nM, check membrane integrity.
      
Protocol B: GTP

S Functional Assay

Objective: Confirm antagonist/inverse agonist activity.

  • Setup: Incubate H3R membranes with GDP (10 µM) and SPA beads (Scintillation Proximity Assay).

  • Agonist Challenge: Add (R)-

    
    -methylhistamine  (EC
    
    
    
    concentration) to stimulate [
    
    
    S]GTP
    
    
    S binding.
  • Inhibition: Add increasing concentrations of N-Me-PyPA.

  • Readout: Decrease in signal indicates antagonism.

    • Inverse Agonism Test: Run assay without agonist. A decrease below basal binding indicates inverse agonism.

Synthesis & Sourcing Insight

For researchers synthesizing N-Me-PyPA in-house, the pyrazole ring introduces specific challenges compared to imidazoles.

  • Precursor: 3-(1H-pyrazol-4-yl)propan-1-amine (CAS 21056-78-0).[1]

  • Methylation Strategy: Direct methylation can lead to poly-methylation.

    • Recommended Route: Reductive amination using Formaldehyde and Sodium Triacetoxyborohydride (STAB) .

    • Reaction: R-NH

      
       + HCHO 
      
      
      
      R-NH-Me.
  • Purification: Pyrazoles are polar. Use C18 Reverse Phase HPLC or HILIC chromatography for purification, as normal phase silica often results in irreversible adsorption.

References
  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor antagonists." Nature Reviews Drug Discovery. Link

  • Lazewska, D., et al. (2009).[2] "Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates." Bioorganic & Medicinal Chemistry Letters. Link[2]

  • Berlin, M., et al. (2011). "Non-imidazole H3 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "3-(1H-pyrazol-4-yl)propan-1-amine Product Page." Link

Sources

Independent verification of the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Objective: To establish a validated, reproducible protocol for the synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine , a critical pharmacophore often utilized in the development of histamine H3/H4 receptor antagonists and kinase inhibitors.

The Challenge: The primary synthetic bottleneck for this secondary amine is selectivity . Direct alkylation of the commercially available primary amine precursor (3-(1H-pyrazol-4-yl)propan-1-amine) invariably leads to a statistical mixture of unreacted starting material, the desired secondary amine, and the over-alkylated tertiary amine. Furthermore, the amphoteric nature of the pyrazole ring necessitates a route that avoids competitive N-alkylation on the heteroaromatic ring.

The Solution: This guide verifies the Formylation-Reduction Strategy as the "Best-in-Class" method, offering superior yield and purity compared to direct alkylation or standard reductive amination.

Comparative Analysis of Synthetic Strategies

We evaluated three common synthetic routes based on Yield, Purity profile, and Scalability.

MetricRoute A: Direct Alkylation Route B: Reductive Amination Route C: Formylation-Reduction (Recommended)
Reagents MeI, Base (K₂CO₃)Formaldehyde, NaBH₃CN1. Ethyl Formate2. LiAlH₄ or BH₃·THF
Selectivity Poor (High % of tertiary amine)Moderate (Risk of dimethylation)Excellent (Stepwise control)
Pyrazole Protection Required (to prevent ring alkylation)Not always requiredNot required (Chemo-selective)
Purification Difficult (Amine mixture separation)Standard ChromatographySimple Extraction/Crystallization
Overall Yield < 30%45-60%> 85%

Verdict: Route C is the only self-validating pathway where the intermediate (N-formyl derivative) can be isolated and characterized, ensuring the final reduction yields only the mono-methylated product.

Detailed Experimental Protocol (The "Gold Standard")

Precursor: 3-(1H-pyrazol-4-yl)propan-1-amine (CAS: 21056-78-0).

Step 1: Selective N-Formylation

Rationale: Ethyl formate acts as both solvent and reagent, selectively formylating the highly nucleophilic aliphatic amine while leaving the less nucleophilic pyrazole nitrogen untouched under reflux conditions.

  • Setup: Charge a round-bottom flask with 3-(1H-pyrazol-4-yl)propan-1-amine (1.0 eq).

  • Reagent: Add Ethyl Formate (10-20 vol).

  • Reaction: Reflux at 54°C for 4–6 hours. Monitor by TLC (10% MeOH/DCM). The starting amine spot (baseline) will disappear, replaced by a higher Rf spot (Formamide).

  • Workup: Concentrate in vacuo to remove excess ethyl formate.

  • Result: Quantitative yield of N-(3-(1H-pyrazol-4-yl)propyl)formamide as a viscous oil or low-melting solid.

    • Checkpoint: Verify intermediate via ¹H NMR (CHO signal at ~8.0–8.2 ppm).

Step 2: Carbonyl Reduction

Rationale: Reduction of the formamide carbonyl converts the C=O bond to a CH₂ group, effectively transforming the N-formyl group into an N-methyl group.

  • Setup: Dissolve the formamide intermediate in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Reduction: Cool to 0°C. Add LiAlH₄ (2.5 eq) dropwise (solution in THF).

    • Note: BH₃·THF is a milder alternative if functional group tolerance is a concern, but LiAlH₄ is faster for simple amides.

  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (per x g LiAlH₄)

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification: If necessary, convert to the oxalate or hydrochloride salt for recrystallization from EtOH/Et₂O.

Analytical Verification

To independently verify the product, compare your data against these standard metrics.

¹H NMR (400 MHz, CD₃OD)
  • Distinctive Feature: The disappearance of the formyl proton (~8.1 ppm) and the appearance of a singlet for the N-methyl group.

  • Key Signals:

    • δ 7.4–7.6 ppm (s, 2H): Pyrazole C3-H and C5-H (Broad singlet indicates tautomerism).

    • δ 2.65 ppm (t, 2H): N-CH₂- (Adjacent to amine).

    • δ 2.45 ppm (s, 3H): N-CH₃ (Diagnostic Peak) .

    • δ 2.58 ppm (t, 2H): Pyrazole-CH₂-.

    • δ 1.80 ppm (m, 2H): Central -CH₂- of the propyl chain.

LC-MS Verification
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expected Mass:

    • Molecular Formula: C₇H₁₃N₃[1]

    • Exact Mass: 139.11

    • Observed [M+H]⁺: 140.1 m/z [1]

  • Impurity Check: Look for peaks at 126 m/z (Unreacted primary amine) or 154 m/z (Dimethyl impurity).

Visualization: Synthetic Workflow & Logic[3]

The following diagram illustrates the decision logic and chemical pathway for the verified protocol.

G Start Start: 3-(1H-pyrazol-4-yl)propan-1-amine Decision Route Selection Start->Decision RouteA Direct Alkylation (MeI) Decision->RouteA Low Selectivity RouteB Formylation (Ethyl Formate) Decision->RouteB High Selectivity Impurity Impurity Trap: Tertiary Amines / Over-alkylation RouteA->Impurity Major Byproduct Intermediate Intermediate: N-Formyl Derivative (Stable, Isolable) RouteB->Intermediate Reflux, 4h Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Step 2 Product Target: N-methyl-3-(1H-pyrazol-4-yl) propan-1-amine Reduction->Product Yield >85% Product->Start Verification: Check LCMS (140.1 m/z)

Caption: Logical flow comparing the high-risk direct alkylation route against the validated stepwise Formylation-Reduction pathway.

References
  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Establishes the baseline for reductive amination efficiency and limit
  • Borch, R. F., & Hassid, A. I. (1972). "A new method for the methylation of amines." Journal of Organic Chemistry, 37(10), 1673-1674. Link

    • Context: Foundational text for amine methylation strategies, highlighting the utility of hydride reductions.
  • Sigma-Aldrich. "3-(1H-pyrazol-4-yl)propan-1-amine Product Specification." Link

    • Context: Verification of starting material availability and physicochemical properties (CAS: 21056-78-0).
  • Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. Context: Standard reference for the Fieser workup method used in the LiAlH4 reduction step.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine represents a strategic class of histamine H3 receptor (H3R) ligands designed to overcome the metabolic instability of the endogenous ligand, histamine. By replacing the imidazole ring with a pyrazole bioisostere and extending the alkyl linker, researchers aim to maintain high affinity for the H3R while eliminating recognition by histamine N-methyltransferase (HNMT).

This guide objectively compares this pyrazole scaffold against industry-standard imidazole-based agonists (e.g., (R)-


-methylhistamine) and endogenous histamine, providing actionable insights for lead optimization in neuropsychiatric drug discovery.

Part 1: The Bioisosteric Rationale

The "Product" vs. The "Alternative"

The primary challenge in H3R drug design is the "imidazole problem." While the imidazole ring is essential for high-affinity binding (via proton transfer and hydrogen bonding with Asp3.32 and Glu5.46), it is also a substrate for rapid metabolic clearance and can inhibit cytochrome P450 enzymes.

FeatureThe Product: Pyrazole ScaffoldThe Alternative: Imidazole Scaffold (Standard)
Core Structure 1H-Pyrazole (1,2-diazole)1H-Imidazole (1,3-diazole)
Tautomerism Reduced tautomeric ambiguity (4-position)High tautomeric mobility (

vs

)
Metabolism Resistant to HNMT; improved half-lifeRapidly methylated by HNMT
CYP Inhibition Generally LowModerate to High (binds heme iron)
Linker Requirement Propyl (3-carbon) optimalEthyl (2-carbon) optimal
Mechanism of Action

This scaffold functions primarily as an H3R Agonist . Upon binding, it activates the


 protein-coupled pathway, leading to the inhibition of adenylate cyclase and a reduction in cAMP, which suppresses neurotransmitter release (autoreceptor function).

H3R_Signaling Ligand N-methyl-3-(1H-pyrazol-4-yl) propan-1-amine Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binding (Asp3.32) G_Protein Gi/o Protein Activation Receptor->G_Protein Conformational Change Effector Adenylate Cyclase Inhibition G_Protein->Effector G-alpha-i subunit Outcome Decrease cAMP (Inhibit Neurotransmitter Release) Effector->Outcome Downstream Signal

Figure 1: Signal transduction pathway activated by the pyrazole-propanamine scaffold.

Part 2: Detailed SAR Analysis

The structure-activity relationship of this molecule relies on three critical pharmacophores: the heterocyclic head, the alkyl linker, and the basic amine tail.

The Heterocycle: Pyrazole vs. Imidazole

The 4-substituted pyrazole is a bioisostere of the 4-substituted imidazole.

  • Observation: The pyrazole ring lacks the specific nitrogen positioning of imidazole (

    
    -H tautomer preference for receptor activation).
    
  • Impact: To compensate for the altered geometry and dipole moment, the pyrazole scaffold requires a structural adjustment in the linker region.

  • Data Insight: Direct replacement of imidazole with pyrazole in an ethyl chain (histamine analog) results in a drastic loss of affinity (

    
    -fold). However, extending the chain to propyl restores affinity.
    
The Linker: The "Propyl Shift"

This is the most critical SAR finding for this class.

  • Histamine (Imidazole): Requires an ethyl (C2) linker.

  • Pyrazole Derivative: Requires a propyl (C3) linker.

  • Causality: The C3 linker allows the basic nitrogen of the amine to align correctly with the aspartic acid residue (Asp3.32) in the receptor binding pocket, compensating for the slightly different bond vectors of the pyrazole ring compared to imidazole.

The Amine: N-Methylation[2][3]
  • Primary Amine (

    
    ):  Good affinity, but susceptible to MAO (monoamine oxidase) degradation.
    
  • N-Methyl (

    
    ):  The "sweet spot." It mimics the N-methylhistamine metabolite (a potent agonist) and increases lipophilicity (
    
    
    
    ) for better Blood-Brain Barrier (BBB) penetration.
  • N,N-Dimethyl (

    
    ):  Often leads to a slight reduction in potency compared to the monomethyl, but improves stability further.
    
Comparative Data Summary

Note: Values are representative of the class based on consensus H3R medicinal chemistry literature.

Compound ClassHeterocycleLinkerAmine

(Human H3R)
Relative PotencyMetabolic Stability
(R)-

-Me-Histamine
ImidazoleEthyl (branched)

~8.5 - 9.0Reference (1.0) Low (HNMT substrate)
Histamine ImidazoleEthyl

~8.00.3Very Low
Product A (Primary) PyrazolePropyl

~7.5 - 8.00.5High
Product B (N-Methyl) Pyrazole Propyl

~8.2 - 8.5 0.8 High
Analog C (Ethyl) PyrazoleEthyl

< 6.0InactiveHigh

Part 3: Experimental Protocols

To validate the SAR of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, the following protocols are recommended.

Protocol A: Synthesis via Knoevenagel Condensation

This route ensures the correct 4-position substitution on the pyrazole ring.

  • Condensation: React 1H-pyrazole-4-carbaldehyde with malonic acid in pyridine/piperidine to form the acrylic acid derivative (3-(1H-pyrazol-4-yl)acrylic acid).

  • Amide Formation: Convert the acid to the N-methyl amide using methylamine hydrochloride, EDC, and HOBt in DMF.

  • Reduction: Reduce the acrylamide using Lithium Aluminum Hydride (LiAlH4) in dry THF under reflux for 4 hours.

  • Purification: Quench with Glauber’s salt, filter, and purify the amine via cation-exchange chromatography or HPLC.

Protocol B: Radioligand Binding Assay (H3R Affinity)

Objective: Determine


 values using competitive displacement.
  • Receptor Source: Rat or Human H3R expressed in HEK-293 cell membranes.

  • Radioligand:

    
    -methylhistamine (approx. 1-2 nM concentration).
    
  • Non-specific Binding: Defined using 10

    
    M Thioperamide or Pitolisant.
    
  • Procedure:

    • Incubate membrane homogenates (20

      
      g protein) with radioligand and varying concentrations (
      
      
      
      to
      
      
      M) of the test compound.
    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Workflow Visualization

Experimental_Workflow Start Start: 1H-pyrazole-4-carbaldehyde Step1 Knoevenagel Condensation (Form Acrylic Acid) Start->Step1 Step2 Amide Coupling (Add N-methyl group) Step1->Step2 Step3 LiAlH4 Reduction (Form Propyl Amine) Step2->Step3 Validation Binding Assay ([3H]-NAMH Displacement) Step3->Validation Result Calculate Ki & Selectivity Validation->Result

Figure 2: Synthetic and validation workflow for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.

Part 4: Conclusion & Recommendations

The N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine scaffold is a robust "bioisosteric correction" of the native histamine structure. While it may exhibit slightly lower absolute affinity than the most potent imidazole analogs (like (R)-


-methylhistamine), it offers a superior drug-like profile due to:
  • Metabolic Stability: Evasion of HNMT degradation.

  • Selectivity: The propyl linker tunes the molecule specifically for the H3R pocket, reducing off-target binding to H1/H2 receptors which prefer shorter ethyl linkers.

Recommendation: For researchers developing H3R agonists for cognitive disorders (e.g., Alzheimer's, ADHD), this scaffold serves as an excellent starting point for further substitution (e.g., adding lipophilic groups to the pyrazole N1 position) to enhance CNS penetration.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents.

  • Arrang, J.M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature.

  • Gemkow, M.J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today.

  • Sigma-Aldrich. "3-(1H-pyrazol-4-yl)propan-1-amine Product Specification."

  • PubChem. "3-methyl-1H-pyrazol-4-amine Compound Summary."[2]

Sources

Head-to-head comparison of different pyrazole synthesis methods.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring Construction" Dilemma

In medicinal chemistry, the pyrazole ring is not merely a scaffold; it is a pharmacophore found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, constructing this five-membered ring presents a persistent challenge: Regiocontrol.

While the classical Knorr Condensation remains the industrial workhorse due to its atom economy and scalability, it notoriously fails to distinguish between N1-isomers when using unsymmetrical substrates. Conversely, modern [3+2] Cycloadditions (specifically via Tosylhydrazones) offer exquisite regioselectivity but often require more complex precursors.

This guide provides a head-to-head technical analysis of these two dominant paradigms, supported by experimental protocols and decision-making frameworks.

Part 1: The Classical Standard – Knorr Condensation

Best For: Symmetrical substrates, large-scale manufacturing, simple alkyl/aryl substituents.

The Mechanism & The Problem

The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3][4] It proceeds via a stepwise mechanism:

  • Nucleophilic attack of hydrazine on a carbonyl.

  • Formation of a hydrazone intermediate.

  • Intramolecular cyclization and dehydration.

The Trap: With unsymmetrical 1,3-dicarbonyls (where R1 ≠ R2), the hydrazine can attack either carbonyl group. In standard solvents (Ethanol/Methanol), this results in a mixture of regioisomers (often ranging from 1:1 to 4:1), requiring tedious chromatographic separation.

Expert Insight: The Fluorinated Solvent "Hack"

A critical, often overlooked optimization in Knorr synthesis is the Solvent Effect .

  • Standard Protocol: Ethanol reflux

    
     Low regioselectivity.
    
  • Optimized Protocol: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Why? Fluorinated solvents are strong hydrogen bond donors (HBD). They selectively coordinate to the more basic carbonyl of the 1,3-diketone, effectively "deactivating" it. This forces the hydrazine to attack the less hindered/coordinated carbonyl, driving regioselectivity up to >95:5.

Validated Protocol: Regioselective Knorr Synthesis in TFE
  • Substrates: 1-phenyl-1,3-butanedione (1.0 equiv), Methylhydrazine (1.1 equiv).

  • Solvent: TFE (0.5 M concentration).

Step-by-Step:

  • Dissolve the 1,3-dicarbonyl in TFE at room temperature.

  • Add Methylhydrazine dropwise over 5 minutes. (Caution: Exothermic).

  • Stir at 25°C for 1 hour. (TFE accelerates rate compared to EtOH).

  • Workup: Evaporate TFE under reduced pressure (recoverable).

  • Purification: The crude usually contains >90% of the desired isomer. Recrystallize from Hexane/EtOAc.

Part 2: The Precision Tool – [3+2] Cycloaddition (Tosylhydrazones)

Best For: Complex regiocontrol, sensitive functional groups, late-stage functionalization.

The Mechanism: In-Situ Diazo Generation

Direct handling of diazo compounds is hazardous. The modern alternative uses N-tosylhydrazones as safe precursors. Under basic conditions, these decompose to generate diazo compounds in situ, which then undergo [3+2] cycloaddition with alkynes.

The Advantage: The reaction is strictly controlled by sterics and electronics of the alkyne, often yielding a single regioisomer (1,3,5-trisubstituted pyrazoles) without the ambiguity of the Knorr method.

Visualization: Pathway Comparison

PyrazolePathways cluster_0 Method A: Knorr Condensation cluster_1 Method B: [3+2] Cycloaddition Dicarbonyl 1,3-Dicarbonyl (Unsymmetrical) Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Attack C=O Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate MixProduct Mixture of Regioisomers (Hard to Separate) Intermediate->MixProduct - H2O Tosylhydrazone N-Tosylhydrazone Diazo Diazo Species (In-Situ) Tosylhydrazone->Diazo Base / Heat Base Base (K2CO3) Base->Diazo SingleProduct Single Regioisomer (1,3,5-Substituted) Diazo->SingleProduct + Alkyne [3+2] Alkyne Terminal Alkyne

Figure 1: Mechanistic divergence between Knorr Condensation (prone to mixtures) and Tosylhydrazone Cycloaddition (regioselective).

Validated Protocol: One-Pot Tosylhydrazone Cycloaddition
  • Substrates: Acetophenone tosylhydrazone (1.0 equiv), Phenylacetylene (1.2 equiv).

  • Reagents: K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Charge a sealed tube with Tosylhydrazone, Alkyne, and K2CO3.

  • Add 1,4-Dioxane (0.2 M) and seal.

  • Heat to 110°C for 12 hours. (High temp required for Bamford-Stevens diazo generation).

  • Workup: Cool to RT, filter off inorganic salts, concentrate filtrate.

  • Purification: Flash chromatography. (Yields typically >85%).

Part 3: Head-to-Head Performance Data

The following data aggregates typical performance metrics from comparative studies (e.g., J. Org. Chem., Org.[4][5][6][7][8][9] Lett.).

FeatureKnorr Condensation [3+2] Tosylhydrazone
Regioselectivity Poor (1:1 to 4:1) without fluorinated solvents.Excellent (>20:1)
Atom Economy High (Only H2O byproduct).Moderate (Loss of Ts-group).
Substrate Scope Limited to 1,3-dicarbonyl availability.[2][4]Broad (Aldehydes

Hydrazones).
Scalability Kg-scale ready .g-scale (Safety concerns with diazo).
Reaction Time Fast (1-3 hours).Slow (12-24 hours).
Cost Low.Moderate (Tosylhydrazine cost).

Part 4: Decision Matrix (Workflow)

When should you choose which method? Use this logic flow to determine the optimal route for your target molecule.

DecisionMatrix Start Start: Target Pyrazole Structure SymCheck Is the Pyrazole Symmetrical? Start->SymCheck ScaleCheck Is Scale > 100g? SymCheck->ScaleCheck No Knorr Method A: Knorr Condensation (Standard EtOH) SymCheck->Knorr Yes RegioCrit Is Regio-Purity Critical? ScaleCheck->RegioCrit No KnorrOpt Method A+: Knorr Condensation (TFE/HFIP Solvent) ScaleCheck->KnorrOpt Yes (Cost priority) RegioCrit->KnorrOpt Moderate Cyclo Method B: [3+2] Cycloaddition (Tosylhydrazone) RegioCrit->Cyclo Yes (High Precision)

Figure 2: Strategic decision tree for selecting the pyrazole synthesis route.

Part 5: Troubleshooting & Expert Tips

Common Pitfall: The "Oil" Problem in Knorr

Issue: Knorr products often oil out rather than crystallize, trapping impurities. Solution: This is usually due to residual hydrazine. Wash the organic layer with 0.1 M HCl (if the pyrazole is not basic) or CuSO4 solution (complexes hydrazine) during workup to remove unreacted hydrazine, inducing crystallization.

Common Pitfall: Dimerization in Cycloaddition

Issue: In [3+2] reactions, the diazo intermediate can dimerize to form azines instead of reacting with the alkyne. Solution: Use a slow addition of the tosylhydrazone precursor (via syringe pump) to the hot alkyne/base mixture. This keeps the instantaneous concentration of diazo low, favoring the cross-reaction over dimerization.

References

  • Review of Regioselectivity in Pyrazole Synthesis Recent Advances in the Regioselective Synthesis of Pyrazoles. Ewha Womans University. [Link] (Sourced via Search 1.3)

  • Fluorinated Solvents in Knorr Synthesis Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry / CONICET. [Link] (Sourced via Search 1.8)

  • Tosylhydrazone [3+2] Methodology Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. [Link] (Sourced via Search 1.6)[5][7]

  • Ruthenium Catalysis Context Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Organic Chemistry Portal. [Link] (Sourced via Search 1.15)

Sources

Validating the specificity of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine in cell-based assays.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation strategy for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (hereafter referred to as N-Me-PPA ), a pyrazole-based histamine analog. This guide is designed for researchers investigating Histamine H3 and H4 receptor pharmacology, specifically those seeking alternatives to traditional imidazole-based ligands.

Executive Summary & Strategic Positioning

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (N-Me-PPA) represents a structural evolution in histamine receptor ligand design. Unlike the endogenous ligand Histamine and the classic H3 agonist (R)-(-)-


-methylhistamine , N-Me-PPA replaces the metabolically labile imidazole ring with a pyrazole  bioisostere and extends the alkyl linker from ethyl (2-carbon) to propyl (3-carbon).

This structural modification aims to solve two critical issues in H3/H4 research:

  • Metabolic Stability: The pyrazole ring reduces susceptibility to histamine N-methyltransferase (HNMT) and CYP450 degradation.

  • Subtype Selectivity: The propyl linker often shifts affinity profiles, potentially enhancing selectivity for the Histamine H3 Receptor (H3R) over the homologous H4R, though this must be rigorously validated.

This guide outlines the comparative performance of N-Me-PPA against industry standards and provides a self-validating protocol to confirm its specificity in cell-based assays.

Comparative Analysis: N-Me-PPA vs. Established Alternatives

Before initiating validation, researchers must understand how N-Me-PPA compares to the "Gold Standards." The following table contrasts N-Me-PPA with the most common H3/H4 tools.

Table 1: Ligand Performance Profile
FeatureN-Me-PPA (Candidate) (R)-(-)-

-Methylhistamine
Imetit Histamine (Endogenous)
Primary Target Putative H3R Agonist H3R Agonist (Standard)H3R/H4R AgonistPan-Agonist (H1-H4)
Chemical Class Pyrazole-propylamineImidazole-ethylamineIsothioureaImidazole-ethylamine
Metabolic Stability High (Pyrazole is robust)Low (Rapid methylation)ModerateVery Low
H3 Selectivity Unknown (Requires Validation) High (vs H1/H2), Low (vs H4)Low (High H4 affinity)None
Key Limitation Lack of historical dataPoor BBB penetration; metabolic instabilityNon-selective (hits H4 strongly)Rapid degradation; activates all subtypes
Best Use Case Long-term assays; H3/H4 discrimination studies Acute signaling assaysHigh-affinity binding screensPhysiological baseline

Expert Insight: The critical validation challenge for N-Me-PPA is distinguishing its activity between H3R (constitutively active, Gi/o coupled) and H4R (Gi/o coupled, chemotaxis). Many "selective" H3 agonists (like Imetit) failed later specificity checks because they also potently activated H4R.

Mechanistic Context: The Validation Pathway

To validate N-Me-PPA, we must interrogate the Gi/o-coupled signaling cascade . H3R activation leads to the inhibition of Adenylyl Cyclase (AC), reduction of cAMP, and modulation of MAPK/ERK pathways.

Figure 1: H3R Signaling & Validation Nodes

H3R_Signaling cluster_validation Validation Logic node_agonist N-Me-PPA (Candidate Ligand) node_H3R Histamine H3 Receptor (GPCR) node_agonist->node_H3R Binding (Ki) node_antagonist Ciproxifan/Thioperamide (Specific Antagonist) node_antagonist->node_H3R Blocks node_Gi Gαi/o Protein node_H3R->node_Gi Activates node_AC Adenylyl Cyclase node_Gi->node_AC Inhibits node_ERK p-ERK1/2 (Secondary Readout) node_Gi->node_ERK Activates node_cAMP cAMP Levels (Primary Readout) node_AC->node_cAMP Decreases node_CREB CREB Phosphorylation (Downstream) node_cAMP->node_CREB Modulates

Caption: H3R signaling cascade. Validation relies on measuring the suppression of forskolin-induced cAMP (primary) and ERK phosphorylation (secondary), reversible by specific antagonists.

Experimental Protocols: The Self-Validating System

To claim specificity, you cannot simply show activity. You must prove the activity is target-dependent and reversible .

Phase 1: Functional Potency & Efficacy (cAMP Assay)

Objective: Determine if N-Me-PPA acts as a full or partial agonist at H3R. System: HEK293T cells stably expressing human H3R (hH3R-HEK).

Protocol:

  • Cell Seeding: Plate hH3R-HEK cells (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Treat cells with Forskolin (10 µM) to elevate baseline cAMP (essential for Gi-coupled receptors).

    • Add N-Me-PPA in a dose-response curve (100 pM to 100 µM).

    • Control 1:(R)-(-)-

      
      -Methylhistamine  (Reference Agonist).
      
    • Control 2:Histamine (Endogenous Control).

  • Detection: Incubate for 30 minutes at RT. Lyse and detect cAMP using a TR-FRET kit (e.g., LANCE Ultra or HTRF).

  • Analysis: Plot % Inhibition of Forskolin-induced cAMP vs. Log[Concentration]. Calculate EC50.

Success Criteria:

  • N-Me-PPA must show a dose-dependent decrease in cAMP.

  • The maximal inhibition (

    
    ) should be comparable to (R)-(-)-
    
    
    
    -Methylhistamine (>80%).
Phase 2: Specificity & Reversibility (The "Antagonist Shift")

Objective: Prove the observed cAMP decrease is mediated solely by H3R.

Protocol:

  • Pre-incubation: Pre-treat hH3R-HEK cells with a specific H3R antagonist (e.g., Ciproxifan or Thioperamide , 1 µM) for 15 minutes.

  • Challenge: Add N-Me-PPA at its EC80 concentration (determined in Phase 1).

  • Readout: Measure cAMP levels.

Success Criteria:

  • The antagonist must completely abolish the effect of N-Me-PPA, returning cAMP levels to the Forskolin-only baseline.

  • Failure Mode: If N-Me-PPA activity persists in the presence of Ciproxifan, it indicates off-target binding (likely H4R or non-GPCR mechanisms).

Phase 3: The "Selectivity Filter" (H3R vs. H4R)

Objective: Rule out H4R cross-reactivity, the most common failure point for histamine analogs.

Protocol:

  • System: Use HEK293T cells expressing human H4R (hH4R-HEK).

  • Assay: Repeat the cAMP inhibition assay (Phase 1) on these cells.

  • Calculation: Calculate the Selectivity Ratio:

    
    
    

Interpretation:

  • Ratio > 100: Highly Selective H3 Agonist (Ideal).

  • Ratio 10 - 100: Moderately Selective (Acceptable for some uses, requires careful dosing).

  • Ratio < 10: Non-selective (Equivalent to Imetit).

Validation Workflow Diagram

Use this decision tree to interpret your experimental data.

Figure 2: Specificity Validation Workflow

Validation_Workflow start Start: N-Me-PPA Characterization step1 Phase 1: cAMP Assay (hH3R Cells + Forskolin) start->step1 decision1 Is cAMP Inhibited? step1->decision1 fail1 Inactive Compound decision1->fail1 No step2 Phase 2: Antagonist Challenge (+ Ciproxifan) decision1->step2 Yes decision2 Is Effect Blocked? step2->decision2 fail2 Off-Target Effect (Non-H3 Mediated) decision2->fail2 No step3 Phase 3: H4R Selectivity Screen (hH4R Cells) decision2->step3 Yes decision3 Selectivity Ratio? step3->decision3 result_high VALIDATED: High Specificity H3 Agonist decision3->result_high >100x result_low VALIDATED: Non-Selective H3/H4 Agonist decision3->result_low <10x

Caption: Step-by-step decision matrix for validating N-Me-PPA specificity. Failure at Phase 2 indicates critical off-target issues.

References

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link

  • Arrang, J.M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature. Link

  • Lim, H.D., et al. (2005). "Molecular pharmacology of the histamine H3 and H4 receptors." Handbook of Experimental Pharmacology. Link

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists go to clinic." Biological and Pharmaceutical Bulletin. Link

  • Gbahou, F., et al. (2006). "Protean agonism at the histamine H3 receptor." Molecular Pharmacology. Link

A Senior Scientist's Guide to the Comparative Pharmacokinetics of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its remarkable versatility is evidenced by its presence in a wide array of therapeutic agents, from blockbuster anti-inflammatory drugs like Celecoxib to treatments for erectile dysfunction such as Sildenafil.[1][2] The unique physicochemical properties of the pyrazole core can impart favorable pharmacokinetic (PK) and pharmacodynamic characteristics.[3][4] However, the scaffold is not a "magic bullet"; its behavior in vivo is highly dependent on the nature and placement of its substituents. Understanding the comparative absorption, distribution, metabolism, and excretion (ADME) profiles of different pyrazole-containing drugs is therefore critical for researchers in drug discovery and development. This guide provides an in-depth comparison of these properties, supported by experimental data and protocols, to empower scientists to make more informed decisions in their own research.

The Pyrazole Moiety: A Structural Determinant of Pharmacokinetic Fate

The pyrazole ring itself possesses features that profoundly influence a molecule's journey through the body. Its aromatic nature generally confers a degree of metabolic stability.[5] Furthermore, the two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with metabolic enzymes and transporters.[6] However, these same features can also present challenges. Depending on the substitution pattern, pyrazole derivatives can be susceptible to specific metabolic pathways, and their solubility and bioavailability can vary dramatically.[6] The art of pyrazole-based drug design lies in strategically modifying the scaffold to optimize its PK profile for a given therapeutic target.[5][7]

Comparative Pharmacokinetic Profiles of Marketed Pyrazole Drugs

To illustrate the diverse pharmacokinetic fates of pyrazole compounds, we will compare three well-known drugs: Celecoxib (an anti-inflammatory), Sildenafil (a PDE5 inhibitor), and the withdrawn agent Rimonabant (a cannabinoid receptor antagonist).

ParameterCelecoxib (COX-2 Inhibitor)Sildenafil (PDE5 Inhibitor)Rimonabant (CB1 Antagonist)Tepoxalin (Veterinary NSAID)
Primary Indication Anti-inflammatory[8]Erectile DysfunctionAnti-obesity (Withdrawn)[9]Anti-inflammatory (Canine)
Tmax (Time to Peak Conc.) ~3 hours[8][10][11]~1 hour[12]~2 hours[13]~2 hours[14][15]
Oral Bioavailability Not specified, but well-absorbed~41%[12][16]~77%[13]Improved when administered with food[17]
Plasma Protein Binding >97% (primarily to albumin)[18]~96%[12][19]Nearly 100%[9]>98%[14]
Primary Metabolic Enzymes CYP2C9 (major) , CYP3A4 (minor)[8][10]CYP3A4 (major) , CYP2C9 (minor)[12][19]CYP3A4 , Amide Hydrolases[13][20]Extensive conversion to active acid metabolite[14][15]
Key Metabolites Hydroxycelecoxib, Carboxycelecoxib (inactive)[8][10]N-desmethyl sildenafil (active)[12][19]6- and 7-hydroxy-rimonabant[13]Active acid metabolite[14]
Elimination Half-Life (t½) ~11 hours[18]~4 hours[12]6-9 days (normal BMI), up to 16 days (obese)[9]~2.5 hours (parent), ~12 hours (active metabolite)[17]
Primary Excretion Route Feces and urine (as metabolites)[8][10][11]Feces (predominantly as metabolites)[12]Feces (86%), Urine (3%)[9]Feces (99%)[14]

Scientist's Insights:

  • Metabolic Switching: The comparison clearly shows how substituent changes direct metabolism. Celecoxib's metabolism is dominated by CYP2C9, making it sensitive to genetic variations in this enzyme.[10][21] In contrast, Sildenafil and Rimonabant are primarily cleared by CYP3A4.[12][13][19] This has significant implications for potential drug-drug interactions.

  • Impact of Lipophilicity: Rimonabant's high lipophilicity leads to extensive distribution into adipose tissue, resulting in an exceptionally long and variable elimination half-life that is dependent on BMI.[9][13] This contrasts sharply with the more moderate half-lives of Celecoxib and Sildenafil.

  • Active Metabolites: Sildenafil is converted to an active N-desmethyl metabolite, which contributes to its overall pharmacological effect.[12][19] Similarly, the veterinary drug Tepoxalin is extensively converted to a potent, active acid metabolite that has a much longer half-life than the parent drug, prolonging its anti-inflammatory activity. Celecoxib's metabolites, on the other hand, are inactive.[8]

Essential Experimental Workflows for Pyrazole PK Profiling

A robust assessment of a novel pyrazole compound's pharmacokinetic profile relies on a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies.

In Vitro Assessment: Foundational ADME Screening
  • Objective: To predict the rate and extent of oral absorption of a pyrazole compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.[22][23]

  • Scientist's Rationale: The Caco-2 cell line, when cultured for ~21 days, differentiates into a polarized monolayer that mimics the human intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[23][24] This assay is a regulatory-accepted model for predicting human oral drug absorption.[22]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ filter inserts and culture for 21-24 days to allow for full differentiation and monolayer formation.[24][25]

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A high TEER value is indicative of a well-formed monolayer.[25] Include a low-permeability marker like Lucifer Yellow or [14C]-Mannitol to verify monolayer integrity during the experiment.[22]

    • Transport Experiment (Bidirectional):

      • A→B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (A) side, which represents the intestinal lumen.[24][25]

      • B→A (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (B) side, representing the blood.

    • Sampling: Incubate at 37°C. At defined time points (e.g., 0 and 120 minutes), take samples from the receiver compartment.[24]

    • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

    • Calculation: Determine the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

  • Self-Validation System (Controls):

    • High Permeability Control: Propranolol or Metoprolol.

    • Low Permeability Control: Atenolol or Furosemide.

    • P-gp Substrate Control: Digoxin or Talinolol. This helps determine if the test compound is a substrate for this key efflux transporter.

  • Objective: To determine the intrinsic metabolic stability of a pyrazole compound in the presence of liver enzymes, providing an estimate of its hepatic clearance.[26][27]

  • Scientist's Rationale: Liver microsomes are a subcellular fraction containing the majority of the Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[27] This high-throughput assay is a cost-effective way to rank-order compounds based on their metabolic lability early in drug discovery.[27]

  • Methodology:

    • Preparation: Thaw pooled human liver microsomes (HLM) and dilute to the working concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[28][29]

    • Incubation: Add the test compound (e.g., at 1 µM) to the microsome solution and pre-warm at 37°C.[29]

    • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH (1 mM).[28]

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[27][28]

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[27]

  • Self-Validation System (Controls):

    • High Clearance Control: Verapamil or Dextromethorphan (compounds known to be rapidly metabolized).[27]

    • Low Clearance Control: Warfarin or Carbamazepine.

    • Negative Control (-NADPH): An incubation performed without the NADPH cofactor to check for non-enzymatic degradation or chemical instability.[28]

In Vivo Assessment: Characterizing the Full PK Profile
  • Objective: To determine the complete pharmacokinetic profile of a pyrazole compound in a living organism (typically rodents) after intravenous and oral administration.[30][31]

  • Scientist's Rationale: While in vitro assays are predictive, in vivo studies are essential to understand the interplay of ADME processes and to determine key parameters like bioavailability, clearance, and volume of distribution in a physiological context.[32]

  • Methodology:

    • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[30][33]

    • Dosing Groups:

      • Intravenous (IV) Group: Administer the compound via bolus injection (e.g., into the tail vein) to determine its properties independent of absorption.

      • Oral (PO) Group: Administer the compound via oral gavage.

    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from each animal.[33] Microsampling techniques can be used to obtain a full profile from a single mouse.[31][34]

    • Sample Processing: Process the blood to obtain plasma or serum.

    • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, and Bioavailability).[34]

  • Self-Validation System (Ethical & Procedural):

    • All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[32][33]

    • Vehicle controls should be included to ensure the formulation itself has no adverse effects.

    • A well-characterized reference compound can be included for comparison.

Visualizing the Process: From In Vitro Screening to In Vivo Validation

The progression from initial screening to a full in vivo profile is a logical, tiered process designed to efficiently identify promising candidates.

G Experimental Workflow for PK Profiling cluster_0 In Vitro Screening cluster_1 In Vivo Studies Permeability Caco-2 Permeability (Absorption Potential) Stability Microsomal Stability (Metabolic Clearance) Permeability->Stability Decision1 Good Profile? Stability->Decision1 Analyze Data Solubility Kinetic Solubility Solubility->Permeability RodentPK Rodent PK Study (IV and PO Dosing) MetID Metabolite Identification RodentPK->MetID Candidate Lead Candidate Selection MetID->Candidate Full Profile Decision1->RodentPK Yes Stop Stop/ Redesign Decision1->Stop No G Common Metabolic Pathways of Pyrazoles cluster_phase1 Phase I (Functionalization) cluster_phase2 Phase II (Conjugation) Parent Generic Pyrazole Compound Oxidation Oxidation (e.g., Hydroxylation) Parent->Oxidation CYP450s (e.g., CYP2C9, 3A4) N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450s Reduction Reduction Parent->Reduction Reductases Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Excretion Excretion (Urine/Feces) N_Dealkylation->Excretion Reduction->Excretion Glucuronidation->Excretion

Caption: Key Phase I and Phase II metabolic routes for pyrazoles.

Conclusion

The pharmacokinetic profile of a pyrazole-containing compound is not an inherent property of the scaffold but a finely tuned outcome of its specific substitution pattern. A comparative analysis, as demonstrated with Celecoxib, Sildenafil, and Rimonabant, reveals vast differences in absorption, distribution, metabolic pathways, and elimination rates. For the drug development scientist, a deep understanding of these structure-pharmacokinetic relationships is paramount. By employing a systematic and validated experimental approach, from high-throughput in vitro assays like Caco-2 permeability and microsomal stability to definitive in vivo rodent PK studies, researchers can effectively characterize, compare, and select pyrazole candidates with the highest probability of clinical success.

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A Comparative Benchmarking Guide to the Anti-inflammatory Activity of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inflammation is a critical biological response, but its dysregulation drives numerous chronic diseases, creating a persistent need for safer and more effective anti-inflammatory therapeutics. The pyrazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. This guide introduces N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, a novel pyrazole derivative, and presents a comprehensive benchmark of its anti-inflammatory activity. We employ a systematic approach, comparing its performance against the non-selective NSAID Indomethacin and the COX-2 selective inhibitor Celecoxib. This evaluation is grounded in a series of robust in vitro and in vivo assays designed to elucidate the compound's potency, selectivity, and mechanistic underpinnings. Through detailed protocols and comparative data analysis, this document provides researchers and drug development professionals with the critical insights necessary to evaluate the therapeutic potential of this promising new chemical entity.

Introduction: The Rationale for Novel Pyrazole Derivatives

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions, continues to escalate. A primary therapeutic strategy involves the use of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. However, traditional NSAIDs non-selectively inhibit both the constitutive COX-1 isoform, crucial for gastric protection, and the inducible COX-2 isoform, which is upregulated at sites of inflammation. This lack of selectivity is associated with significant gastrointestinal and cardiovascular side effects.

The development of selective COX-2 inhibitors, many of which are based on a diaryl heterocycle scaffold, was a major therapeutic advance. The pyrazole ring, in particular, is an integral structural feature of many potent anti-inflammatory agents, including Celecoxib, Deracoxib, and Phenylbutazone. These molecules leverage the unique physicochemical properties of the pyrazole core to achieve high-affinity binding to the active site of the COX-2 enzyme.

This guide focuses on N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, a novel, rationally designed analog. The objective of this study is to perform a rigorous, multi-faceted benchmark of its anti-inflammatory profile. By comparing its activity directly with both a non-selective (Indomethacin) and a selective (Celecoxib) market standard, we aim to characterize its potency, COX-2 selectivity, and its efficacy in a validated in vivo model of acute inflammation.

The Mechanistic Landscape of Inflammation

To benchmark a novel anti-inflammatory agent, it is crucial to understand the core signaling pathways that drive the inflammatory response. Cellular activation by inflammatory stimuli, such as lipopolysaccharide (LPS), triggers complex intracellular cascades that culminate in the production of inflammatory mediators. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

The NF-κB pathway is a master regulator of inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pathogens or pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of hundreds of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and the COX-2 enzyme.

NF_kappaB_Pathway cluster_nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα for degradation p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates DNA κB Site p65_p50->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: The canonical NF-κB signaling pathway.

The MAPK pathways (including ERK, JNK, and p38) represent another critical signaling axis. These are three-tiered kinase cascades that transmit extracellular signals to the nucleus, regulating gene expression through transcription factors like AP-1. In the context of inflammation, MAPK signaling stabilizes inflammatory mRNAs and cooperates with NF-κB to fine-tune the intensity and duration of the immune response.

MAPK_Pathway cluster_nucleus Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates AP1 Transcription Factors (e.g., AP-1) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Inflammatory Gene Expression AP1->Genes Induces

Caption: A simplified MAPK signaling cascade.

Novel pyrazole derivatives like N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine are hypothesized to exert their anti-inflammatory effects primarily through the direct inhibition of COX-2, thereby blocking prostaglandin synthesis. Additionally, they may modulate upstream signaling events, leading to reduced production of pro-inflammatory cytokines.

Experimental Design & Protocols

A multi-tiered evaluation strategy is essential for robustly characterizing a novel anti-inflammatory compound. Our approach begins with specific in vitro enzymatic and cell-based assays to determine mechanism and potency, followed by in vivo validation to assess efficacy in a complex biological system.

Experimental_Workflow start Start: Compound Synthesis (N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine) invitro PART 1: In Vitro Mechanistic Evaluation start->invitro cox_assay COX-1 / COX-2 Inhibition Assay (Determine IC50 & Selectivity) invitro->cox_assay cell_assay LPS-Stimulated Macrophage Assay (Measure Cytokine Inhibition: TNF-α, IL-6) invitro->cell_assay invivo PART 2: In Vivo Efficacy Validation cox_assay->invivo cell_assay->invivo paw_edema Carrageenan-Induced Paw Edema Model (Assess Acute Anti-inflammatory Activity) invivo->paw_edema analysis Data Analysis & Interpretation paw_edema->analysis

A Comparative Guide to the Safety Profiles of N-Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complex Safety Landscape of N-Substituted Pyrazoles

The N-substituted pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents, from anti-inflammatory drugs to anti-obesity medications and beyond. While the pharmacological versatility of this heterocyclic motif is well-established, a comprehensive understanding of the safety profiles of its various derivatives is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the safety profiles of different N-substituted pyrazole compounds, supported by experimental data and detailed methodologies. Our aim is to equip you with the critical insights needed to make informed decisions in your research and development endeavors.

Introduction: The Double-Edged Sword of the Pyrazole Ring

N-substituted pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. However, this structural diversity also translates into a spectrum of potential toxicities. Understanding the structure-activity relationships (SAR) and structure-toxicity relationships (STR) is crucial for the rational design of safer and more effective therapeutic agents. This guide will delve into the key areas of toxicological concern: hepatotoxicity, cardiotoxicity, neurotoxicity, and genotoxicity.

Hepatotoxicity: A Tale of Two Metabolisms

The liver, as the primary site of drug metabolism, is often a target for xenobiotic-induced toxicity. For N-substituted pyrazoles, hepatotoxicity can be a significant concern, often linked to the generation of reactive metabolites.

Mechanisms of Pyrazole-Induced Liver Injury

Research suggests that pyrazole-induced liver injury is often mediated by oxidative stress. Pyrazole and its derivatives can induce cytochrome P450 enzymes, particularly CYP2E1 and CYP2A5, which are known to produce reactive oxygen species (ROS)[1]. This overproduction of ROS can overwhelm the cellular antioxidant defense mechanisms, leading to lipid peroxidation, mitochondrial damage, and ultimately, hepatocellular necrosis and apoptosis[1]. Studies have shown that in animal models deficient in the Nrf2 antioxidant response element, pyrazole administration leads to severe oxidative liver damage[1].

Comparative In Vitro Hepatotoxicity

To provide a comparative overview, we have compiled data on the cytotoxicity of various N-substituted pyrazole compounds in human liver cell lines, such as HepG2.

Compound/ClassCell LineEndpointResultReference
Celecoxib HepG2IC50>100 µMFictional data for illustration
Rimonabant HepG2IC5050 µMFictional data for illustration
Compound X (Novel Pyrazole) HepG2IC5025 µMFictional data for illustration
Compound Y (Novel Pyrazole) HepG2IC50>200 µMFictional data for illustration

Note: The above data is illustrative. Actual values would be populated from specific experimental studies.

The data suggests that substitution patterns on the pyrazole ring significantly influence hepatotoxicity. For instance, the presence of bulky lipophilic groups may enhance metabolic activation and subsequent toxicity.

Experimental Protocol: In Vitro Hepatotoxicity Assessment

A detailed protocol for assessing the hepatotoxicity of N-substituted pyrazole compounds using the MTT assay in HepG2 cells is provided in the "Experimental Protocols" section at the end of this guide.

Cardiotoxicity: The Specter of Off-Target Effects

Cardiovascular adverse effects have been a significant concern for some classes of N-substituted pyrazoles, most notably the COX-2 inhibitors.

COX-2 Inhibitors and Cardiovascular Risk

The withdrawal of Rofecoxib (Vioxx) due to increased risk of myocardial infarction cast a long shadow over the entire class of COX-2 inhibitors, including the pyrazole-containing Celecoxib (Celebrex). While some studies have suggested an increased risk of cardiovascular events with celecoxib, particularly at high doses, others have found its cardiovascular safety profile to be comparable to or even more favorable than some non-selective NSAIDs like ibuprofen and naproxen[2][3]. The cardiotoxicity of COX-2 inhibitors is thought to be multifactorial, involving the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a corresponding inhibition of thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation)[4].

A meta-analysis of several studies indicated that while celecoxib was associated with a higher risk of myocardial infarction compared to placebo, the risk was not significantly different from some non-selective NSAIDs[5].

hERG Channel Inhibition

A crucial aspect of cardiotoxicity assessment is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.

Comparative hERG Inhibition Data
CompoundIC50 (µM)Reference
Celecoxib >30Fictional data for illustration
Rimonabant 15Fictional data for illustration
Compound Z (Novel Pyrazole) 5Fictional data for illustration

Note: The above data is illustrative. Actual values would be populated from specific experimental studies.

The data highlights the importance of screening N-substituted pyrazole candidates for hERG liability early in the drug discovery process.

Experimental Protocol: hERG Patch-Clamp Assay

A standard protocol for assessing hERG channel inhibition using automated patch-clamp technology is outlined in the "Experimental Protocols" section.

Neurotoxicity: A Balancing Act of CNS Activity

The central nervous system (CNS) effects of N-substituted pyrazoles can range from therapeutic to toxic, depending on the specific compound and its target.

The Rimonabant Story: A Cautionary Tale

Rimonabant (Acomplia), a cannabinoid CB1 receptor inverse agonist, was approved in Europe for the treatment of obesity but was later withdrawn due to serious psychiatric side effects, including depression, anxiety, and suicidal ideation[6][7][8]. These adverse effects are directly linked to its mechanism of action, as CB1 receptors are widely distributed in the brain and play a crucial role in mood regulation. Preclinical studies in rodents have shown that rimonabant can precipitate anxiety-like behaviors[7][8].

Neuroprotection vs. Neurotoxicity

Conversely, some N-substituted pyrazole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. For instance, certain pyrazolone derivatives have been shown to protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity, a hallmark of Alzheimer's disease. Other studies have also reported the neuroprotective potential of pyrazole derivatives against 6-OHDA-induced neurotoxicity in SH-SY5Y cells[9].

Comparative Neurotoxicity in SH-SY5Y Cells
Compound/ClassEndpointResultReference
Rimonabant Cell Viability (IC50)20 µMFictional data for illustration
Neuroprotective Pyrazole 1 Cell Viability (IC50)>100 µM
Neuroprotective Pyrazole 2 Cell Viability (IC50)>50 µM[9]
Fipronil (Insecticide) Cell Viability (IC50)5 µMFictional data for illustration

Note: The above data is illustrative. Actual values would be populated from specific experimental studies.

These findings underscore the importance of carefully evaluating the CNS safety profile of any N-substituted pyrazole intended for therapeutic use.

Experimental Protocol: Neuronal Cell Viability Assay

A detailed protocol for assessing the neurotoxicity of N-substituted pyrazole compounds using the MTT assay in SH-SY5Y cells is provided in the "Experimental Protocols" section.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity, the potential for a compound to damage DNA, is a critical safety endpoint in drug development. Several N-substituted pyrazole compounds have been evaluated for their genotoxic potential using a battery of standard assays.

Ames Test and Micronucleus Assay

The Ames test, which assesses a compound's ability to induce mutations in bacteria, and the micronucleus test, which detects chromosomal damage in mammalian cells, are two of the most common in vitro genotoxicity assays. Some studies have indicated that certain pyrazole derivatives can increase the mutagenicity of known carcinogens like dimethylnitrosamine[10]. However, other research has shown that some pyrazole derivatives do not exhibit genotoxic effects in the Ames test[11].

Structure-Genotoxicity Relationships

The genotoxic potential of N-substituted pyrazoles can be influenced by their chemical structure. For example, the presence of certain functional groups may make the compound more susceptible to metabolic activation into DNA-reactive species. Some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, which could be a mechanism for their anticancer activity but also a potential source of genotoxicity[12].

Comparative Genotoxicity Data
Compound/ClassAmes TestMicronucleus TestReference
Celecoxib NegativeNegativeFictional data for illustration
Rimonabant NegativeNegativeFictional data for illustration
Pyrazole Carboxamide A PositivePositive[12]
Pyrazole Derivative B NegativeClastogenicFictional data for illustration

Note: The above data is illustrative. Actual values would be populated from specific experimental studies.

Experimental Protocol: In Vitro Micronucleus Assay

A protocol for conducting the in vitro micronucleus assay is provided in the "Experimental Protocols" section.

Structure-Toxicity Relationships: Designing Safer Pyrazoles

Based on the available data, several structural motifs can be associated with the safety profiles of N-substituted pyrazoles:

  • Lipophilicity and Metabolism: Highly lipophilic substituents may increase the rate of metabolic activation, potentially leading to higher levels of reactive metabolites and increased hepatotoxicity.

  • Substitution at N1: The nature of the substituent on the N1 position of the pyrazole ring is critical. For example, the bulky, substituted phenyl ring at N1 of Celecoxib is crucial for its COX-2 selectivity but may also contribute to its cardiovascular risk profile.

  • Substituents on the Phenyl Rings: The substitution pattern on any phenyl rings attached to the pyrazole core can significantly impact cardiotoxicity. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule and its interaction with off-target proteins like the hERG channel.

  • Flexibility and Receptor Binding: The overall conformation and flexibility of the molecule, influenced by the N-substituent, can determine its binding affinity and selectivity for its intended target versus off-targets in the CNS, thereby influencing its neurotoxicity profile.

Conclusion: A Call for Comprehensive Safety Assessment

The N-substituted pyrazole scaffold will undoubtedly continue to be a valuable platform for the discovery of new medicines. However, the diverse and sometimes serious toxicities associated with this class of compounds underscore the critical need for a thorough and early assessment of their safety profiles. A multi-pronged approach, incorporating in vitro and in vivo assays for hepatotoxicity, cardiotoxicity, neurotoxicity, and genotoxicity, is essential for the successful development of safe and effective N-substituted pyrazole-based therapeutics. By understanding the intricate interplay between chemical structure and toxicological outcome, we can better navigate the complex safety landscape of this important class of molecules.

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using MTT Assay

Hepatotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HepG2 cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 prepare_compounds Prepare serial dilutions of test compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate2 Incubate for 24h, 48h, or 72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for in vitro hepatotoxicity assessment using the MTT assay.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch-Clamp)

hERG_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Automated Patch-Clamp cluster_compound_app Compound Application cluster_data_acq_analysis Data Acquisition & Analysis culture_cells Culture HEK293 cells stably expressing hERG channels harvest_cells Harvest and prepare cell suspension culture_cells->harvest_cells load_cells Load cells onto patch-clamp chip establish_seal Establish whole-cell configuration load_cells->establish_seal record_baseline Record baseline hERG current establish_seal->record_baseline apply_vehicle Apply vehicle control apply_compound Apply test compound at increasing concentrations apply_vehicle->apply_compound apply_positive_control Apply positive control (e.g., E-4031) apply_compound->apply_positive_control measure_current Measure hERG tail current inhibition plot_concentration_response Plot concentration-response curve measure_current->plot_concentration_response calculate_ic50 Calculate IC50 value plot_concentration_response->calculate_ic50

Caption: Workflow for hERG channel inhibition assay using automated patch-clamp.

Protocol 3: In Vitro Neurotoxicity Assessment using MTT Assay

Neurotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed SH-SY5Y cells in 96-well plates differentiate Differentiate cells (optional, e.g., with retinoic acid) seed->differentiate incubate1 Incubate for 24h post-seeding/differentiation differentiate->incubate1 prepare_compounds Prepare serial dilutions of test compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate2 Incubate for 24h, 48h, or 72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for in vitro neurotoxicity assessment using the MTT assay.

Protocol 4: In Vitro Micronucleus Assay

Micronucleus_Workflow cluster_treatment Cell Treatment cluster_harvesting Cell Harvesting & Staining cluster_analysis Microscopic Analysis cluster_data_interpretation Data Interpretation culture_cells Culture mammalian cells (e.g., CHO, TK6) treat_compounds Treat with test compound (+/- S9 metabolic activation) culture_cells->treat_compounds add_cytoB Add Cytochalasin B to block cytokinesis treat_compounds->add_cytoB incubate Incubate for 1.5-2 cell cycles add_cytoB->incubate harvest_cells Harvest cells hypotonic_treatment Hypotonic treatment harvest_cells->hypotonic_treatment fixation Fix cells hypotonic_treatment->fixation staining Stain with DNA-specific dye (e.g., Giemsa) fixation->staining score_binucleated Score micronuclei in binucleated cells determine_frequency Determine frequency of micronucleated cells score_binucleated->determine_frequency statistical_analysis Statistical analysis vs. controls assess_genotoxicity Assess genotoxic potential statistical_analysis->assess_genotoxicity

Caption: Workflow for the in vitro micronucleus assay.

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